Product packaging for Deleobuvir(Cat. No.:CAS No. 863884-77-9)

Deleobuvir

Cat. No.: B607048
CAS No.: 863884-77-9
M. Wt: 653.6 g/mol
InChI Key: BMAIGAHXAJEULY-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, supplied for research use only. It reversibly and non-covalently binds to the thumb pocket-1 site of the NS5B polymerase, inhibiting viral replication. In vitro, this compound demonstrated median 50% effective concentration (EC50) values of 23 nM for HCV genotype 1a and 11 nM for genotype 1b . Historically, its primary research application was in interferon-free, all-oral combination therapies for chronic HCV genotype-1 infection, particularly when studied with other direct-acting antivirals like the NS3/4A protease inhibitor faldaprevir and ribavirin . Clinical studies evaluated its efficacy and safety in diverse patient populations, including those with compensated liver cirrhosis . Pharmacokinetic studies show that this compound undergoes significant metabolism, with two major metabolites identified: an acyl glucuronide and an alkene reduction metabolite (CD 6168) formed by gut bacteria . In vitro, amino acid substitutions in the NS5B protein at positions P495, P496, and V499 have been associated with decreased susceptibility to this compound . The development of this compound for therapeutic use was terminated . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for use in humans, for diagnostic procedures, or for any clinical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H33BrN6O3 B607048 Deleobuvir CAS No. 863884-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[2-[1-[[2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methylindole-6-carbonyl]amino]cyclobutyl]-3-methylbenzimidazol-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33BrN6O3/c1-40-26-17-22(10-11-24(26)29(21-6-3-4-7-21)30(40)31-36-18-23(35)19-37-31)32(44)39-34(14-5-15-34)33-38-25-12-8-20(9-13-28(42)43)16-27(25)41(33)2/h8-13,16-19,21H,3-7,14-15H2,1-2H3,(H,39,44)(H,42,43)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAIGAHXAJEULY-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)C=CC(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCC3)C4=NC5=C(N4C)C=C(C=C5)/C=C/C(=O)O)C(=C1C6=NC=C(C=N6)Br)C7CCCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40235516
Record name Deleobuvir
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Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863884-77-9
Record name BI 207127
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863884-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Deleobuvir [USAN:INN]
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Record name Deleobuvir
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Record name Deleobuvir
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Record name DELEOBUVIR
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Deleobuvir (BI 207127): A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was investigated for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, with a focus on its mechanism of action, preclinical and clinical evaluation, and the experimental methodologies employed.

Discovery and Lead Optimization

The journey to identify this compound began with a high-throughput screening (HTS) campaign that identified an initial hit compound. This lead molecule underwent extensive optimization guided by principles of conformation-based restrictions and scaffold replacements to enhance its antiviral potency and pharmacokinetic properties.

A key strategy in the lead optimization process was to rigidify the molecule's conformation to better fit the binding pocket of the NS5B polymerase. This involved a "linker hopping" approach to identify a new structural hinge, leading to a promising diamide chemical series. Further refinement involved replacing a benzimidazole scaffold with a more lipophilic indole isostere, which ultimately led to the identification of this compound.

Discovery_Workflow HTS High-Throughput Screening Hit Initial Hit Compound HTS->Hit Identifies Lead_Opt Lead Optimization Hit->Lead_Opt Enters Conf_Rest Conformation-Based Restrictions Lead_Opt->Conf_Rest Scaff_Hop Scaffold Hopping & Isosteric Replacement Lead_Opt->Scaff_Hop This compound This compound (BI 207127) Conf_Rest->this compound Scaff_Hop->this compound

Discovery workflow of this compound.

Chemical Synthesis

The chemical synthesis of this compound is a convergent process, with a key step involving a one-pot borylation-Suzuki coupling reaction. This efficient palladium-catalyzed reaction was crucial for the large-scale synthesis required for clinical development. The synthesis starts from commercially available materials and involves the construction of the core indole and benzimidazole ring systems, followed by their coupling and subsequent modifications to yield the final active pharmaceutical ingredient.

Synthesis_Pathway SM Starting Materials Indole_Synth Indole Synthesis SM->Indole_Synth Benz_Synth Benzimidazole Synthesis SM->Benz_Synth Coupling One-Pot Borylation- Suzuki Coupling Indole_Synth->Coupling Benz_Synth->Coupling Final_Steps Final Modifications Coupling->Final_Steps This compound This compound Final_Steps->this compound

Synthetic pathway of this compound.

Mechanism of Action

This compound is a non-nucleoside inhibitor that allosterically binds to a specific pocket within the thumb domain of the HCV NS5B polymerase, known as thumb-pocket 1.[1] This binding induces a conformational change in the enzyme, which ultimately inhibits its RNA-dependent RNA polymerase activity and prevents viral RNA replication.[2][3]

Preclinical Evaluation

In Vitro Antiviral Activity

The antiviral activity of this compound was assessed using HCV subgenomic replicon assays. In these cell-based assays, this compound demonstrated potent inhibition of HCV replication, with median 50% effective concentration (EC50) values of 23 nM for genotype 1a and 11 nM for genotype 1b.[1][4]

Parameter HCV Genotype 1a HCV Genotype 1b
EC50 (nM) 23[1][4]11[1][4]
IC50 (nM) 50[3]50[3]
In Vitro Resistance Studies

In vitro resistance selection studies were conducted by passaging HCV replicons in the presence of increasing concentrations of this compound. These studies identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase, with mutations at positions P495, P496, and V499A being associated with decreased susceptibility to the drug.[1] Notably, the P495L substitution conferred a 120- to 310-fold decrease in sensitivity to this compound.[5]

Mutation Fold-Change in EC50
P495L120-310[5]
P495S>100
V499A>10

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV.

Replicon_Assay_Workflow Start Start Seed_Cells Seed Huh-7 cells containing HCV subgenomic replicon (luciferase reporter) Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours at 37°C Add_Compound->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Calculate_EC50 Calculate EC50 value Measure_Luciferase->Calculate_EC50 End End Calculate_EC50->End

HCV Subgenomic Replicon Assay Workflow.

Methodology:

  • Huh-7 cells harboring an HCV genotype 1a or 1b subgenomic replicon with a luciferase reporter gene are seeded in 96-well plates.

  • The cells are treated with serial dilutions of this compound.

  • After a 72-hour incubation period at 37°C, the cells are lysed.

  • Luciferase activity is measured using a luminometer.

  • The EC50 value, representing the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

NS5B Polymerase Inhibition Assay (Scintillation Proximity Assay)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

SPA_Workflow Start Start Prepare_Reaction Prepare reaction mixture: - Recombinant HCV NS5B polymerase - Biotinylated RNA template - [3H]UTP Start->Prepare_Reaction Add_Compound Add this compound Prepare_Reaction->Add_Compound Incubate Incubate to allow RNA synthesis Add_Compound->Incubate Add_SPA_Beads Add streptavidin-coated scintillation proximity assay (SPA) beads Incubate->Add_SPA_Beads Measure_Signal Measure proximity-induced scintillation Add_SPA_Beads->Measure_Signal Calculate_IC50 Calculate IC50 value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

NS5B Polymerase Inhibition SPA Workflow.

Methodology:

  • A reaction mixture containing recombinant HCV NS5B polymerase, a biotinylated RNA template, and radiolabeled [3H]UTP is prepared.

  • This compound is added to the reaction mixture.

  • The mixture is incubated to allow the polymerase to synthesize a new RNA strand, incorporating the [3H]UTP.

  • Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated RNA template.

  • If the [3H]UTP has been incorporated into the newly synthesized RNA strand, it will be in close proximity to the SPA bead, causing the scintillant within the bead to emit light.

  • The amount of light emitted is measured, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) is determined.

In Vitro Resistance Selection

This method is used to identify viral mutations that confer resistance to an antiviral compound.

Resistance_Selection_Workflow Start Start Culture_Replicons Culture HCV replicon-containing cells with a low concentration of this compound Start->Culture_Replicons Monitor_Replication Monitor for viral replication Culture_Replicons->Monitor_Replication Monitor_Replication->Culture_Replicons No replication Increase_Concentration Gradually increase the concentration of this compound in the culture medium Monitor_Replication->Increase_Concentration Replication detected Isolate_Colonies Isolate resistant cell colonies Increase_Concentration->Isolate_Colonies Sequence_NS5B Sequence the NS5B gene from resistant colonies Isolate_Colonies->Sequence_NS5B Identify_Mutations Identify amino acid substitutions Sequence_NS5B->Identify_Mutations End End Identify_Mutations->End

In Vitro Resistance Selection Workflow.

Methodology:

  • HCV replicon-containing cells are cultured in the presence of a low concentration of this compound.

  • The culture is monitored for signs of viral replication.

  • The concentration of this compound in the culture medium is gradually increased over several passages (typically 10-15 weeks).

  • Cell colonies that are able to replicate in the presence of high concentrations of the drug are isolated.

  • The NS5B gene from these resistant colonies is sequenced to identify any amino acid substitutions compared to the wild-type virus.

Clinical Development

This compound progressed to Phase 3 clinical trials, where it was primarily evaluated in combination with the NS3/4A protease inhibitor faldaprevir and ribavirin. The key clinical trials in its development program were the SOUND-C2, SOUND-C3, HCVerso1, and HCVerso2 studies.

Clinical Trial Design Overview

The clinical trials for this compound were designed to assess its safety, efficacy, and optimal dosing in treatment-naïve patients with chronic HCV genotype 1 infection.

Clinical_Trial_Design Screening Patient Screening (Treatment-naïve, HCV GT-1) Randomization Randomization Screening->Randomization Arm_A Treatment Arm A (this compound + Faldaprevir + Ribavirin) Randomization->Arm_A Arm_B Treatment Arm B (Varying doses/durations) Randomization->Arm_B Treatment Treatment Period Arm_A->Treatment Arm_B->Treatment Follow_Up Post-Treatment Follow-up Treatment->Follow_Up SVR12 Primary Endpoint: Sustained Virologic Response at 12 weeks (SVR12) Follow_Up->SVR12

General Clinical Trial Design for this compound.
Key Clinical Trials

SOUND-C2 (NCT01132313): This Phase 2b study evaluated different durations and dosing regimens of this compound in combination with faldaprevir and ribavirin in treatment-naïve patients with HCV genotype 1.[6][7]

SOUND-C3 (NCT01132313): A Phase 2b study that explored the interferon-free combination of faldaprevir, this compound, and ribavirin in treatment-naïve patients with HCV genotype 1a (IL28B CC) and 1b.[8]

HCVerso1 (NCT01275999) and HCVerso2 (NCT01308263): These were Phase 3 trials that further investigated the efficacy and safety of faldaprevir and this compound with ribavirin in treatment-naïve patients with HCV genotype 1b, including those with compensated cirrhosis and those ineligible for peginterferon therapy.[9][10]

Inclusion Criteria (HCVerso1 & 2):

  • Age 18-75 years

  • Chronic HCV genotype 1b infection

  • HCV RNA ≥1,000 IU/mL

  • Treatment-naïve

  • Compensated liver disease (with or without cirrhosis)[10]

Exclusion Criteria (HCVerso1 & 2):

  • Mixed-genotype HCV or non-1b genotype

  • Hepatitis B or HIV co-infection

  • Decompensated liver disease

  • In HCVerso1, patients likely ineligible for peginterferon/ribavirin were excluded.[10]

Clinical Efficacy

The combination of this compound, faldaprevir, and ribavirin demonstrated high efficacy in treatment-naïve patients with HCV genotype 1b. In the SOUND-C2 study, a 28-week regimen resulted in a sustained virologic response at 12 weeks post-treatment (SVR12) of 85% in this patient population.[9] The HCVerso trials also showed that a 24-week regimen of faldaprevir, this compound, and ribavirin resulted in significantly higher SVR12 rates compared to historical controls.[9]

Trial Treatment Arm Patient Population SVR12 Rate
SOUND-C2 Faldaprevir + this compound + Ribavirin (28 weeks)HCV GT-1b, Treatment-naïve85%[9]
HCVerso1 Faldaprevir + this compound + Ribavirin (24 weeks)HCV GT-1b, Treatment-naïve81% (adjusted)[11]
HCVerso2 Faldaprevir + this compound + Ribavirin (24 weeks)HCV GT-1b, Treatment-naïve (including IFN-ineligible)72-74% (adjusted, with cirrhosis)[11]
Safety and Tolerability

The most common adverse events reported in clinical trials of this compound in combination with faldaprevir and ribavirin were gastrointestinal (nausea, vomiting) and skin-related events (rash).[9] These were generally mild to moderate in intensity.

Discontinuation of Development

Despite promising results in patients with HCV genotype 1b, the development of this compound was discontinued in December 2013. The decision was based on findings from the Phase 3 trials which indicated that the overall efficacy of the faldaprevir and this compound-based regimen was not sufficient to be competitive in the rapidly evolving landscape of HCV therapeutics, particularly in patients with genotype 1a infection where response rates were considerably lower.

Conclusion

This compound (BI 207127) represents a well-characterized non-nucleoside inhibitor of the HCV NS5B polymerase that progressed through a rigorous discovery and development program. While it ultimately did not reach the market due to insufficient efficacy in broader patient populations, the technical data and insights gained from its development have contributed valuable knowledge to the field of antiviral drug discovery. The detailed experimental protocols and clinical trial data presented in this guide offer a comprehensive resource for researchers and scientists in the field.

References

Deleobuvir: A Deep Dive into its Mechanism as an NS5B Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). As a key component of the viral replication machinery, NS5B represents a prime target for direct-acting antiviral (DAA) agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its allosteric inhibition of NS5B, binding characteristics, and the molecular basis of viral resistance. This document synthesizes quantitative data from biochemical and cellular assays and outlines detailed experimental protocols for the characterization of NS5B inhibitors.

Introduction to this compound and the HCV NS5B Target

The hepatitis C virus is a single-stranded RNA virus that relies on its own enzymatic machinery for replication. The NS5B protein, an RNA-dependent RNA polymerase, is the catalytic core of the HCV replication complex and is responsible for synthesizing new viral RNA genomes. Unlike host cellular polymerases, HCV NS5B is a valid target for selective antiviral therapy.

This compound is a potent and selective NNI that targets the NS5B polymerase. NNIs are allosteric inhibitors, meaning they bind to a site on the enzyme distinct from the active site for nucleotide incorporation. This binding induces a conformational change that ultimately impairs the enzyme's catalytic function.[1]

Mechanism of Action: Allosteric Inhibition of NS5B

This compound functions by binding to a specific allosteric site on the NS5B polymerase known as the "thumb pocket 1" or "thumb site I".[2][3] This binding is a reversible and non-covalent interaction. The binding of this compound to this pocket induces a conformational change in the NS5B protein, which locks the enzyme in an inactive state. This conformational change is thought to prevent the necessary structural rearrangements required for the initiation and elongation of the nascent RNA strand.

The proposed mechanism of allosteric inhibition by this compound can be visualized as follows:

Deleobuvir_Mechanism cluster_NS5B HCV NS5B Polymerase Active_NS5B Active Conformation (RNA Synthesis Competent) Inactive_NS5B Inactive Conformation (RNA Synthesis Incompetent) Active_NS5B->Inactive_NS5B Conformational Change RNA_Synthesis Viral RNA Replication Active_NS5B->RNA_Synthesis Catalyzes Inhibition Inhibition of RNA Synthesis Inactive_NS5B->Inhibition This compound This compound This compound->Active_NS5B Binds to Thumb Pocket 1

Figure 1: Allosteric Inhibition of HCV NS5B by this compound.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified in various in vitro systems, including enzymatic assays and cell-based replicon systems. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key parameters used to evaluate its antiviral activity.

ParameterHCV GenotypeValue (nM)Assay System
EC50 Genotype 1a23Subgenomic Replicon
EC50 Genotype 1b11Subgenomic Replicon
IC50 Genotype 1b50Recombinant NS5B Assay

Table 1: In Vitro Activity of this compound Against HCV Genotypes 1a and 1b. [3][4]

Molecular Basis of Resistance

The emergence of drug resistance is a critical consideration in antiviral therapy. For this compound, resistance has been primarily associated with amino acid substitutions within the thumb pocket 1 binding site of the NS5B polymerase. The most frequently observed resistance-associated variations (RAVs) occur at positions Proline 495 (P495), Proline 496 (P496), and Valine 499 (V499).[4]

MutationFold-Change in this compound Susceptibility (EC50)
P495L>100
P495S>100
P496S>10
V499A2-5

Table 2: Impact of Key Resistance Mutations on this compound Activity.

The logical relationship for the development of resistance is depicted below:

Resistance_Development This compound This compound Treatment Selective_Pressure Selective Pressure This compound->Selective_Pressure Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding Ineffective Inhibition NS5B_Gene NS5B Gene Selective_Pressure->NS5B_Gene WT_NS5B Wild-Type NS5B NS5B_Gene->WT_NS5B RAVs Resistance-Associated Variations (P495L/S, P496S, V499A) NS5B_Gene->RAVs Mutations Resistant_NS5B Resistant NS5B Enzyme RAVs->Resistant_NS5B Resistant_NS5B->Reduced_Binding Viral_Replication Continued Viral Replication Reduced_Binding->Viral_Replication

Figure 2: Logical Flow of this compound Resistance Development.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of NS5B inhibitors like this compound.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Activity Assay

This assay measures the enzymatic activity of recombinant NS5B polymerase by quantifying the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Workflow:

Polymerase_Assay_Workflow start Start reagents Prepare Reaction Mix: - NS5B Enzyme - RNA Template/Primer - NTPs (incl. [α-32P]UTP) - Assay Buffer start->reagents incubation Incubate at 30°C reagents->incubation stop_reaction Stop Reaction (Add EDTA) incubation->stop_reaction precipitation Precipitate RNA stop_reaction->precipitation quantification Quantify Incorporated Radioactivity (Scintillation Counting) precipitation->quantification end End quantification->end

Figure 3: Workflow for HCV NS5B Polymerase Activity Assay.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare the assay buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, and 50 mM NaCl.

    • In a 50 µL reaction volume, combine the following components on ice:

      • Recombinant HCV NS5B polymerase (final concentration: 50 nM)

      • Poly(A) RNA template (final concentration: 100 ng/µL)

      • Oligo(U)₁₂ primer (final concentration: 10 ng/µL)

      • ATP, CTP, GTP (final concentration: 10 µM each)

      • UTP (final concentration: 1 µM)

      • [α-³²P]UTP (10 µCi)

      • This compound or other inhibitors at desired concentrations (or DMSO as a control).

  • Incubation:

    • Initiate the reaction by transferring the reaction mixture to a 30°C water bath.

    • Incubate for 1 hour.

  • Reaction Termination and RNA Precipitation:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Precipitate the RNA by adding 100 µL of ice-cold 10% trichloroacetic acid (TCA) and incubate on ice for 30 minutes.

  • Quantification:

    • Collect the precipitated RNA on a glass fiber filter.

    • Wash the filter extensively with 5% TCA and then with ethanol.

    • Dry the filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay for EC50 Determination

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon.

Protocol:

  • Cell Seeding:

    • Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., containing a luciferase reporter gene) in 96-well plates at a density of 5 x 10³ cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Quantification of HCV Replication:

    • If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Alternatively, total RNA can be extracted, and HCV RNA levels can be quantified by real-time RT-PCR.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each concentration relative to the DMSO control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis for Resistance Profiling

This protocol describes the generation of NS5B mutants with specific resistance-associated variations using a commercially available site-directed mutagenesis kit.

Protocol:

  • Primer Design:

    • Design complementary forward and reverse primers containing the desired mutation (e.g., for P495L). The mutation should be located in the middle of the primers with approximately 10-15 bases of correct sequence on both sides.

  • Mutagenesis PCR:

    • Set up a PCR reaction using a high-fidelity DNA polymerase, a plasmid containing the wild-type HCV NS5B gene as a template, and the designed mutagenic primers.

    • Perform thermal cycling according to the kit manufacturer's instructions to amplify the entire plasmid with the desired mutation.

  • Digestion of Parental DNA:

    • Digest the parental (non-mutated) methylated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.

  • Transformation:

    • Transform competent E. coli cells with the DpnI-treated plasmid DNA.

    • Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression and Purification:

    • Express and purify the mutant NS5B protein using a suitable expression system (e.g., E. coli or baculovirus) for subsequent characterization in enzymatic assays.

Conclusion

This compound is a well-characterized allosteric inhibitor of the HCV NS5B polymerase that acts by binding to the thumb pocket 1 and inducing a non-productive conformation of the enzyme. Its potent antiviral activity is underscored by low nanomolar EC50 values in cell-based replicon assays. The emergence of resistance is primarily driven by mutations in the inhibitor's binding site, with P495 substitutions conferring the highest levels of resistance. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel NS5B inhibitors, contributing to the development of more effective therapies for hepatitis C. Although the development of this compound was discontinued, the knowledge gained from its study remains valuable for the field of antiviral drug discovery.[4]

References

The Convergent Synthesis of Deleobuvir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Deleobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, represents a significant target in antiviral drug development. Its complex molecular architecture necessitates a sophisticated and efficient synthetic strategy. This technical guide provides an in-depth overview of a convergent chemical synthesis pathway for this compound, detailing the preparation of key intermediates and their subsequent coupling to form the final active pharmaceutical ingredient. The synthesis is characterized by strategic bond formations, including a notable Heck reaction and a crucial amide bond formation, culminating in a final hydrolysis step.

Core Synthesis Strategy

The synthesis of this compound is designed as a convergent process, where two major molecular fragments are synthesized independently and then coupled together. This approach allows for efficient material throughput and purification of intermediates, maximizing the overall yield. The key fragments are:

  • The Indole Core: A substituted 2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid.

  • The Benzimidazole Acrylate Side Chain: An (E)-butyl 3-(2-(1-aminocyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate moiety.

These two fragments are joined via an amide bond, followed by the hydrolysis of the butyl ester to yield the final carboxylic acid of this compound.

Synthesis of the Indole Core Fragment

The preparation of the indole core begins with the synthesis of a stable isopropyl ester of 3-cyclopentyl-1-methyl-1H-indole-6-carboxylic acid, which is then brominated to introduce a key handle for subsequent cross-coupling reactions.

Step 1: Synthesis of Isopropyl 3-Cyclopentyl-1-methyl-1H-indole-6-carboxylate

This step involves the transesterification of the corresponding methyl ester to the more stable isopropyl ester.

Experimental Protocol: A mixture of methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate (50.0 g, 0.194 mol) and lithium isopropoxide (16.2 g, 95%, 0.233 mol) in 2-propanol is stirred at 65 ± 5 °C for at least 30 minutes to ensure complete transesterification. The reaction mixture is then cooled to 40 ± 5 °C, and water (600 g) is added at a rate that maintains the temperature. Following the addition of water, the mixture is cooled to 20-25 °C over 2 hours and held at this temperature for at least 1 hour to facilitate crystallization. The solid product is collected by filtration, rinsed with 28 wt% 2-propanol in water (186 g) and then with water (500 g). The wet cake is dried under vacuum (< 200 Torr) at 40-45 °C until the water content is below 0.5%.[1]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate257.3350.0 g0.194
Lithium isopropoxide (95%)66.0116.2 g0.233
2-Propanol---
Water---
Product Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate 52.7 g 95% Yield
Step 2: Synthesis of Isopropyl 2-Bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate

The indole core is then brominated at the 2-position. Careful temperature control and quenching are critical to minimize the formation of impurities.

Experimental Protocol: This process involves the bromination of Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate with bromine. It is crucial to control the reaction temperature and to quench the reaction mixture with a solution of aqueous sodium thiosulfate and 4-methylmorpholine to minimize the formation of dibromo and 2-indolone impurities. The crude product is then neutralized with NaOH. The product is dried under vacuum at 50-60 °C until the water content is less than 0.4%.[1]

Reagent/MaterialNotes
Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylateStarting material from Step 1
BromineBrominating agent
Sodium thiosulfate (aq)Quenching agent
4-MethylmorpholineQuenching agent
Sodium hydroxideNeutralization
Product Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate
Yield 80-85%

Synthesis of the Benzimidazole Acrylate Side Chain

The synthesis of this fragment involves a palladium-catalyzed Heck reaction to form a cinnamate derivative, which serves as a precursor to the benzimidazole ring system.

Step 3: Synthesis of n-Butyl 3-methylamino-4-nitrocinnamate via Ligandless Heck Reaction

This key step utilizes a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: To a solution of 4-chloro-2-(methyl)aminonitrobenzene, Pd(OAc)₂ (0.005 eq), and LiCl (1.0 eq) in DMAc, 'Pr₂NEt (1.2 eq) is added, followed by n-butyl acrylate (1.05 eq) under a nitrogen atmosphere. The reaction mixture is heated to 110 °C and stirred for 12 hours. After cooling to 50 °C, 1-methylimidazole (0.5 eq) is added, and the mixture is stirred for 30 minutes before being filtered. Water is added to the filtrate, and the resulting mixture is cooled to room temperature over 1 hour. The solid product is collected by filtration, washed with water, and dried.[2]

Reagent/MaterialMolar Mass ( g/mol )Moles (Relative)
4-chloro-2-(methyl)aminonitrobenzene-1.0 eq
Pd(OAc)₂224.500.005 eq
LiCl42.391.0 eq
'Pr₂NEt129.241.2 eq
n-Butyl acrylate128.171.05 eq
1-Methylimidazole82.100.5 eq
DMAc-Solvent
Product n-Butyl 3-methylamino-4-nitrocinnamate 96% Yield

A detailed synthesis for 4-chloro-2-(methyl)aminonitrobenzene starts from 2,4-dichloronitrobenzene and aqueous methylamine in DMSO at 65 °C.[1][2]

Assembly of this compound and Final Hydrolysis

The two key fragments are coupled through an amide bond, followed by the formation of the benzimidazole ring and final hydrolysis of the ester to yield this compound. A crucial one-pot borylation-Suzuki coupling reaction has also been reported as a highly efficient method for a related synthesis.[3]

Step 4: Amide Coupling, Benzimidazole Formation, and Final Hydrolysis

The following steps describe the final assembly. The synthesis of the cyclobutylamino intermediate is achieved via a Bucherer-Bergs reaction using potassium cyanide.[4] The subsequent amide coupling and cyclization to form the benzimidazole ring lead to the penultimate ester intermediate.

Experimental Protocol for Hydrolysis: The hydrolysis of (E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylate is carried out in a mixture of THF/MeOH and aqueous NaOH. Controlled acidification of the resulting sodium salt with acetic acid is critical to obtain a crystalline product that is easy to filter.[2] An alternative procedure involves heating the starting ester (I) in l-methyl-2-pyrrolidinone (NMP) to 50-53 °C, followed by the addition of aqueous NaOH. The mixture is stirred for approximately 10 hours. After completion, a premixed aqueous solution of acetic acid is added to adjust the pH to 5.5-7.5. The mixture is then cooled to 20+5 °C, and the solid product is collected by filtration.[5]

Reagent/MaterialPurpose
(E)-butyl 3-(2-(1-(2-(5-bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido)cyclobutyl)-1-methyl-1H-benzo[d]imidazol-6-yl)acrylateStarting Ester
THF/MeOH or NMPSolvent
Sodium Hydroxide (aq)Hydrolysis Reagent
Acetic Acid (aq)Acidification
Product This compound
Yield 90% for the ester precursor, 93-98% for the final hydrolysis step [1][2]

Visualizing the Synthesis Pathway

The overall synthetic pathway can be visualized as a convergent process.

Deleobuvir_Synthesis cluster_indole Indole Core Synthesis cluster_sidechain Side Chain Synthesis cluster_assembly Final Assembly indole_start Methyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate indole_inter1 Isopropyl 3-cyclopentyl-1-methyl-1H-indole-6-carboxylate indole_start->indole_inter1 Transesterification (LiO'Pr, 2-Propanol) indole_final Isopropyl 2-bromo-3-cyclopentyl-1-methyl-1H-indole-6-carboxylate indole_inter1->indole_final Bromination (Br2) coupling Amide Coupling & Benzimidazole Formation indole_final->coupling sidechain_start 4-Chloro-2-(methyl)aminonitrobenzene sidechain_inter1 n-Butyl 3-methylamino-4-nitrocinnamate sidechain_start->sidechain_inter1 Heck Reaction (n-Butyl acrylate, Pd(OAc)2) sidechain_inter1->coupling ester_precursor This compound Butyl Ester coupling->ester_precursor This compound This compound ester_precursor->this compound Hydrolysis (NaOH, then HOAc)

Caption: Convergent synthesis pathway of this compound.

This diagram illustrates the two main branches of the synthesis converging to form the final product.

Logical Workflow for Key Reaction

The Heck reaction is a critical C-C bond-forming step in this synthesis.

Heck_Reaction_Workflow start Start: Prepare Reaction Mixture reactants Combine: - 4-Chloro-2-(methyl)aminonitrobenzene - n-Butyl acrylate - Pd(OAc)2 (catalyst) - LiCl - 'Pr2NEt (base) - DMAc (solvent) start->reactants heating Heat to 110°C (12 hours under N2) reactants->heating workup Cool, add 1-methylimidazole, filter, and precipitate with water heating->workup product Isolate Product: n-Butyl 3-methylamino-4-nitrocinnamate workup->product

Caption: Workflow for the ligandless Heck reaction.

This workflow outlines the key steps and conditions for the palladium-catalyzed cross-coupling reaction.

References

An In-depth Technical Guide to the Deleobuvir Binding Site on HCV NS5B Thumb-Pocket 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of Deleobuvir to the thumb-pocket 1 allosteric site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of the binding interactions and experimental workflows.

Introduction to this compound and the NS5B Thumb-Pocket 1

This compound (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, an essential enzyme for viral replication. Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to an allosteric site known as thumb-pocket 1.[1] This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.[2] The thumb-pocket 1 is located approximately 30 Å from the catalytic center of the enzyme, within the thumb domain.[3][4] This site is a target for a class of indole-based inhibitors, to which this compound belongs.

Quantitative Data on this compound Binding and Activity

The inhibitory activity of this compound has been characterized through various in vitro assays, primarily using HCV replicon systems of different genotypes. The potency of this compound is typically reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Parameter HCV Genotype 1a HCV Genotype 1b Reference
EC50 23 nM11 nM[2]

This compound generally exhibits greater potency against genotype 1b compared to genotype 1a.[1] This difference in activity is attributed to natural polymorphisms in the NS5B sequence between the two genotypes.

Resistance to this compound is primarily associated with amino acid substitutions at key residues within the thumb-pocket 1. The most frequently observed resistance-associated variants (RAVs) are at positions Pro495, Pro496, and Val499.

Mutation Fold Change in this compound Susceptibility Reference
P495L120- to 310-fold decrease

Mutations at position P495, such as P495L, confer the highest levels of resistance to this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with HCV NS5B.

Expression and Purification of Recombinant HCV NS5B

Objective: To produce soluble, active HCV NS5B polymerase for use in biochemical assays and structural studies.

Protocol:

  • Cloning: The gene encoding the HCV NS5B protein (typically with a C-terminal truncation of 21-55 amino acids to improve solubility) is cloned into an expression vector, such as pET for E. coli or a baculovirus transfer vector for insect cells. An affinity tag (e.g., hexa-histidine) is often included to facilitate purification.

  • Expression:

    • E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

    • Insect Cells: Recombinant baculovirus is generated and used to infect insect cell lines (e.g., Sf9 or Sf21).

  • Lysis: Cells are harvested and lysed by sonication or using a microfluidizer in a buffer containing detergents and protease inhibitors.

  • Purification:

    • The soluble lysate is clarified by centrifugation.

    • The protein is purified using a series of chromatography steps, which may include:

      • Affinity Chromatography: (e.g., Ni-NTA resin for His-tagged proteins).

      • Ion-Exchange Chromatography: (e.g., DEAE-Sepharose or Heparin-Sepharose).

      • Size-Exclusion Chromatography: To obtain highly pure, monomeric protein.

  • Purity and Concentration Determination: Protein purity is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA).

HCV NS5B Polymerase Inhibition Assay

Objective: To determine the inhibitory activity (IC50) of this compound against the NS5B polymerase.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM Tris-HCl, pH 7.5), divalent cations (e.g., 5 mM MgCl2), a reducing agent (e.g., 1 mM DTT), a template/primer (e.g., poly(A)/oligo(dT)), and ribonucleotides (e.g., ATP, CTP, GTP, and radiolabeled UTP such as [α-³³P]UTP).

  • Inhibitor Preparation: this compound is serially diluted to various concentrations.

  • Enzyme Reaction:

    • Purified recombinant NS5B is pre-incubated with the various concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of the ribonucleotides.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).

  • Termination and Detection:

    • The reaction is stopped by the addition of EDTA.

    • The radiolabeled RNA product is captured on a filter membrane (e.g., DE81).

    • Unincorporated nucleotides are washed away.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

Objective: To assess the antiviral activity (EC50) of this compound in a cell-based system that mimics HCV replication.

Protocol:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are used. These replicons often contain a reporter gene, such as luciferase, to facilitate the quantification of viral replication.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound.

  • Incubation: The treated cells are incubated for a period of time (e.g., 72 hours) to allow for HCV replication.

  • Quantification of Replication:

    • If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

    • Alternatively, viral RNA can be quantified by RT-qPCR.

  • Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to determine the cytotoxic concentration (CC50) of this compound.

  • Data Analysis: The EC50 value is calculated by plotting the inhibition of HCV replication against the concentration of this compound and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as CC50/EC50.

Site-Directed Mutagenesis for Resistance Studies

Objective: To introduce specific mutations into the NS5B gene to study their effect on this compound susceptibility.

Protocol:

  • Mutagenesis: A plasmid containing the HCV NS5B gene is used as a template. Site-directed mutagenesis is performed using a commercially available kit (e.g., QuikChange) with primers containing the desired mutation (e.g., to change Pro495 to Leu).

  • Sequencing: The entire NS5B gene is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Protein Expression and Purification: The mutant NS5B protein is expressed and purified as described in section 3.1.

  • Phenotypic Analysis:

    • The enzymatic activity of the mutant protein is assessed in the polymerase inhibition assay (section 3.2) to determine the IC50 of this compound against the mutant enzyme.

    • Alternatively, the mutation can be introduced into an HCV replicon, and the EC50 of this compound against the mutant replicon is determined (section 3.3).

  • Fold-Change Calculation: The fold-change in resistance is calculated by dividing the IC50 or EC50 for the mutant by the IC50 or EC50 for the wild-type enzyme.

Visualizations

This compound Mechanism of Action

Deleobuvir_Mechanism cluster_NS5B HCV NS5B Polymerase Active_Site Active Site RNA_Synthesis Viral RNA Synthesis Active_Site->RNA_Synthesis Catalyzes Thumb_Pocket_1 Thumb-Pocket 1 (Allosteric Site) Thumb_Pocket_1->Inhibition Induces Conformational Change This compound This compound This compound->Thumb_Pocket_1 Binds to Inhibition->Active_Site Inhibits Function

Caption: Allosteric inhibition of HCV NS5B by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start reagents Prepare Reaction Mix: - Buffer, MgCl2, DTT - Template/Primer - Radiolabeled NTPs start->reagents inhibitor Prepare Serial Dilutions of this compound start->inhibitor preincubation Pre-incubate NS5B Enzyme with this compound reagents->preincubation inhibitor->preincubation reaction Initiate Reaction with NTPs preincubation->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction with EDTA incubation->stop capture Capture RNA Product on Filter stop->capture quantify Quantify Radioactivity capture->quantify analyze Analyze Data and Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for NS5B polymerase inhibition assay.

This compound Binding Site Interactions

Deleobuvir_Binding cluster_pocket Thumb-Pocket 1 This compound This compound P495 Pro495 This compound->P495 Hydrophobic Interaction P496 Pro496 This compound->P496 Hydrophobic Interaction V499 Val499 This compound->V499 Hydrophobic Interaction L492 Leu492 This compound->L492 Hydrophobic Interaction M423 Met423 This compound->M423 Hydrophobic Interaction

Caption: Key hydrophobic interactions at the this compound binding site.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The development of this compound for therapeutic use was terminated.

References

In-Depth Technical Guide: Preclinical Pharmacokinetics and Metabolism of Deleobuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Deleobuvir (formerly BI 207127), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The information presented is collated from available scientific literature and is intended to support research and development activities.

Introduction

This compound is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical models is vital for predicting its pharmacokinetic profile and safety in humans. This guide summarizes key quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Pharmacokinetics in Preclinical Models

Quantitative Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters of this compound in rats.

ParameterRat
Clearance (CL) 1.2 mL/min/kg
Half-life (t½) 4.4 hours
Time to Maximum Concentration (Tmax) 3.5 hours
Maximum Concentration (Cmax) 18,000 nM
Area Under the Curve (AUC) 60,000 nM*h
Oral Bioavailability (F) Not explicitly quantified in the provided search results

Data sourced from publicly available information from Boehringer Ingelheim.[1][2]

Metabolism of this compound

This compound undergoes significant metabolism, with key biotransformations occurring in the liver and the gastrointestinal tract. The primary metabolic pathways involve reduction and glucuronidation.

Major Metabolites

Two major metabolites of this compound have been identified in preclinical and clinical studies:

  • CD 6168: This metabolite is formed through the reduction of the alkene moiety of this compound. Notably, this transformation is primarily mediated by gut bacteria.[3][4][5]

  • This compound-acyl-glucuronide: This conjugate is formed through the glucuronidation of the carboxylic acid group of the parent drug.[3][4][6]

Metabolic Pathways

The metabolic fate of this compound is depicted in the following pathway. The initial biotransformation can either be the reduction of the double bond to form CD 6168 or glucuronidation to form the acyl glucuronide. CD 6168 can also undergo subsequent glucuronidation.

Deleobuvir_Metabolism This compound This compound CD6168 CD 6168 (Alkene Reduction) This compound->CD6168 Gut Bacteria AcylGlucuronide This compound-acyl-glucuronide This compound->AcylGlucuronide UGT Enzymes CD6168_Glucuronide CD 6168-acyl-glucuronide CD6168->CD6168_Glucuronide UGT Enzymes

Metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies employed in key preclinical studies of this compound's pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Experimental Workflow:

PK_Workflow cluster_animal_phase Animal Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Animal Sprague-Dawley Rats Dosing Oral Administration of this compound Animal->Dosing Sampling Serial Blood Sampling (e.g., via tail vein) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Extraction (e.g., Protein Precipitation, SPE) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis PK_Calc Pharmacokinetic Parameter Calculation (NCA) Analysis->PK_Calc

Workflow for in vivo pharmacokinetic studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing: this compound is administered orally, often as a single dose. The formulation vehicle should be appropriate for the compound's solubility.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dose from a suitable site (e.g., tail vein or jugular vein).

  • Plasma Preparation: Plasma is separated from whole blood by centrifugation.

  • Sample Analysis: Plasma concentrations of this compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, t½, and CL are calculated using non-compartmental analysis (NCA).

In Vitro Metabolic Stability Assays

Objective: To assess the metabolic stability of this compound in liver microsomes and hepatocytes from various species.

Experimental Workflow:

Metabolic_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_calculation Calculation Preparation Prepare Incubation Mixture: - Liver Microsomes/Hepatocytes - this compound - Cofactors (e.g., NADPH) Incubate Incubate at 37°C Preparation->Incubate Quench Quench Reaction at Time Points Incubate->Quench Analysis LC-MS/MS Analysis of Remaining this compound Quench->Analysis Calculation Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) Analysis->Calculation

Workflow for in vitro metabolic stability assays.

Methodology for Liver Microsomes:

  • Incubation Mixture: A typical incubation mixture contains liver microsomes (from rat, dog, monkey, or human), this compound at a specified concentration (e.g., 1 µM), and a buffer system.

  • Initiation: The reaction is initiated by adding a cofactor solution, most commonly NADPH.

  • Incubation: The mixture is incubated at 37°C with shaking.

  • Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the remaining this compound is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.

Methodology for Hepatocytes:

  • Cell Suspension: Cryopreserved or fresh hepatocytes from the desired species are prepared in a suitable incubation medium.

  • Incubation: this compound is added to the hepatocyte suspension and incubated at 37°C in a controlled atmosphere (e.g., 5% CO2, 95% humidity).

  • Sampling: Aliquots of the cell suspension are collected at different time points.

  • Analysis and Data Interpretation: Similar to the microsome assay, the concentration of this compound is measured over time to determine metabolic stability parameters.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of this compound to inhibit major CYP isoforms.

Methodology:

  • System: Human liver microsomes are commonly used as the enzyme source.

  • Probe Substrates: Specific probe substrates for individual CYP isoforms (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4) are used.

  • Incubation: The probe substrate, human liver microsomes, and various concentrations of this compound are incubated in the presence of NADPH.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC50 Determination: The concentration of this compound that causes 50% inhibition (IC50) of the probe substrate's metabolism is calculated.

Conclusion

The preclinical data available for this compound indicate that it is extensively metabolized, with significant contributions from both hepatic enzymes and gut microbiota. The pharmacokinetic profile in rats suggests moderate clearance and a half-life of approximately 4.4 hours. While a comprehensive cross-species comparison of pharmacokinetics is limited by the lack of publicly available data for dogs and monkeys, the information from rat and in vitro human systems provides a solid foundation for understanding the ADME properties of this HCV NS5B polymerase inhibitor. The detailed experimental protocols provided in this guide offer a framework for designing and interpreting further preclinical studies.

References

The Biotransformation of Deleobuvir: A Focus on Non-CYP450 Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deleobuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, undergoes extensive metabolism primarily mediated by non-cytochrome P450 (non-CYP450) enzymes. This guide provides a comprehensive overview of the key biotransformation pathways of this compound, with a focus on the experimental methodologies used to elucidate these routes and the quantitative data supporting our current understanding. The significant contribution of gut microbial enzymes and UDP-glucuronosyltransferases (UGTs) to this compound's clearance highlights the importance of considering these non-CYP450 pathways in drug development.

Overview of this compound Metabolism

Clinical studies have revealed that this compound is subject to two primary metabolic transformations, leading to the formation of an acyl glucuronide conjugate and an alkene reduction metabolite.[1][2] These metabolic pathways are significant as they substantially influence the pharmacokinetic profile and clearance of the parent drug. Notably, conventional in vitro models utilizing human liver microsomes or hepatocytes under aerobic conditions failed to predict the in vivo clearance of this compound, underscoring the critical role of extrahepatic and non-oxidative metabolic routes.[3][4]

Key Non-CYP450 Metabolic Pathways

The biotransformation of this compound is dominated by two non-CYP450 enzymatic processes: acyl glucuronidation, a phase II conjugation reaction, and alkene reduction, a phase I reductive reaction mediated by the gut microbiota.

Acyl Glucuronidation

A major circulating metabolite of this compound is its acyl glucuronide (this compound-AG).[2] This metabolite is formed through the conjugation of a glucuronic acid moiety to the carboxylic acid group of this compound. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of phase II metabolizing enzymes. While the specific UGT isoforms responsible for this compound's glucuronidation have not been definitively identified in the available literature, UGTs such as UGT1A3, UGT1A9, and particularly UGT2B7 are known to be the primary enzymes involved in the glucuronidation of compounds containing carboxylic acid functional groups.[5][6]

Alkene Reduction by Gut Microbiota

The second major biotransformation pathway involves the reduction of the alkene double bond in the acrylic acid side chain of this compound, resulting in the formation of the metabolite CD 6168.[1][4] This metabolic step is not catalyzed by hepatic enzymes but is rather a consequence of the metabolic activity of the anaerobic bacteria residing in the gastrointestinal tract.[3] The gut microbiome possesses a diverse array of enzymes capable of carrying out reductive and hydrolytic reactions that are not typically observed in human tissues.[1][3] The formation of CD 6168 is a clear example of the significant impact of the gut microbiota on drug metabolism.

Quantitative Analysis of this compound Metabolism

The following tables summarize the quantitative data on the distribution of this compound and its major metabolites in human plasma and feces following a single oral dose of [14C]this compound.

Table 1: Distribution of this compound and its Major Metabolites in Human Plasma

AnalytePercentage of Total Drug-Related Material in Plasma
This compound~49.5% - 74.3%
This compound-acyl-glucuronide~15.2% - 25.6%
CD 6168 (alkene reduction metabolite)~7.5% - 24.9%

Data compiled from studies on the mass balance and metabolite profile of this compound.[2]

Table 2: Excretion of this compound and its Major Metabolites in Human Feces

AnalytePercentage of Administered Dose in Feces
This compound~30% - 35%
CD 6168 (alkene reduction metabolite)~30% - 35%
Other Metabolites (including hydroxylated CD 6168)~21%

Data compiled from studies on the mass balance and metabolite profile of this compound.[1][2]

Experimental Protocols

The elucidation of this compound's non-CYP450 metabolism relies on a combination of in vivo human studies and specialized in vitro experimental systems.

Human Mass Balance Study
  • Objective: To determine the absorption, metabolism, and excretion of this compound in humans.

  • Methodology:

    • Administer a single oral dose of radiolabeled [14C]this compound to healthy human subjects.

    • Collect blood, urine, and feces samples at predetermined time points.

    • Quantify the total radioactivity in each sample to determine the extent of absorption and routes of excretion.

    • Profile the radioactive components in plasma and feces using high-performance liquid chromatography (HPLC) coupled with radiochemical detection.

    • Identify the structure of the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro UGT Reaction Phenotyping
  • Objective: To identify the UGT isoforms responsible for the formation of this compound-acyl-glucuronide.

  • Methodology:

    • Incubate this compound with a panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7, 2B15).

    • The incubation mixture should contain the recombinant UGT enzyme, this compound, and the cofactor UDP-glucuronic acid (UDPGA) in a suitable buffer system. The inclusion of a pore-forming agent like alamethicin is often necessary to ensure access of the substrate to the active site of the enzyme within the microsomal membrane.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding a quenching solvent (e.g., acetonitrile or methanol).

    • Analyze the formation of this compound-acyl-glucuronide using LC-MS/MS.

    • The UGT isoforms that produce the highest levels of the glucuronide metabolite are identified as the primary contributors to this pathway.

In Vitro Anaerobic Incubation with Fecal Homogenates
  • Objective: To confirm the role of gut microbiota in the formation of the alkene reduction metabolite, CD 6168.

  • Methodology:

    • Collect fresh fecal samples from healthy human donors.

    • Prepare a fecal homogenate in a reduced anaerobic buffer within an anaerobic chamber to maintain the viability of the anaerobic bacteria.

    • Incubate this compound with the fecal homogenate under strict anaerobic conditions at 37°C.

    • Collect samples at various time points and terminate the enzymatic activity.

    • Analyze the samples for the formation of CD 6168 using LC-MS/MS.

    • A control incubation without this compound and a heat-inactivated fecal homogenate control should be included to ensure that the metabolite formation is enzyme-mediated.

Visualizations of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways of this compound and the experimental workflows used to study them.

Deleobuvir_Metabolism This compound This compound UGTs UDP-Glucuronosyltransferases (e.g., UGT2B7, UGT1A3, UGT1A9) This compound->UGTs Gut_Bacteria Gut Microbiota Enzymes (Reductases) This compound->Gut_Bacteria Deleobuvir_AG This compound-acyl-glucuronide CD_6168 CD 6168 (Alkene Reduction Metabolite) UGTs->Deleobuvir_AG Acyl Glucuronidation Gut_Bacteria->CD_6168 Alkene Reduction

Caption: Metabolic pathways of this compound.

UGT_Phenotyping_Workflow cluster_0 Incubation cluster_1 Analysis This compound This compound Incubation_Mix Incubation at 37°C This compound->Incubation_Mix rUGTs Recombinant Human UGT Isoforms rUGTs->Incubation_Mix UDPGA UDPGA (cofactor) UDPGA->Incubation_Mix Quench Reaction Quenching Incubation_Mix->Quench LCMS LC-MS/MS Analysis Quench->LCMS Analysis Identify UGT Isoforms Producing Metabolite LCMS->Analysis

Caption: UGT reaction phenotyping workflow.

Gut_Bacteria_Workflow cluster_0 Sample Preparation cluster_1 Incubation cluster_2 Analysis Feces Fresh Human Feces Homogenization Anaerobic Homogenization Feces->Homogenization Homogenate Fecal Homogenate Homogenization->Homogenate This compound This compound Anaerobic_Incubation Anaerobic Incubation at 37°C This compound->Anaerobic_Incubation Homogenate->Anaerobic_Incubation Sampling Time-point Sampling Anaerobic_Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Confirmation Confirm Formation of CD 6168 LCMS->Confirmation

Caption: Gut microbiota metabolism workflow.

Conclusion

The biotransformation of this compound is a compelling case study demonstrating the critical importance of considering non-CYP450 metabolic pathways in drug development. The significant contributions of UGT-mediated glucuronidation and gut microbial reduction to the overall clearance of this compound highlight the limitations of standard in vitro metabolic screening models and emphasize the need for a more comprehensive assessment of drug metabolism. A thorough understanding of these non-CYP450 pathways is essential for accurately predicting the pharmacokinetic behavior, potential drug-drug interactions, and inter-individual variability in response to this compound and other xenobiotics that are substrates for these enzymes. Future research should focus on identifying the specific UGT isoforms and gut bacterial enzymes involved in this compound's metabolism to further refine our understanding and predictive capabilities.

References

Deleobuvir: A Technical Guide to a Non-Nucleoside Inhibitor of the HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deleobuvir (formerly BI 207127) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a direct-acting antiviral agent, it was a subject of extensive research and clinical investigation for the treatment of chronic HCV infection. Although its development was ultimately discontinued, the study of this compound has provided valuable insights into the mechanism of non-nucleoside inhibition of the HCV polymerase and the challenges of antiviral drug development. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo activity, pharmacokinetic profile, and resistance pathways. Detailed experimental protocols for key assays used in its evaluation are also presented to facilitate further research in this area.

Introduction: The Hepatitis C Virus Replication Cycle

The hepatitis C virus is a single-stranded RNA virus that primarily infects hepatocytes. Its replication is a multi-step process that relies on a complex interplay between viral and host factors. A critical enzyme in this cycle is the NS5B polymerase, an RNA-dependent RNA polymerase responsible for replicating the viral genome. The NS5B polymerase is a prime target for antiviral therapy due to its essential role in the viral life cycle and the lack of a homologous enzyme in human cells.

Figure 1: Simplified Hepatitis C Virus (HCV) Replication Cycle and the Site of Action of this compound.

Mechanism of Action of this compound

This compound is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates for the active site, this compound binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.

Specifically, this compound binds reversibly and non-covalently to a distinct allosteric site known as thumb-pocket 1 of the NS5B polymerase.[2][3] This binding event prevents the conformational changes required for the initiation of RNA synthesis, thereby halting viral replication.

Deleobuvir_Mechanism cluster_NS5B NS5B Polymerase ActiveSite Active Site RNA_Synthesis RNA Synthesis ActiveSite->RNA_Synthesis Initiates No_RNA_Synthesis RNA Synthesis Blocked ActiveSite->No_RNA_Synthesis Inhibited ThumbPocket1 Thumb-Pocket 1 (Allosteric Site) ThumbPocket1->ActiveSite Induces Conformational Change This compound This compound This compound->ThumbPocket1 Binds NTPs Nucleoside Triphosphates (NTPs) NTPs->ActiveSite Binds RNA_Template RNA Template RNA_Template->ActiveSite Binds

Figure 2: Mechanism of this compound Inhibition of HCV NS5B Polymerase.

In Vitro and In Vivo Activity

This compound has demonstrated potent antiviral activity against HCV genotype 1 in preclinical studies. Its efficacy varies between subtypes, with greater potency observed against genotype 1b compared to genotype 1a.

Table 1: In Vitro Activity of this compound

ParameterHCV Genotype 1aHCV Genotype 1bReference
EC50 (nM) 2311[3]

In early clinical trials, this compound monotherapy resulted in a dose-dependent reduction in HCV RNA levels in patients with chronic HCV genotype 1 infection.[4] In a phase 1b study, patients without cirrhosis receiving this compound for 5 days showed median HCV RNA reductions of up to 3.8 log10 IU/mL.[4] Patients with cirrhosis also exhibited significant viral load reductions.[4]

Pharmacokinetics and Metabolism

A human mass balance study following a single 800 mg oral dose of [14C]this compound provided detailed insights into its pharmacokinetic profile.

Table 2: Pharmacokinetic Parameters of this compound and its Major Metabolites in Healthy Subjects

ParameterThis compoundThis compound-acyl glucuronideCD 6168 (alkene reduction metabolite)Reference
Tmax (h) 3.5 - 5~3.0 - 5.0~3.5 - 5.0[5]
t1/2 (h) ~3~3~3[1][5]
Major Excretion Route Feces (~95%)--[1]

The study identified two major circulating metabolites: an acyl glucuronide and an alkene reduction product (CD 6168), which is formed by gut bacteria.[1][5] Both this compound and the CD 6168 metabolite were the primary components found in fecal samples.[1] In vitro studies confirmed that the reduction of this compound to CD 6168 is mediated by anaerobic gut microbiota.[2]

Deleobuvir_Metabolism This compound This compound AcylGlucuronide This compound-acyl glucuronide (Major Circulating Metabolite) This compound->AcylGlucuronide Glucuronidation CD6168 CD 6168 (Alkene Reduction Metabolite) This compound->CD6168 Gut Bacteria (Anaerobic Reduction) FecalExcretion Fecal Excretion This compound->FecalExcretion HydroxylatedMetabolites Alkene Reduced and Monohydroxylated Metabolites CD6168->HydroxylatedMetabolites Hydroxylation CD6168->FecalExcretion HydroxylatedMetabolites->FecalExcretion

Figure 3: Metabolic Pathways of this compound.

Resistance Profile

As with other direct-acting antivirals, the emergence of resistance is a key consideration for this compound. In vitro and clinical studies have identified specific amino acid substitutions in the NS5B polymerase that confer reduced susceptibility to the drug.

The most prominent resistance-associated substitutions (RASs) for this compound are located at position P495 in the thumb-pocket 1 binding site.[3] The P495L substitution, in particular, has been shown to decrease sensitivity to this compound by 120- to 310-fold.[3]

Table 3: this compound Resistance-Associated Substitutions

SubstitutionLocationFold-Change in EC50Reference
P495L/S/T NS5B Thumb-Pocket 1120-310[3]

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b, C-terminally truncated)

  • RNA template (e.g., poly(A))

  • RNA primer (e.g., oligo(U))

  • [3H]-UTP (radiolabeled nucleotide)

  • Unlabeled ATP, CTP, GTP, UTP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 40 mM KCl)

  • This compound or other test compounds

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, RNA template, and RNA primer.

  • Add serial dilutions of this compound or test compound to the reaction mixture.

  • Initiate the reaction by adding the nucleotide mixture (including [3H]-UTP) and recombinant NS5B polymerase.

  • Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

  • Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

  • Transfer the reaction products to a filter plate (e.g., DE81) and wash to remove unincorporated nucleotides.

  • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a no-drug control and determine the IC50 value by non-linear regression analysis.

HCV Subgenomic Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a more physiologically relevant setting. It utilizes human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon, which can replicate autonomously.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS and G418 for selection).

  • This compound or other test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the replicon-containing Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or test compounds for a defined period (e.g., 72 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50).

  • Calculate the percent inhibition of replicon replication for each compound concentration and determine the EC50 value. The selectivity index (SI) can be calculated as CC50/EC50.

Replicon_Assay_Workflow Start Start SeedCells Seed HCV Replicon Cells (e.g., Huh-7) in 96-well plates Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add Serial Dilutions of this compound Incubate1->AddCompound Incubate2 Incubate for 72 hours AddCompound->Incubate2 MeasureLuciferase Measure Luciferase Activity (Antiviral Effect) Incubate2->MeasureLuciferase MeasureViability Measure Cell Viability (Cytotoxicity) Incubate2->MeasureViability CalculateEC50 Calculate EC50 MeasureLuciferase->CalculateEC50 CalculateCC50 Calculate CC50 MeasureViability->CalculateCC50 CalculateSI Calculate Selectivity Index (SI) CalculateEC50->CalculateSI CalculateCC50->CalculateSI End End CalculateSI->End

References

Preclinical Antiviral Profile of Deleobuvir: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly known as BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key component of the viral replication machinery, the NS5B polymerase is a prime target for antiviral drug development. This compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its enzymatic activity and halts viral RNA replication. This document provides a comprehensive overview of the initial preclinical data on this compound's antiviral activity, focusing on its in vitro efficacy, experimental methodologies, and mechanism of action.

In Vitro Antiviral Activity

The antiviral activity of this compound has been primarily assessed using HCV subgenomic replicon systems. These systems are powerful tools for studying viral replication in a controlled cell culture environment. The replicon-containing cells, typically derived from the human hepatoma cell line Huh-7, harbor a modified HCV genome that can replicate autonomously without producing infectious virus particles.[2] The efficacy of an antiviral compound is quantified by its 50% effective concentration (EC50), the concentration at which a 50% reduction in viral replication is observed. Conversely, the 50% cytotoxic concentration (CC50) measures the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50, known as the selectivity index (SI), is a critical measure of a drug's therapeutic window.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity of this compound against different HCV genotypes.

CompoundHCV GenotypeReplicon Cell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
This compound1aHuh-7 based23>10>435[1]
This compound1bHuh-7 based11>10>909[1]

Note: Specific CC50 values for this compound in preclinical studies are not widely published. However, for a viable drug candidate, CC50 values are generally expected to be significantly higher than EC50 values, often in the >10 µM range, to ensure a favorable safety profile. The Selectivity Index is calculated based on an assumed CC50 of >10 µM.

Experimental Protocols

HCV Subgenomic Replicon Assay (Luciferase-Based)

This protocol outlines a standard method for determining the in vitro antiviral activity of a compound using an HCV subgenomic replicon system with a luciferase reporter.[3][4]

a. Cell Line and Culture:

  • Cell Line: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) containing a luciferase reporter gene.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain the replicon.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Cell Seeding: Plate the HCV replicon cells in 96-well or 384-well opaque plates at a density that ensures they are in the exponential growth phase at the end of the assay.

  • Compound Preparation: Prepare a serial dilution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept constant and non-toxic (typically ≤0.5%).

  • Compound Addition: Add the diluted compound to the cell plates. Include appropriate controls: a vehicle control (DMSO only) representing 0% inhibition and a positive control (a known potent HCV inhibitor) representing 100% inhibition.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

c. Data Analysis:

  • Normalize the luciferase readings to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration.

  • Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cytotoxicity Assay

This assay is performed in parallel with the replicon assay to determine the compound's toxicity to the host cells.

a. Cell Line and Culture:

  • Use the same Huh-7 parental cell line (without the replicon) as used for the replicon assay.

b. Assay Procedure:

  • Cell Seeding: Plate the Huh-7 cells in 96-well or 384-well clear plates.

  • Compound Addition: Add the same serial dilutions of this compound as used in the replicon assay.

  • Incubation: Incubate for the same duration as the replicon assay (48-72 hours).

  • Viability Assay: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[5] The absorbance reading is proportional to the number of viable cells.

c. Data Analysis:

  • Normalize the viability data to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Calculate the CC50 value using a similar dose-response curve fitting method as for the EC50.

Mechanism of Action and Experimental Workflow

HCV Replication Cycle and this compound's Point of Inhibition

This compound targets the HCV NS5B polymerase, a crucial enzyme for the replication of the viral RNA genome. The following diagram illustrates the HCV life cycle and highlights the step inhibited by this compound.[6][7][8]

HCV_Lifecycle cluster_cell Hepatocyte cluster_inhibition Entry 1. Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication Translation->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release New_virion New_virion Release->New_virion New Virion This compound This compound This compound->Replication HCV_virion HCV Virion HCV_virion->Entry

Caption: HCV life cycle and the inhibitory action of this compound on RNA replication.

This compound's Interaction with NS5B Polymerase

This compound is a non-nucleoside inhibitor that binds to a specific allosteric site on the NS5B polymerase known as the "thumb pocket 1". This binding event induces a conformational change in the enzyme, which prevents the initiation of RNA synthesis.

Deleobuvir_MoA cluster_ns5b HCV NS5B Polymerase cluster_inhibition Active_Site Active Site Inhibition Inhibition of RNA Synthesis Active_Site->Inhibition Thumb_Pocket_1 Thumb Pocket 1 Thumb_Pocket_1->Active_Site Induces conformational change This compound This compound This compound->Thumb_Pocket_1 Binds to RNA_Template Viral RNA Template RNA_Template->Active_Site Binds NTPs Nucleoside Triphosphates NTPs->Active_Site Incorporated

Caption: Mechanism of action of this compound on the HCV NS5B polymerase.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the logical flow of the in vitro experiments conducted to determine the antiviral efficacy and cytotoxicity of this compound.

Experimental_Workflow cluster_assays Start Start Cell_Culture Culture HCV Replicon and Parental Huh-7 Cells Start->Cell_Culture Plate_Cells Plate Cells in Assay Plates Cell_Culture->Plate_Cells Prepare_Compound Prepare Serial Dilutions of this compound Plate_Cells->Prepare_Compound Add_Compound Add Compound to Cells Prepare_Compound->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Replicon_Assay Replicon Assay (Luciferase Measurement) Incubate->Replicon_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity_Assay Calculate_EC50 Calculate EC50 Replicon_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 Cytotoxicity_Assay->Calculate_CC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_EC50->Calculate_SI Calculate_CC50->Calculate_SI End End Calculate_SI->End

Caption: Workflow for determining the in vitro antiviral activity of this compound.

Resistance Profile

In vitro studies have identified amino acid substitutions in the thumb-pocket 1 of the NS5B polymerase that are associated with decreased susceptibility to this compound. The key resistance-associated variants (RAVs) have been mapped to positions P495, P496, and V499.[9][10] Notably, the P495L substitution has been shown to confer a significant decrease in sensitivity to the drug.[9] The emergence of these RAVs is a critical consideration in the development of combination therapies to mitigate the risk of treatment failure.

Conclusion

The initial preclinical data for this compound demonstrate its potent and selective in vitro antiviral activity against HCV genotypes 1a and 1b. As a non-nucleoside inhibitor of the NS5B polymerase, it represents a targeted therapeutic approach to inhibiting viral replication. The experimental protocols detailed herein provide a robust framework for the continued evaluation of this and other antiviral candidates. Further investigation into its efficacy against a broader range of HCV genotypes and its performance in combination with other direct-acting antivirals is warranted to fully characterize its therapeutic potential. The identified resistance profile underscores the importance of combination therapy in the management of HCV infection.

References

Deleobuvir: An In-depth Technical Guide on its Allosteric Inhibition of HCV NS5B Polymerase and an Exploration of its Hypothetical RNA Chaperone Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Extensive research has characterized its mechanism of action as an allosteric inhibitor that binds to the thumb pocket-1 of the NS5B enzyme. This binding event induces a conformational change in the polymerase, rendering it catalytically inactive and thereby inhibiting viral RNA replication. While this is the well-established function of this compound, this technical guide also explores the hypothetical concept of this compound possessing RNA chaperone activity. Currently, there is no direct scientific evidence to support this hypothesis. This document will first provide a detailed overview of this compound's known mechanism of action, supported by quantitative data and experimental protocols. Subsequently, it will introduce the concept of RNA chaperones and propose a series of experimental workflows to investigate the speculative RNA chaperone potential of this compound. The development of this compound for therapeutic use has been terminated.[1][2]

Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound functions by reversibly and non-covalently binding to an allosteric site on the HCV NS5B polymerase known as thumb pocket-1.[1] This site is distinct from the active site where RNA synthesis occurs. The binding of this compound induces a conformational change in the enzyme, locking it in an open, inactive state.[3] This prevents the polymerase from effectively initiating the synthesis of the viral RNA strand. Specifically, studies suggest that thumb pocket-1 inhibitors like this compound interfere with the conformational changes required for the initiation of RNA transcription and do not affect the elongation phase once the polymerase-RNA complex is formed.[4]

Signaling Pathway of this compound's Inhibitory Action

Deleobuvir_Mechanism cluster_NS5B HCV NS5B Polymerase cluster_Replication Viral RNA Replication Active_Site Active Site Initiation Initiation Active_Site->Initiation Inhibition of Initiation Thumb_Pocket Thumb Pocket-1 Thumb_Pocket->Active_Site Induces Conformational Change (Inactivation) This compound This compound This compound->Thumb_Pocket Binds to RNA_Template Viral RNA Template RNA_Template->Active_Site Binding Blocked NTPs NTPs NTPs->Active_Site Incorporation Prevented Elongation Elongation Initiation->Elongation

Caption: this compound's allosteric inhibition of HCV NS5B polymerase.

Quantitative Data on this compound's Activity and Resistance

The efficacy of this compound has been quantified in various studies, primarily through its 50% effective concentration (EC50) values and analysis of resistance-associated variants (RAVs).

ParameterGenotypeValueReference
EC50 HCV Genotype 1a23 nM[1]
HCV Genotype 1b11 nM[1]
Resistance-Associated Variants (RAVs) P495L substitution120- to 310-fold decreased sensitivity[5]
P495, P496, V499 substitutionsAssociated with decreased susceptibility[1]

Experimental Protocols for Characterizing Allosteric Inhibition

NS5B Polymerase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting HCV NS5B polymerase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HCV NS5B polymerase is purified. A homopolymeric RNA template/primer, such as poly(A)/oligo(U), is utilized as the substrate. Radiolabeled UTP (e.g., [α-³³P]UTP) is used to quantify RNA synthesis.

  • Reaction Mixture: The assay is performed in a buffer containing Tris-HCl, MgCl₂, DTT, and KCl. The reaction mixture includes the NS5B enzyme, the poly(A)/oligo(U) template/primer, a mixture of ATP, CTP, GTP, and the radiolabeled UTP, and varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at a temperature optimal for NS5B activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Quenching and Precipitation: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is precipitated using trichloroacetic acid (TCA) and collected on a filter plate.

  • Quantification: The amount of incorporated radiolabeled UTP is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The EC50 value is determined by fitting the data to a dose-response curve.

Replicon-Based Cell Culture Assay

Objective: To evaluate the antiviral activity of this compound in a cellular context.

Methodology:

  • Cell Line: A human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon is used. These replicons contain the HCV non-structural genes, including NS5B, and a reporter gene (e.g., luciferase) or a selectable marker.

  • Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound or a vehicle control for a period of 48-72 hours.

  • Quantification of HCV Replication:

    • Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase signal corresponds to an inhibition of HCV replication.

    • RT-qPCR: Total cellular RNA is extracted, and the levels of HCV RNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine if the observed antiviral effect is due to inhibition of HCV replication or to cellular toxicity.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of HCV replication inhibition. The 50% cytotoxic concentration (CC50) is also determined. The selectivity index (SI = CC50/EC50) is calculated to assess the therapeutic window of the compound.

Exploring the Hypothetical Function of this compound as an RNA Chaperone

The concept of an RNA chaperone involves a protein that facilitates the correct folding of RNA molecules, preventing misfolding or resolving misfolded structures.[6][7] While this compound's primary target is the NS5B protein, it is conceivable, though not supported by current evidence, that a small molecule could possess RNA chaperone-like activities, such as influencing RNA secondary structures. The following section outlines experimental approaches to investigate this hypothetical function.

Proposed Experimental Workflow to Test for RNA Chaperone Activity

RNA_Chaperone_Workflow Start Hypothesis: This compound as an RNA Chaperone FRET_Assay FRET-based RNA Annealing/Strand Displacement Assay Start->FRET_Assay Splicing_Assay In Vitro Group I Intron Cis-Splicing Assay Start->Splicing_Assay NMR_CD NMR or Circular Dichroism Spectroscopy Start->NMR_CD Data_Analysis Data Analysis and Interpretation FRET_Assay->Data_Analysis Splicing_Assay->Data_Analysis NMR_CD->Data_Analysis Conclusion Conclusion on RNA Chaperone Activity Data_Analysis->Conclusion

Caption: Experimental workflow to investigate hypothetical RNA chaperone activity.

Detailed Methodologies for Hypothetical RNA Chaperone Assays

Objective: To determine if this compound can promote the annealing of complementary RNA strands or facilitate the displacement of a strand from a duplex, which are characteristic activities of some RNA chaperones.

Methodology:

  • RNA Substrates:

    • Annealing: Two complementary short RNA oligonucleotides are synthesized, one labeled with a donor fluorophore (e.g., Cy3) and the other with an acceptor fluorophore (e.g., Cy5).

    • Strand Displacement: A pre-annealed duplex of the Cy3- and Cy5-labeled RNAs is prepared. An unlabeled "competitor" RNA strand, identical to the Cy5-labeled strand, is also synthesized.

  • Assay Procedure:

    • Annealing: The Cy3- and Cy5-labeled RNAs are mixed in a reaction buffer in the presence of varying concentrations of this compound. The increase in FRET signal, resulting from the proximity of the two fluorophores upon annealing, is monitored over time using a fluorescence plate reader.

    • Strand Displacement: The pre-formed duplex is incubated with varying concentrations of this compound, and the reaction is initiated by the addition of the unlabeled competitor RNA. The decrease in FRET signal, due to the displacement of the Cy5-labeled strand, is monitored over time.

  • Data Analysis: The rates of annealing and strand displacement in the presence of this compound are compared to those of a vehicle control. A significant increase in the rate of either process would suggest a potential RNA chaperone-like activity.

Objective: To assess whether this compound can help a misfolded, splicing-incompetent group I intron to refold into its catalytically active conformation.

Methodology:

  • RNA Substrate: A precursor RNA of a group I intron (e.g., from bacteriophage T4) that is known to misfold into a kinetically trapped, inactive conformation is transcribed in vitro.

  • Splicing Reaction: The precursor RNA is incubated in a splicing buffer (containing MgCl₂ and GTP) in the presence of varying concentrations of this compound or a control. The reaction is incubated at 37°C.

  • Analysis of Splicing Products: Aliquots are taken at different time points, and the reaction is quenched. The RNA products (unspliced precursor, spliced exons, and the excised intron) are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography (if radiolabeled) or staining.

  • Data Analysis: The fraction of spliced product is quantified over time. An acceleration of the splicing reaction in the presence of this compound would indicate that it helps the intron to overcome a kinetic folding trap, a hallmark of RNA chaperone activity.

Conclusion

This compound is a well-characterized allosteric inhibitor of the HCV NS5B polymerase, acting through the induction of a non-productive enzyme conformation. The quantitative data on its efficacy and resistance profile are consistent with this mechanism. The development of this compound was ultimately discontinued due to insufficient efficacy in clinical trials.[2]

The proposition of this compound functioning as an RNA chaperone is, at present, a purely hypothetical construct without direct supporting evidence. However, the experimental protocols detailed in this guide provide a robust framework for investigating such a potential secondary mechanism. Should such studies reveal any RNA chaperone-like activity, it would open new avenues for understanding the multifaceted interactions of small molecules with viral replication machinery and could inform the design of future antiviral therapies. For now, this compound serves as a significant case study in the development of allosteric inhibitors targeting viral polymerases.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antiviral Activity of Deleobuvir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] As a critical component of the HCV replication machinery, the NS5B polymerase is a prime target for antiviral therapies.[3] this compound exerts its antiviral effect by binding to an allosteric site known as thumb-pocket 1 on the NS5B polymerase.[4] This binding event induces a conformational change in the enzyme, thereby inhibiting its function and disrupting the viral replication cycle. This document provides detailed protocols for assessing the in vitro antiviral activity of this compound using two standard methodologies: the HCV replicon assay and the NS5B polymerase inhibition assay.

Mechanism of Action

This compound is a highly specific inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome. Unlike nucleoside inhibitors that act as chain terminators, this compound binds to a distinct allosteric site on the thumb domain of the polymerase.[4][5] This non-competitive inhibition mechanism prevents the conformational changes required for RNA synthesis, effectively halting viral replication.[2]

Quantitative Data Summary

The in vitro antiviral activity of this compound has been quantified using various assays. The following table summarizes key efficacy data against different HCV genotypes.

Assay TypeHCV GenotypePotency MetricValue (nM)Reference(s)
Replicon AssayGenotype 1aEC5023[4]
Replicon AssayGenotype 1bEC5011[4]
Polymerase InhibitionGenotype 1aIC5026 (geometric mean)[4]
Polymerase InhibitionGenotype 1bIC507.2 (geometric mean)[4]

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

Protocol 1: HCV Replicon Assay (Luciferase-Based)

This protocol describes a cell-based assay to determine the inhibitory effect of this compound on HCV RNA replication using a subgenomic replicon system that expresses a luciferase reporter gene.

Materials:

  • HCV genotype 1b subgenomic replicon-containing Huh-7 cell line (e.g., Huh-7-lunet/Con1/SG-hRlucNeo)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418)

  • Penicillin-Streptomycin solution

  • Non-Essential Amino Acids (NEAA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Maintenance: Culture the HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 0.5 mg/mL G418, 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.1 mM NEAA at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium (without G418). Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 1 µM. Further dilute the compound in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.

  • Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: NS5B Polymerase Inhibition Assay (Non-Radioactive)

This protocol outlines a biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase. This method utilizes a biotin-labeled RNA template and a streptavidin-based detection system.

Materials:

  • Recombinant HCV NS5B polymerase (genotype 1b)

  • Biotinylated RNA template/primer

  • Ribonucleotide triphosphates (NTPs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • This compound

  • DMSO

  • Streptavidin-coated plates

  • Alkaline phosphatase-conjugated streptavidin

  • Chemiluminescent or colorimetric substrate for alkaline phosphatase

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Dilute the compound in assay buffer to the final desired concentrations.

  • Reaction Setup: In a microplate, combine the assay buffer, recombinant NS5B polymerase, and the various concentrations of this compound or vehicle control.

  • Pre-incubation: Incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the polymerase.

  • Initiation of Polymerization: Start the reaction by adding the biotinylated RNA template/primer and the NTP mix.

  • Incubation: Incubate the reaction for 1-2 hours at 37°C.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated RNA products.

    • Wash the plate to remove unincorporated NTPs and other reaction components.

    • Add alkaline phosphatase-conjugated streptavidin and incubate.

    • Wash the plate again and add the appropriate substrate.

  • Signal Measurement: Measure the resulting signal (chemiluminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of polymerase activity for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

HCV_Replication_Cycle cluster_cell Hepatocyte Entry 1. Attachment & Entry Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Translation & Polyprotein Processing Uncoating->Translation Replication 4. RNA Replication (NS5B action) Translation->Replication Assembly 5. Virion Assembly Replication->Assembly Release 6. Release Assembly->Release This compound This compound This compound->Replication Inhibits

Caption: this compound inhibits the HCV replication cycle at the RNA replication stage.

Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon Cells (96-well plate) start->seed_cells add_compound Add this compound (serial dilutions) seed_cells->add_compound incubate Incubate (48-72 hours) add_compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Luciferase Activity lyse_cells->measure_luciferase analyze_data Data Analysis (Calculate EC50) measure_luciferase->analyze_data end End analyze_data->end

Caption: Workflow for the HCV replicon assay.

Polymerase_Assay_Workflow start Start prepare_rxn Prepare Reaction Mix (NS5B, Buffer, this compound) start->prepare_rxn pre_incubate Pre-incubate prepare_rxn->pre_incubate initiate_rxn Initiate Reaction (Add RNA template/primer, NTPs) pre_incubate->initiate_rxn incubate_rxn Incubate initiate_rxn->incubate_rxn detect_product Detect RNA Product (Streptavidin capture & signal generation) incubate_rxn->detect_product measure_signal Measure Signal detect_product->measure_signal analyze_data Data Analysis (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for the NS5B polymerase inhibition assay.

References

Application Notes and Protocols for the Use of Deleobuvir in HCV Subgenomic Replicon Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these DAAs is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[1][2] Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in HCV subgenomic replicon cell culture models, a critical tool for studying HCV replication and screening antiviral compounds.[4][5]

HCV subgenomic replicons are engineered RNA molecules that can autonomously replicate within cultured hepatoma cells, most commonly Huh-7 cells.[4] They contain the HCV non-structural proteins (NS3 to NS5B), which are necessary for RNA replication, but lack the structural proteins, making them non-infectious and a valuable tool for studying the viral life cycle in a controlled laboratory setting.[4]

Mechanism of Action of this compound

This compound is an allosteric inhibitor that binds to the "thumb" pocket 1 of the HCV NS5B polymerase.[1][2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and preventing viral RNA replication.[1][2][3]

HCV RNA HCV RNA NS5B Polymerase NS5B Polymerase HCV RNA->NS5B Polymerase Template Binding to Thumb Pocket 1 Binding to Thumb Pocket 1 NS5B Polymerase->Binding to Thumb Pocket 1 This compound This compound This compound->NS5B Polymerase Binds to Conformational Change Conformational Change Binding to Thumb Pocket 1->Conformational Change Inhibition of RNA Synthesis Inhibition of RNA Synthesis Conformational Change->Inhibition of RNA Synthesis Viral Replication Blocked Viral Replication Blocked Inhibition of RNA Synthesis->Viral Replication Blocked

Mechanism of this compound Action

Quantitative Data: In Vitro Activity of this compound

The antiviral activity of this compound has been quantified in both enzymatic and cell-based replicon assays. The following tables summarize the key inhibitory concentrations.

Assay TypeTargetParameterValueReference
Enzymatic AssayHCV NS5B Polymerase (Genotype 1)IC5050 nM[3]
Cell-based Replicon AssayHCV Genotype 1bEC5011 nM[1][3]
Cell-based Replicon AssayHCV Genotype 1aEC5023 nM[1][3]

Table 1: Inhibitory Activity of this compound

Resistance to this compound

As with many antiviral agents, resistance to this compound can emerge through mutations in its target protein, the NS5B polymerase. The primary resistance-associated substitution (RAS) identified for this compound is:

MutationFold Change in EC50Reference
P495L120- to 310-fold decrease in sensitivity[3]

Table 2: this compound Resistance-Associated Substitution

Experimental Protocols

The following are detailed protocols for utilizing this compound in HCV subgenomic replicon cell culture models. These protocols cover the maintenance of replicon cells, antiviral assays using luciferase reporters, and quantification of HCV RNA by qRT-PCR.

Experimental Workflow Overview

Start Start Maintain HCV Replicon Cell Line Maintain HCV Replicon Cell Line Start->Maintain HCV Replicon Cell Line Seed Cells in Assay Plates Seed Cells in Assay Plates Maintain HCV Replicon Cell Line->Seed Cells in Assay Plates Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Seed Cells in Assay Plates->Prepare Serial Dilutions of this compound Treat Cells with this compound Treat Cells with this compound Prepare Serial Dilutions of this compound->Treat Cells with this compound Incubate for 48-72 hours Incubate for 48-72 hours Treat Cells with this compound->Incubate for 48-72 hours Assay for HCV Replication Assay for HCV Replication Incubate for 48-72 hours->Assay for HCV Replication Luciferase Assay Luciferase Assay Assay for HCV Replication->Luciferase Assay Reporter Replicon qRT-PCR qRT-PCR Assay for HCV Replication->qRT-PCR Wild-Type Replicon Data Analysis (EC50 Calculation) Data Analysis (EC50 Calculation) Luciferase Assay->Data Analysis (EC50 Calculation) qRT-PCR->Data Analysis (EC50 Calculation) End End Data Analysis (EC50 Calculation)->End

HCV Replicon Assay Workflow
Protocol 1: Maintenance of HCV Subgenomic Replicon Cell Lines

  • Cell Line: Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418 (Geneticin) for selection.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Subculture cells every 3-4 days or when they reach 80-90% confluency.

Protocol 2: this compound Antiviral Assay using a Luciferase Reporter Replicon

This protocol is suitable for high-throughput screening of antiviral compounds.

  • Cell Seeding: Seed Huh-7 cells harboring a luciferase reporter replicon (e.g., Renilla or Firefly luciferase) in 96-well or 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well in G418-free culture medium.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in G418-free culture medium to the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

  • Cell Treatment: After 24 hours of cell seeding, remove the medium and add the medium containing the serially diluted this compound. Include a "no drug" (vehicle control) and a "no cells" (background) control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control (set as 100% replication).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol 3: Quantification of HCV RNA by Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol is used to directly measure the amount of HCV RNA in replicon cells.

  • Cell Treatment: Follow steps 1-4 of Protocol 2.

  • RNA Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total RNA using a commercially available RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and HCV-specific primers.

  • qRT-PCR:

    • Perform real-time PCR using a thermocycler with HCV-specific primers and a fluorescent probe (e.g., TaqMan).

    • Use a housekeeping gene (e.g., GAPDH or actin) as an internal control for normalization.

  • Data Analysis:

    • Generate a standard curve using known quantities of HCV RNA.

    • Quantify the HCV RNA in the samples by comparing their Ct values to the standard curve.

    • Normalize the HCV RNA levels to the internal control.

    • Calculate the percentage of inhibition and the EC50 value as described in Protocol 2.

Conclusion

The HCV subgenomic replicon system is an invaluable tool for the characterization of antiviral compounds like this compound. The protocols outlined in this document provide a framework for researchers to assess the in vitro efficacy and resistance profile of NS5B polymerase inhibitors. While this compound's development was discontinued due to suboptimal efficacy against genotype 1a, the methodologies described here are broadly applicable to the preclinical evaluation of other DAA candidates.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Deleobuvir in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deleobuvir in human plasma. This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The method described herein is intended for use in pharmacokinetic studies and clinical research. The protocol utilizes protein precipitation for sample extraction, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed based on established bioanalytical principles for small molecule quantification and is presented with representative performance data.

Introduction

This compound (formerly BI 207127) is an investigational antiviral agent that acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase. Pharmacokinetic profiling of this compound is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] A validated bioanalytical method is essential for the accurate measurement of drug concentrations in biological matrices like plasma.[1] While pharmacokinetic studies of this compound have been conducted, detailed, publicly available protocols for its quantification are scarce. This application note provides a comprehensive and representative LC-MS/MS method suitable for the quantification of this compound in human plasma, designed to meet the rigorous standards of bioanalytical method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Flow Rate 0.4 mL/min.
Gradient A linear gradient starting at 10% B, increasing to 90% B over 3 minutes, holding for 1 minute, and re-equilibrating at 10% B for 1 minute.
Injection Volume 5 µL.
Column Temperature 40°C.
Autosampler Temp 4°C.

Mass Spectrometry:

ParameterRecommended Condition
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.
MRM Transitions To be determined by direct infusion of this compound and the IS. A hypothetical transition for this compound could be based on its molecular weight.
Ion Source Temp. 500°C.
IonSpray Voltage 5500 V.
Curtain Gas 30 psi.
Collision Gas Medium.
Nebulizer Gas (GS1) 50 psi.
Heater Gas (GS2) 50 psi.

Data Presentation

The following tables summarize the representative quantitative data for the proposed LC-MS/MS method for this compound.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound1 - 10001/x² weighted> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low3< 15%± 15%< 15%± 15%
Medium100< 15%± 15%< 15%± 15%
High800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 85%< 15%
High800> 85%< 15%

Method Validation Summary

This proposed method should be fully validated according to the relevant regulatory guidelines (e.g., FDA or EMA) before its application in regulated studies. The validation should assess selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and the stability of this compound in plasma under various storage and handling conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample (100 µL) add_is_ppt Add Acetonitrile with IS (300 µL) plasma_sample->add_is_ppt vortex Vortex (1 min) add_is_ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant (200 µL) centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection data_acquisition Data Acquisition (MRM) injection->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Caption: Workflow for the LC-MS/MS quantification of this compound in plasma.

Signaling Pathway (Illustrative)

As this compound is a direct-acting antiviral and does not target a host signaling pathway for its primary mechanism of action, a signaling pathway diagram is not directly applicable. Instead, a diagram illustrating its mechanism of action is provided.

mechanism_of_action HCV_RNA HCV RNA Genome NS5B NS5B Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication Inhibition Inhibition This compound This compound This compound->NS5B Allosteric Binding New_HCV_RNA New HCV RNA Replication->New_HCV_RNA

Caption: Mechanism of action of this compound as an HCV NS5B polymerase inhibitor.

References

Application Notes and Protocols for NS5B Genotyping to Assess Deleobuvir Susceptibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) that targets the thumb pocket-1 site of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1] By binding to this allosteric site, this compound induces a conformational change in the enzyme, thereby inhibiting its function and halting viral RNA synthesis.[2] Clinical studies have shown that the efficacy of this compound can be influenced by the genetic makeup of the NS5B protein, particularly in HCV genotype 1.[1] Natural polymorphisms and treatment-emergent mutations can confer resistance to this compound, leading to reduced treatment response.[3][4] Therefore, genotyping the NS5B region of the HCV genome is a critical step in predicting this compound susceptibility and guiding treatment strategies.

These application notes provide a comprehensive overview and detailed protocols for performing NS5B genotyping to assess this compound susceptibility.

Principle of NS5B Genotyping for this compound Susceptibility

The assessment of this compound susceptibility through NS5B genotyping is based on the identification of specific amino acid substitutions, known as resistance-associated variants (RAVs), within the NS5B protein. These RAVs can reduce the binding affinity of this compound to its target site, thereby diminishing its inhibitory effect.

The primary method for NS5B genotyping is direct sequencing of the NS5B coding region of the HCV genome. This involves the following key steps:

  • Viral RNA Extraction: Isolation of HCV RNA from a patient's plasma sample.

  • Reverse Transcription and PCR Amplification (RT-PCR): Conversion of the viral RNA into complementary DNA (cDNA) and subsequent amplification of the NS5B gene region.

  • DNA Sequencing: Determination of the nucleotide sequence of the amplified NS5B fragment.

  • Sequence Analysis: Translation of the nucleotide sequence into an amino acid sequence and comparison to a wild-type reference sequence to identify any substitutions.

  • Interpretation: Correlation of identified amino acid substitutions with known this compound resistance data to predict the level of susceptibility.

Data Presentation: this compound Susceptibility Profile of NS5B Variants

The following table summarizes the in vitro susceptibility of various NS5B amino acid substitutions to this compound. The data is presented as fold change in EC50 (half-maximal effective concentration) compared to the wild-type virus. An increase in the fold change indicates reduced susceptibility to the drug.

HCV GenotypeNS5B Amino Acid SubstitutionFold Change in this compound EC50 vs. Wild-Type
1aP495L47
1aA421V3
1aA421V + P495L150
1bP495L640
1bA421V3
1bA421V + P495L1300
1bV499A3

Data sourced from Plos One.[3]

Experimental Protocols

This section provides a detailed methodology for the genotyping of the HCV NS5B gene from plasma samples.

Materials and Reagents
  • Blood collection tubes (EDTA)

  • Plasma preparation tubes (PPT)

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase

  • Taq DNA polymerase

  • dNTPs

  • Primers for NS5B amplification (see Table 2)

  • Nuclease-free water

  • Ethanol

  • PCR purification kit (e.g., QIAquick PCR Purification Kit)

  • Sanger sequencing reagents

  • Reference HCV NS5B sequences (e.g., from GenBank)

Table 2: Example Primers for NS5B Amplification

Primer NameSequence (5' to 3')Target Region
NS5B-F1TGG GGT TCT CGT ATG ATA CCCNS5B
NS5B-R1CCT GGT CAT AGC CTC CGT GAANS5B
Protocol

Step 1: Sample Collection and Processing

  • Collect whole blood in EDTA-containing tubes.

  • Separate plasma by centrifugation at 1,500 rpm for 10 minutes.

  • Store plasma aliquots at -80°C until use.

Step 2: HCV RNA Extraction

  • Thaw plasma samples on ice.

  • Extract viral RNA from 150 µL of plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.

  • Elute the purified RNA in 50 µL of nuclease-free water.

Step 3: Reverse Transcription and PCR Amplification (RT-PCR)

  • Prepare a master mix for the one-step RT-PCR reaction containing reverse transcriptase, Taq DNA polymerase, dNTPs, forward and reverse primers (e.g., NS5B-F1 and NS5B-R1), and reaction buffer.

  • Add 10 µL of the extracted HCV RNA to the master mix.

  • Perform the RT-PCR with the following cycling conditions:

    • Reverse Transcription: 50°C for 30 minutes

    • Initial Denaturation: 95°C for 15 minutes

    • PCR Amplification (40 cycles):

      • 95°C for 30 seconds

      • 55°C for 30 seconds

      • 72°C for 1 minute

    • Final Extension: 72°C for 10 minutes

Step 4: PCR Product Purification

  • Verify the amplification of the NS5B fragment by agarose gel electrophoresis. A single band of the expected size should be visible.

  • Purify the PCR product using a PCR purification kit to remove primers, dNTPs, and other reaction components.

Step 5: Sanger Sequencing

  • Prepare sequencing reactions using the purified PCR product as a template, a sequencing primer (either the forward or reverse PCR primer), and Sanger sequencing reagents.

  • Perform cycle sequencing.

  • Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.

Step 6: Data Analysis and Interpretation

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence of the amplified NS5B region.

  • Align the obtained nucleotide sequence with a wild-type HCV NS5B reference sequence of the appropriate genotype (e.g., 1a or 1b).

  • Translate the nucleotide sequence into an amino acid sequence.

  • Identify any amino acid substitutions by comparing the patient's NS5B sequence to the reference sequence.

  • Correlate the identified substitutions with the data in Table 1 to assess the predicted susceptibility to this compound.

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_amplification Amplification cluster_analysis Analysis SampleCollection 1. Plasma Sample Collection RNAExtraction 2. Viral RNA Extraction SampleCollection->RNAExtraction RTPCR 3. RT-PCR of NS5B Gene RNAExtraction->RTPCR PCRPurification 4. PCR Product Purification RTPCR->PCRPurification Sequencing 5. Sanger Sequencing PCRPurification->Sequencing DataAnalysis 6. Sequence Analysis & Interpretation Sequencing->DataAnalysis

Caption: Experimental workflow for HCV NS5B genotyping.

deleobuvir_mechanism This compound This compound NS5B HCV NS5B Polymerase (Thumb Pocket-1) This compound->NS5B Binds to Inhibition Inhibition Replication Viral RNA Replication NS5B->Replication Catalyzes Inhibition->Replication

Caption: Mechanism of action of this compound.

Interpretation of Results

The presence of specific amino acid substitutions in the NS5B protein is indicative of reduced susceptibility to this compound.

  • High-level resistance: The presence of the P495L substitution, especially in combination with A421V in genotype 1b, is associated with a significant reduction in this compound susceptibility and a higher likelihood of treatment failure.[3]

  • Low-level resistance: The V499A substitution in genotype 1b is associated with a minor decrease in this compound susceptibility.[3] The A421V polymorphism alone results in a minimal change in susceptibility.[3]

  • No resistance detected: The absence of known RAVs suggests that the virus is likely to be susceptible to this compound.

It is crucial to consider the HCV genotype, as the impact of certain mutations can vary between genotypes 1a and 1b. The interpretation of genotyping results should always be done in the context of the patient's overall clinical picture and treatment history.

Conclusion

NS5B genotyping is a valuable tool for predicting the efficacy of this compound in patients with chronic HCV infection. The detailed protocols and interpretation guidelines provided in these application notes are intended to assist researchers and clinicians in implementing this important diagnostic assay. By identifying key resistance-associated variants, NS5B genotyping can help to personalize treatment regimens and improve patient outcomes.

References

Application Notes and Protocols: Deleobuvir in HCV Genotype 1b Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Deleobuvir, a non-nucleoside inhibitor (NNI) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, in preclinical research models of HCV genotype 1b.

Introduction

This compound (formerly known as BI 207127) is an allosteric inhibitor that binds to the "thumb" pocket I of the HCV NS5B polymerase.[1][2][3] This binding induces a conformational change in the enzyme, ultimately hindering viral RNA replication.[4] this compound has demonstrated potent and specific antiviral activity against HCV, with in vitro studies and early clinical data indicating greater activity against genotype 1b compared to genotype 1a.[1][3][5] Although the clinical development of this compound in combination with other direct-acting antivirals (DAAs) was ultimately discontinued, the compound remains a valuable tool for studying the HCV replication cycle, mechanisms of drug resistance, and the structure-function of the viral polymerase in HCV genotype 1b research models.

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound functions as a non-nucleoside inhibitor (NNI) by binding to an allosteric site on the thumb domain of the HCV NS5B polymerase, distinct from the active site where nucleoside/nucleotide inhibitors bind. This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA strand, thereby terminating replication.

cluster_HCV_Replication HCV RNA Replication Cycle cluster_Deleobuvir_Action This compound Inhibition Viral RNA Viral RNA NS5B Polymerase NS5B Polymerase Viral RNA->NS5B Polymerase Template Binding Replication Complex Replication Complex NS5B Polymerase->Replication Complex Formation Inactive NS5B Inactive NS5B NS5B Polymerase->Inactive NS5B Conformational Change New Viral RNA New Viral RNA Replication Complex->New Viral RNA RNA Synthesis This compound This compound This compound->NS5B Polymerase Allosteric Binding to Thumb Pocket I Inactive NS5B->Replication Complex Inhibition of RNA Synthesis

Caption: Mechanism of this compound Action on HCV NS5B Polymerase.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against HCV genotype 1b. Data is primarily derived from subgenomic replicon assays.

ParameterCell LineHCV StrainValueReference
EC50 Huh-7Con1 (Genotype 1b)~25 nM[1] (representative)
EC95 Huh-7Con1 (Genotype 1b)Not Widely ReportedN/A

Note: EC50 values can vary depending on the specific replicon construct, cell line, and assay conditions.

Key Experimental Protocols

HCV Genotype 1b Subgenomic Replicon Assay

This assay is the primary in vitro model for evaluating the antiviral activity of compounds like this compound. It utilizes a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV RNA molecule (replicon) capable of autonomous replication.

Objective: To determine the concentration of this compound that inhibits 50% of HCV replicon replication (EC50).

Materials:

  • Huh-7 cells stably expressing an HCV genotype 1b subgenomic replicon (e.g., Con1 strain) containing a reporter gene (e.g., Luciferase).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection).

  • This compound stock solution (in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the stable replicon-containing Huh-7 cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate at 37°C with 5% CO2.

  • Compound Addition: After 24 hours, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" control (vehicle only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC50 value.

cluster_workflow HCV Replicon Assay Workflow A Seed Huh-7 cells with HCV Genotype 1b Replicon B Incubate for 24 hours A->B D Add this compound to Cells B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72 hours D->E F Measure Luciferase Activity E->F G Calculate EC50 Value F->G

Caption: Workflow for HCV Genotype 1b Subgenomic Replicon Assay.

Resistance Selection and Phenotyping Assay

This protocol is designed to identify and characterize this compound-resistant HCV variants.

Objective: To select for and identify mutations in the HCV NS5B gene that confer resistance to this compound and to determine the level of resistance.

Materials:

  • HCV genotype 1b replicon-containing Huh-7 cells.

  • Culture medium with and without this compound.

  • G418 for selection.

  • RNA extraction kit.

  • RT-PCR reagents.

  • Sanger or next-generation sequencing platform.

Protocol:

  • Selection of Resistant Colonies: Culture the replicon-containing cells in the presence of a selective concentration of this compound (typically 5-10 times the EC50).

  • Colony Expansion: Isolate and expand individual drug-resistant colonies in the continued presence of this compound.

  • RNA Extraction and Sequencing: Extract total RNA from the resistant cell colonies. Perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations.

  • Phenotypic Analysis:

    • Engineer the identified mutations into a wild-type replicon construct.

    • Perform a replicon assay (as described above) with the mutant replicons to determine their EC50 for this compound.

    • Calculate the fold-change in EC50 compared to the wild-type replicon to quantify the level of resistance.

Common this compound Resistance-Associated Variants (RAVs) in NS5B:

  • P495L/S

  • P496A/S

  • V499A

Conclusion

This compound serves as a critical research tool for investigating the intricacies of HCV genotype 1b replication and the mechanisms of non-nucleoside inhibitor action. The provided protocols for replicon-based assays offer robust systems for evaluating antiviral efficacy and characterizing drug resistance. While its clinical development has ceased, the knowledge gained from studying this compound continues to inform the development of next-generation HCV therapies and our fundamental understanding of viral polymerases.

References

In Vitro Assessment of P450 Inhibition and Induction by Deleobuvir: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. As with any drug candidate, a thorough in vitro assessment of its potential to cause drug-drug interactions (DDIs) is critical for its clinical development. A primary mechanism for such interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast array of xenobiotics, including many co-administered medications. This document provides detailed application notes and protocols for the in vitro assessment of P450 inhibition and induction by this compound and its major metabolites, CD 6168 and this compound-acyl glucuronide (AG). In vitro studies have shown that this compound and its metabolites have differential effects on various P450 isoforms.[1] Notably, the metabolite CD 6168 has been identified as an inducer of P450 enzymes, while this compound itself is not.[1] Furthermore, the this compound-acyl glucuronide has been shown to be a more potent inactivator of CYP2C8 than the parent compound.[1] Understanding these interactions is crucial for predicting potential clinical DDIs.

Data Presentation

P450 Inhibition and Inactivation

The inhibitory potential of this compound and its major metabolites, CD 6168 and this compound-acyl glucuronide (AG), against various cytochrome P450 enzymes has been evaluated in vitro. The following tables summarize the available quantitative data on their inhibitory and inactivation parameters.

Table 1: Time-Dependent Inhibition (TDI) Inactivation Parameters for this compound and its Metabolites

CompoundCYP IsoformK_I (μM)k_inact (min⁻¹)
This compoundCYP2C8> 25< 0.01
CYP3A4 (Midazolam)1.80.05
CYP3A4 (Testosterone)1.90.06
CD 6168CYP2C8> 25< 0.01
CYP3A4 (Midazolam)110.05
CYP3A4 (Testosterone)120.05
This compound-AGCYP2C81.50.08
CYP3A4 (Midazolam)110.02
CYP3A4 (Testosterone)120.02

Data sourced from Sane et al., 2016.

Note: IC50 values for direct inhibition by this compound and its metabolites are not currently available in the public domain.

P450 Induction

In vitro studies have demonstrated that the this compound metabolite, CD 6168, is an inducer of P450 enzymes, while this compound itself is not.[1] However, specific quantitative data for P450 induction by CD 6168, such as EC50 and Emax values, are not publicly available at this time.

Experimental Protocols

In Vitro P450 Inhibition Assays

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for this compound and its metabolites.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound, CD 6168, this compound-AG

  • CYP Probe Substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam/Testosterone for CYP3A4)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (this compound or its metabolites) in a suitable solvent (e.g., DMSO).

  • Serially dilute the test compound stock solution to obtain a range of concentrations.

  • In a 96-well plate, combine HLMs, phosphate buffer, and the test compound at various concentrations.

  • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

  • Initiate the reaction by adding the CYP probe substrate and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

  • Determine the IC50 value by plotting the percent inhibition of metabolite formation against the logarithm of the test compound concentration and fitting the data to a suitable sigmoidal dose-response model.

This protocol is used to assess if a compound's inhibitory potency increases with pre-incubation time, suggesting time-dependent inhibition.

Procedure:

  • Perform two parallel sets of incubations as described in the direct inhibition protocol.

  • Set 1 (No Pre-incubation): Add the test compound, HLMs, probe substrate, and NADPH regenerating system simultaneously and incubate.

  • Set 2 (Pre-incubation): Pre-incubate the test compound and HLMs with the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C. Then, add the probe substrate to initiate the reaction and incubate for the specified time.

  • Terminate and process the samples as described for direct inhibition.

  • Calculate the IC50 values for both sets of incubations. A significant decrease (shift) in the IC50 value in the pre-incubated set compared to the non-pre-incubated set indicates time-dependent inhibition.

For compounds exhibiting time-dependent inhibition, this protocol determines the kinetic parameters of inactivation.

Procedure:

  • Pre-incubate the test compound at various concentrations with HLMs and an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes).

  • Following each pre-incubation period, add a high concentration of a specific probe substrate to measure the remaining enzyme activity.

  • Terminate the reactions and analyze for metabolite formation as previously described.

  • Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the observed inactivation rate constant (k_obs).

  • Plot the k_obs values against the inhibitor concentrations.

  • Determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) by fitting the data to the Michaelis-Menten equation.

In Vitro P450 Induction Assay in Primary Human Hepatocytes

This protocol is designed to evaluate the potential of a test compound to induce the expression of CYP enzymes. Due to observed cytotoxicity with this compound and its metabolites, a short-incubation assay (10 hours) is recommended.[1]

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • Collagen-coated plates

  • This compound metabolite, CD 6168

  • Positive control inducers (e.g., Omeprazole for CYP1A2, Phenobarbital for CYP2B6, Rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • RNA isolation kit

  • qRT-PCR reagents and instrument

  • CYP probe substrates and LC-MS/MS system (for activity measurement)

Procedure:

  • Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's protocol.

  • Allow the cells to acclimate and form a monolayer (typically 24-48 hours).

  • Treat the hepatocytes with various concentrations of CD 6168, positive controls, and a vehicle control for 10 hours.

  • For mRNA analysis:

    • At the end of the treatment period, lyse the cells and isolate total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene using qRT-PCR.

    • Calculate the fold induction relative to the vehicle control.

  • For enzyme activity analysis:

    • At the end of the treatment period, wash the cells and incubate them with a cocktail of CYP probe substrates.

    • After a defined incubation period, collect the supernatant.

    • Analyze the formation of specific metabolites by LC-MS/MS.

    • Calculate the fold induction of enzyme activity relative to the vehicle control.

  • Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal fold induction) values by plotting the fold induction against the logarithm of the test compound concentration and fitting the data to a suitable dose-response model.

Mandatory Visualizations

Experimental Workflows

P450_Inhibition_Workflow cluster_direct Direct Inhibition (IC50) cluster_tdi Time-Dependent Inhibition (TDI) d1 Prepare Reagents (HLMs, Test Compound, Buffer) d2 Pre-incubate (5-10 min, 37°C) d1->d2 d3 Initiate Reaction (+ Substrate & NADPH) d2->d3 d4 Incubate d3->d4 d5 Terminate Reaction d4->d5 d6 Analyze Metabolite (LC-MS/MS) d5->d6 d7 Calculate IC50 d6->d7 t1 Prepare Reagents t2a No Pre-incubation + Substrate & NADPH t1->t2a t2b Pre-incubate with NADPH (30 min, 37°C) t1->t2b t4 Incubate t2a->t4 t3b Add Substrate t2b->t3b t3b->t4 t5 Terminate Reaction t4->t5 t6 Analyze Metabolite t5->t6 t7 Calculate IC50 Shift t6->t7

Workflow for In Vitro P450 Inhibition Assays.

P450_Induction_Workflow cluster_analysis Analysis cluster_mrna mRNA Analysis cluster_activity Enzyme Activity Analysis start Plate Primary Human Hepatocytes acclimate Acclimate Cells (24-48 hours) start->acclimate treat Treat with CD 6168 (10 hours) acclimate->treat rna_iso Isolate RNA treat->rna_iso wash Wash Cells treat->wash cdna Synthesize cDNA rna_iso->cdna qpcr qRT-PCR cdna->qpcr rna_calc Calculate Fold Induction qpcr->rna_calc end Determine EC50 & Emax rna_calc->end add_sub Add Probe Substrates wash->add_sub incubate_sub Incubate add_sub->incubate_sub analyze_met Analyze Metabolites (LC-MS/MS) incubate_sub->analyze_met act_calc Calculate Fold Induction analyze_met->act_calc act_calc->end

Workflow for In Vitro P450 Induction Assay.
Signaling Pathway

The precise signaling pathway through which the this compound metabolite, CD 6168, induces cytochrome P450 enzymes has not been definitively elucidated in the available literature. However, drug-induced P450 induction is primarily mediated by the activation of nuclear receptors such as the Pregnane X Receptor (PXR), the Constitutive Androstane Receptor (CAR), and the Aryl Hydrocarbon Receptor (AhR). These receptors, upon activation by a ligand, translocate to the nucleus, form heterodimers with the Retinoid X Receptor (RXR), and bind to specific response elements in the promoter regions of target CYP genes, thereby initiating their transcription.

P450_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_receptors Nuclear Receptors cluster_nucleus Nucleus inducer CD 6168 (Inducer) PXR PXR inducer->PXR Activates CAR CAR inducer->CAR Activates AhR AhR inducer->AhR Activates PXR_act Activated PXR PXR->PXR_act Translocation CAR_act Activated CAR CAR->CAR_act Translocation AhR_act Activated AhR AhR->AhR_act Translocation RXR RXR PXR_act->RXR CAR_act->RXR ARNT ARNT AhR_act->ARNT binds PXR_RXR PXR-RXR Heterodimer RXR->PXR_RXR CAR_RXR CAR-RXR Heterodimer RXR->CAR_RXR DNA DNA PXR_RXR->DNA Binds to XREM CAR_RXR->DNA Binds to PBREM AhR_ARNT AhR-ARNT Heterodimer AhR_ARNT->DNA Binds to XRE mRNA CYP mRNA DNA->mRNA Transcription Protein CYP Protein (Enzyme) mRNA->Protein Translation Increased Metabolism Increased Metabolism Protein->Increased Metabolism

Generalized P450 Induction Signaling Pathway.

References

Application Notes and Protocols for the Use of Sandwich-Cultured Human Hepatocytes with Deleobuvir

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deleobuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1][2] Understanding its hepatic metabolism, transport, and potential for drug-induced liver injury is critical for its development and clinical use. Sandwich-cultured human hepatocytes (SCHH) have emerged as a valuable in vitro model for studying the hepatobiliary disposition of drugs.[3][4][5][6][7] This model, where hepatocytes are cultured between two layers of extracellular matrix, allows for the restoration of in vivo-like cell polarity, including the formation of functional bile canalicular networks.[3][4] This characteristic makes SCHH particularly suitable for investigating biliary excretion, a key elimination pathway for many drugs and their metabolites.

These application notes provide a detailed protocol for utilizing sandwich-cultured human hepatocytes to investigate the metabolism and biliary transport of this compound. The protocols are based on established methodologies for SCHH and findings from in vitro studies with this compound.

Data Presentation

In Vivo Pharmacokinetic Parameters of this compound and its Metabolites

The following table summarizes the pharmacokinetic parameters of this compound and its major metabolites in humans following a single 800 mg oral dose of [¹⁴C]this compound. This data provides a crucial in vivo reference for interpreting in vitro results obtained from SCHH studies.

ParameterThis compoundThis compound-AGCD 6168CD 6168-AG
Tmax (h) 3.5 - 53.5 - 53.5 - 53.5 - 5
Terminal Half-life (h) 2.843.012.903.00
% of Total Drug-Related Material in Plasma -~20%~15%-
% of Dose in Feces ~30-35%-~30-35%-

Data sourced from Chen et al., 2015.[8] this compound-AG: Acyl glucuronide of this compound; CD 6168: Alkene reduction metabolite of this compound; CD 6168-AG: Acyl glucuronide of CD 6168.

In Vitro Biliary Excretion of this compound and its Metabolites

Studies using fresh human hepatocytes in a sandwich culture have shown that the biliary excretion of this compound's excretory metabolites is significantly higher than that of the parent drug, this compound, and its alkene reduction metabolite, CD 6168.[8] This suggests that upon formation in the liver, these metabolites are rapidly eliminated into the bile, which may explain their absence in systemic circulation.[8]

Experimental Protocols

I. Culture of Sandwich-Cultured Human Hepatocytes (SCHH)

This protocol describes the establishment of sandwich cultures using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Collagen-coated plates (e.g., 24-well plates)

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with fetal bovine serum, insulin, dexamethasone, and other growth factors)

  • Matrigel® or other suitable extracellular matrix components

  • Hanks' Balanced Salt Solution (HBSS), with and without calcium and magnesium

  • Incubator (37°C, 5% CO₂, humidified atmosphere)

Procedure:

  • Thawing of Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte culture medium.

  • Cell Counting and Viability Assessment: Determine the viable cell number using the trypan blue exclusion method.

  • Cell Seeding: Seed the hepatocytes onto collagen-coated plates at a recommended density (e.g., 0.35 x 10⁶ cells/well for a 24-well plate).[9]

  • Cell Attachment: Incubate the plates for 4-6 hours to allow for cell attachment.

  • Matrigel Overlay: After attachment, aspirate the medium and overlay the cells with a thin layer of Matrigel® diluted in cold culture medium.

  • Culture Maintenance: Incubate the sandwich cultures for at least 48-72 hours before conducting experiments to allow for the formation of functional bile canaliculi.[3] Replace the culture medium daily.

II. Assessment of Biliary Excretion of this compound

This protocol, often referred to as the B-CLEAR® assay, allows for the quantification of biliary excretion.

Materials:

  • Sandwich-cultured human hepatocytes (cultured for 4-5 days)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Hanks' Balanced Salt Solution with calcium (HBSS+)

  • Hanks' Balanced Salt Solution without calcium (HBSS-)

  • Lysis buffer

  • Scintillation fluid and counter (if using radiolabeled this compound) or LC-MS/MS for unlabeled compound analysis

Procedure:

  • Pre-incubation: Wash the SCHH monolayers twice with pre-warmed HBSS+.

  • Incubation with this compound: Incubate the cells with this compound in HBSS+ at a desired concentration (e.g., 1-10 µM) for a specified time (e.g., 10-30 minutes) at 37°C.

  • Sample Collection:

    • Total Accumulation (Cell + Bile): At the end of the incubation, aspirate the dosing solution and wash the cells rapidly with ice-cold HBSS+. Lyse the cells with lysis buffer and collect the lysate.

    • Cellular Accumulation (Cell only): To measure only the compound accumulated in the cells, incubate a parallel set of wells with HBSS- for 10 minutes prior to lysis. This disrupts the tight junctions and releases the contents of the bile canaliculi. Then, lyse the cells and collect the lysate.

  • Quantification: Analyze the amount of this compound and its metabolites in the lysates using an appropriate analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Biliary Excretion: The amount of compound in the bile is calculated by subtracting the cellular accumulation from the total accumulation.

    • Biliary Excretion Index (BEI): Calculate the BEI as: (Total Accumulation - Cellular Accumulation) / Total Accumulation * 100%.

III. Determination of In Vitro Intrinsic Clearance (CLint) of this compound

This protocol is used to assess the metabolic stability of this compound in SCHH.

Materials:

  • Sandwich-cultured human hepatocytes

  • This compound stock solution

  • Hepatocyte culture medium

  • Analytical standards for this compound and its metabolites

  • LC-MS/MS or other suitable analytical equipment

Procedure:

  • Incubation: Add this compound at a known concentration (typically below the Km for its metabolizing enzymes) to the SCHH cultures.

  • Time-Course Sampling: Collect samples from the culture medium and/or cell lysates at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Processing: Stop the metabolic activity in the collected samples (e.g., by adding a cold organic solvent like acetonitrile). Process the samples for analysis.

  • Quantification: Analyze the concentration of this compound remaining at each time point using a validated analytical method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693 / k.

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) * (Volume of incubation / number of cells).

IV. Cytotoxicity Assessment of this compound (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of this compound in human hepatocytes.

Materials:

  • Sandwich-cultured human hepatocytes or freshly plated hepatocytes

  • This compound stock solution

  • Hepatocyte culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Plate hepatocytes in a 96-well plate and allow them to attach and form a monolayer.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Visualization

Experimental_Workflow_Biliary_Excretion cluster_prep Cell Preparation cluster_assay Biliary Excretion Assay cluster_collection Sample Collection cluster_analysis Data Analysis thaw Thaw Cryopreserved Human Hepatocytes seed Seed on Collagen-Coated Plate thaw->seed culture Culture for 4-5 Days (Sandwich Configuration) seed->culture wash Wash with HBSS+ culture->wash incubate Incubate with this compound in HBSS+ wash->incubate total Total Accumulation (Cells + Bile) Lyse in HBSS+ incubate->total cellular Cellular Accumulation (Cells Only) Incubate with HBSS- then Lyse incubate->cellular quantify Quantify this compound (LC-MS/MS) total->quantify cellular->quantify calculate Calculate Biliary Excretion and Biliary Excretion Index (BEI) quantify->calculate

Caption: Experimental workflow for determining the biliary excretion of this compound in sandwich-cultured human hepatocytes.

Deleobuvir_Metabolism cluster_gut Gastrointestinal Tract (Gut Bacteria) cluster_liver Liver (Hepatocytes) cluster_excretion Excretion This compound This compound CD6168 CD 6168 (Alkene Reduction) This compound->CD6168 Reduction Deleobuvir_AG This compound Acyl Glucuronide This compound->Deleobuvir_AG Glucuronidation Hydroxylated_Metabolites Monohydroxylated Metabolites of this compound and CD 6168 This compound->Hydroxylated_Metabolites Hydroxylation Feces Feces This compound->Feces CD6168_AG CD 6168 Acyl Glucuronide CD6168->CD6168_AG Glucuronidation CD6168->Hydroxylated_Metabolites Hydroxylation CD6168->Feces Bile Bile Deleobuvir_AG->Bile High Biliary Excretion CD6168_AG->Bile High Biliary Excretion Hydroxylated_Metabolites->Feces Hydroxylated_Metabolites->Bile High Biliary Excretion

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for the Analysis of Deleobuvir in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Understanding the distribution and concentration of this compound in various biological tissues is crucial for preclinical and clinical drug development, providing insights into its pharmacokinetics, efficacy, and potential toxicity. The analysis of drug concentrations in tissues presents unique challenges compared to biological fluids like plasma, primarily due to the complex matrix and the need for efficient drug extraction.

This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of this compound in biological tissues: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are designed to be adapted and validated for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

General Considerations for Tissue Sample Preparation

Prior to extraction, proper handling and homogenization of tissue samples are critical to ensure accurate and reproducible results.

  • Tissue Harvesting and Storage: Tissues should be excised, rinsed to remove excess blood, blotted dry, weighed, and then flash-frozen in liquid nitrogen as quickly as possible to minimize enzymatic degradation of the analyte.[1][2] Samples should be stored at -80°C until analysis.

  • Homogenization: The frozen tissue sample is typically homogenized to create a uniform suspension. This can be achieved using mechanical methods such as bead beaters, rotor-stator homogenizers, or ultrasonicators.[1] The tissue is usually homogenized in a specific buffer or solvent to maintain the stability of the drug. A common ratio is 1:3 or 1:4 (w/v) of tissue to homogenization solution.

Sample Preparation Protocols

The following protocols are provided as a starting point and should be optimized and validated for the specific tissue type and analytical instrumentation used.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for sample cleanup. It involves adding a water-miscible organic solvent to the tissue homogenate to precipitate proteins, which are then removed by centrifugation.

Protocol: Protein Precipitation for this compound in Liver Tissue

  • Homogenization: Homogenize 100 mg of frozen liver tissue in 300 µL of cold phosphate-buffered saline (PBS).

  • Aliquoting: Transfer 100 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (IS) solution (e.g., a deuterated analog of this compound) to each sample, calibrator, and quality control (QC) sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3]

Protocol: Liquid-Liquid Extraction for this compound in Kidney Tissue

  • Homogenization: Homogenize 100 mg of frozen kidney tissue in 400 µL of 50 mM ammonium bicarbonate buffer.

  • Aliquoting: Transfer 200 µL of the tissue homogenate to a clean tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • pH Adjustment (Optional): Adjust the pH of the homogenate to optimize the extraction of this compound. The optimal pH will depend on the pKa of the drug.

  • Extraction Solvent Addition: Add 800 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Mixing: Vortex the mixture for 5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.

  • Analysis: Inject the sample into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that uses a solid adsorbent to isolate the analyte of interest from the sample matrix.[3] It can provide cleaner extracts compared to PPT and LLE, which can help to reduce matrix effects.[4]

Protocol: Solid-Phase Extraction for this compound in Lung Tissue

  • Homogenization: Homogenize 100 mg of frozen lung tissue in 500 µL of water.

  • Aliquoting and Pre-treatment: To 250 µL of the homogenate, add the internal standard and 250 µL of 4% phosphoric acid to precipitate proteins and adjust the pH.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Analyze the sample using LC-MS/MS.

Data Presentation

The performance of each sample preparation method should be evaluated by assessing parameters such as recovery, matrix effect, and the lower limit of quantification (LLOQ). The following tables provide a template for summarizing this data, populated with typical values that might be expected for the analysis of an antiviral drug in tissue.

Table 1: Recovery of this compound from Tissue Homogenates

Sample Preparation TechniqueTissue TypeSpiked Concentration (ng/mL)Recovery (%)RSD (%)
Protein Precipitation (PPT)Liver1085.25.8
50088.14.2
Liquid-Liquid Extraction (LLE)Kidney1092.56.1
50095.33.5
Solid-Phase Extraction (SPE)Lung1096.83.9
50098.22.7

Table 2: Matrix Effect and LLOQ for this compound Analysis

Sample Preparation TechniqueTissue TypeMatrix Effect (%)RSD (%)LLOQ (ng/mL)
Protein Precipitation (PPT)Liver-25.48.25
Liquid-Liquid Extraction (LLE)Kidney-12.15.52
Solid-Phase Extraction (SPE)Lung-5.83.11
  • Recovery: The percentage of the analyte that is recovered from the sample during the extraction process.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix. A negative value indicates ion suppression, while a positive value indicates ion enhancement.[5][6]

  • RSD (%): Relative Standard Deviation, a measure of the precision of the method.

  • LLOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described sample preparation techniques.

Protein_Precipitation_Workflow start Tissue Homogenate aliquot Aliquot Homogenate start->aliquot add_is Add Internal Standard aliquot->add_is add_solvent Add Acetonitrile add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation Workflow.

Liquid_Liquid_Extraction_Workflow start Tissue Homogenate aliquot Aliquot Homogenate start->aliquot add_is Add Internal Standard aliquot->add_is add_solvent Add Organic Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Solid_Phase_Extraction_Workflow start Tissue Homogenate pretreat Pre-treat and Centrifuge start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Conclusion

The choice of sample preparation technique for the analysis of this compound in biological tissues will depend on several factors, including the specific tissue matrix, the required sensitivity of the assay, and throughput needs. While protein precipitation is a rapid and simple method, it may result in significant matrix effects.[1] Liquid-liquid extraction offers better cleanup, and solid-phase extraction generally provides the cleanest extracts and the highest sensitivity, minimizing matrix effects.[3] It is imperative to thoroughly validate the chosen method for each tissue type to ensure the generation of reliable and accurate data for pharmacokinetic and drug distribution studies.

References

Application Notes and Protocols for Determining Deleobuvir Efficacy using a Virus Yield Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor that targets the thumb pocket 1 of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] Assessing the efficacy of antiviral compounds like this compound is crucial for drug development. The virus yield reduction assay (VYRA) is a powerful method for quantifying the inhibitory effect of an antiviral agent on the production of infectious virus particles in cell culture.[3] This document provides a detailed protocol for conducting a VYRA to determine the efficacy of this compound against HCV, including methodologies for cell culture, virus infection, drug treatment, and viral yield quantification.

Principle of the Assay

The virus yield reduction assay quantitatively measures the production of new infectious virus particles from infected cells in the presence of an antiviral compound.[3] The core principle involves infecting a monolayer of permissive cells with a specific multiplicity of infection (MOI), treating the infected cells with various concentrations of the antiviral drug, and after a single replication cycle, harvesting the progeny virus. The amount of virus produced (the "yield") is then titrated in a separate assay.[3] A reduction in the viral yield in the presence of the drug indicates its antiviral activity.

Data Presentation

The efficacy of this compound is determined by its ability to reduce the viral yield. This is typically expressed as the 50% effective concentration (EC50), which is the drug concentration required to reduce the viral yield by 50%. In parallel, the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, is determined to assess the compound's toxicity.[4] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.

Table 1: Summary of this compound Efficacy and Cytotoxicity

ParameterConcentration (µM)Description
EC50 [Insert experimentally determined value]The concentration of this compound that results in a 50% reduction in HCV yield.
EC90 [Insert experimentally determined value]The concentration of this compound that results in a 90% reduction in HCV yield.
CC50 [Insert experimentally determined value]The concentration of this compound that results in 50% cytotoxicity in Huh7.5 cells.
SI [Calculate as CC50/EC50]Selectivity Index, indicating the therapeutic window of the compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human hepatoma cell line Huh7.5[5][6]

  • Virus: HCV cell culture-adapted strain (e.g., JFH-1)[2]

  • Compound: this compound (BI 207127)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Reagents for Viral RNA Quantification:

    • RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

    • Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) reagents (e.g., TaqMan RNA-to-CT 1-Step Kit)

    • HCV-specific primers and probe for RT-qPCR[7][8]

  • Reagents for Cytotoxicity Assay:

    • Cell viability assay kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay)

  • Equipment:

    • 96-well cell culture plates

    • Biosafety cabinet (BSL-2)

    • CO2 incubator (37°C, 5% CO2)

    • Inverted microscope

    • RT-qPCR thermal cycler

    • Luminometer

Protocol 1: Virus Yield Reduction Assay
  • Cell Seeding:

    • A day before the experiment, seed Huh7.5 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[9]

    • Incubate the plates overnight at 37°C with 5% CO2 to allow for cell adherence and formation of a monolayer.

  • Compound Preparation and Addition:

    • Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Remove the culture medium from the cells and add 50 µL of the diluted this compound to the appropriate wells. Include a "no-drug" control (vehicle, e.g., DMSO) and a "cell-only" control (no virus, no drug).

  • Virus Infection:

    • Dilute the HCV stock (e.g., JFH-1) in culture medium to achieve a multiplicity of infection (MOI) of 0.1.

    • Add 50 µL of the diluted virus to each well (except for the cell-only controls).

    • Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for one round of viral replication.

  • Harvesting of Progeny Virus:

    • After the incubation period, collect the cell culture supernatant from each well. This supernatant contains the progeny virus.

    • Store the supernatant at -80°C until ready for titration.

  • Quantification of Viral Yield by RT-qPCR:

    • Extract viral RNA from a portion of the collected supernatant using a viral RNA extraction kit according to the manufacturer's instructions.

    • Perform one-step RT-qPCR using HCV-specific primers and probes to quantify the amount of HCV RNA in each sample.[10][11]

    • Generate a standard curve using known quantities of HCV RNA to determine the viral RNA copies/mL in each sample.

    • The reduction in viral yield is calculated by comparing the viral RNA levels in the this compound-treated wells to the no-drug control wells.

Protocol 2: Cytotoxicity Assay
  • Cell Seeding:

    • Seed Huh7.5 cells in a 96-well plate as described in Protocol 1.

  • Compound Addition:

    • Add the same serial dilutions of this compound to the cells as in the virus yield reduction assay.

    • Include a "no-drug" control.

  • Incubation:

    • Incubate the plate for the same duration as the virus yield reduction assay (48-72 hours) at 37°C with 5% CO2.

  • Assessment of Cell Viability:

    • Use a commercial cell viability assay (e.g., CellTiter-Glo) to measure the viability of the cells in each well according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

    • The percentage of cytotoxicity is calculated by comparing the viability of the this compound-treated cells to the no-drug control cells.

Visualizations

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 cluster_3 Quantification A Seed Huh7.5 cells in 96-well plates B Prepare serial dilutions of this compound C Add this compound to cells B->C D Infect cells with HCV (MOI 0.1) C->D E Harvest cell culture supernatant (progeny virus) D->E F Perform Cytotoxicity Assay on parallel plate D->F G Extract viral RNA E->G H Quantify HCV RNA by RT-qPCR G->H I Calculate EC50 and CC50 H->I

Caption: Workflow of the Virus Yield Reduction Assay.

cluster_HCV HCV Replication Cycle cluster_Inhibition Mechanism of this compound HCV_RNA HCV (+) RNA Genome Polyprotein Polyprotein Synthesis HCV_RNA->Polyprotein Replication RNA Replication (dsRNA intermediate) HCV_RNA->Replication Template NS5B NS5B RNA Polymerase Polyprotein->NS5B NS5B->Replication Catalyzes Inhibition Inhibition of RNA Synthesis NS5B->Inhibition New_RNA New (+) RNA Genomes Replication->New_RNA This compound This compound This compound->NS5B Binds to Thumb Pocket 1 (Allosteric Inhibition)

Caption: Mechanism of Action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Managing and Identifying Deleobuvir Resistance-Associated Variants (RAVs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and identifying Deleobuvir resistance-associated variants (RAVs) in Hepatitis C Virus (HCV).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (formerly BI 207127) is an investigational oral, non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the polymerase known as thumb-pocket 1, thereby inhibiting the initiation of RNA synthesis and preventing viral replication.[1][3]

Q2: What are the primary resistance-associated variants (RAVs) for this compound?

The primary RAVs associated with this compound resistance emerge in the NS5B polymerase region of the HCV genome. Key substitutions have been identified at amino acid positions P495 and P496.[3][4] Specifically, variants such as P495L can confer a significant decrease in sensitivity to this compound.[1][2] Another key this compound RAV is at position A421.[5]

Q3: How common are this compound RAVs at baseline and after treatment?

Baseline polymorphisms at the key resistance positions for this compound are rare, generally occurring in less than 1% of the treatment-naïve population.[4][5] However, following treatment with this compound-containing regimens, the prevalence of these RAVs increases significantly in patients who experience virologic failure.[4][5] For instance, in patients experiencing on-treatment virologic breakthrough, RAVs in both NS3 and NS5B (including P495 variants) emerged in over 90% of cases.[5]

Q4: Do this compound RAVs persist after treatment is discontinued?

This compound-associated RAVs, such as those at position P495, have been shown to be less persistent than RAVs for other drug classes like NS3 protease inhibitors.[4][5] Studies have shown that P495 variants may not persist during follow-up in the absence of selective drug pressure.[1][2] The median time to loss of GT-1b NS5B P495 RAVs post-treatment has been estimated at 5 months.[5]

Q5: What is the impact of specific this compound RAVs on the drug's efficacy?

The presence of specific RAVs can significantly reduce the antiviral activity of this compound. For example, the P495L substitution has been shown to decrease sensitivity to this compound by 120- to 310-fold in vitro.[1][2] In clinical studies, the presence of alanine at NS5B codon 499 in genotype 1b at baseline was associated with a reduced response to a this compound-based regimen.[4][5]

Troubleshooting Guide

Q: My sequencing results show a mixture of wild-type and mutant sequences at a key resistance position. How should I interpret this?

A: This indicates the presence of a mixed viral population, which is common in HCV infections due to the high mutation rate of the virus.[3] The clinical significance of a minority variant depends on its proportion. Population-based sequencing methods, like Sanger sequencing, can typically detect variants that constitute at least 15-25% of the viral population.[6] The presence of a resistant variant, even as a subpopulation, can be a predictor of treatment failure. For more sensitive detection of minor variants, consider using next-generation sequencing (NGS).

Q: I am not detecting any known this compound RAVs in a patient who is not responding to treatment. What are the possible reasons?

A: There are several possibilities:

  • Novel RAVs: The patient may have developed novel, uncharacterized resistance mutations in the NS5B region or other viral proteins.

  • Compound-Specific Resistance: Resistance may be conferred by variants that are specific to the combination of drugs used in the regimen.

  • Host Factors: Patient adherence, drug metabolism, or host immune factors can influence treatment outcome.

  • Assay Limitations: The sensitivity of the sequencing assay may be insufficient to detect low-frequency RAVs.[7]

Q: My phenotypic assay shows a smaller fold-change in susceptibility than expected for a known RAV. What could be the cause?

A: Several factors can influence the results of phenotypic assays:

  • Viral Backbone: The genetic background of the HCV replicon used in the assay can impact the fitness and resistance level conferred by a specific mutation.

  • Assay Conditions: Variations in cell lines, passage number, and assay protocols can affect the results. Ensure that all assay parameters are standardized and validated.

  • Compensatory Mutations: The presence of other mutations in the viral genome could potentially compensate for the fitness cost of the RAV, altering its phenotypic expression.

Quantitative Data on this compound RAVs

Table 1: Prevalence of Key this compound Resistance-Associated Variants

VariantGenotypeBaseline PrevalencePrevalence in Virologic FailuresReference
NS5B P495 GT-1a/1b<1%High (>90% in on-treatment breakthroughs)[4][5]
NS5B P496 GT-1a/1b<1%Detected in virologic failures[4][5]
NS5B A421V GT-1a~20%Identified as a key treatment-emergent RAV[4][5]
NS5B A499A GT-1b~15%Associated with reduced response[4][5]

Table 2: Phenotypic Susceptibility of this compound RAVs

VariantFold-Change in EC50 (vs. Wild-Type)Reference
P495L 120- to 310-fold decrease in sensitivity[1][2]

Experimental Protocols

Genotypic Analysis of this compound RAVs (Population Sequencing)

This protocol outlines the steps for identifying this compound RAVs in the HCV NS5B gene from patient plasma samples using reverse transcription-polymerase chain reaction (RT-PCR) and Sanger sequencing.

1. RNA Extraction:

  • Extract viral RNA from patient plasma using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit).
  • Follow the manufacturer's instructions for optimal RNA yield and purity.
  • Include appropriate controls (positive and negative) to monitor the extraction process.

2. Reverse Transcription and First-Round PCR:

  • Synthesize cDNA from the extracted RNA using a reverse transcriptase and a gene-specific reverse primer targeting a conserved region downstream of the NS5B coding sequence.
  • Perform the first round of PCR amplification using forward and reverse primers that flank the NS5B region of interest (codons 400-500).
  • Use a high-fidelity polymerase to minimize PCR-introduced errors.
  • Cycling Conditions (Example): 94°C for 2 min, followed by 35 cycles of 94°C for 30 s, 55°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 5 min.

3. Nested PCR (Second Round):

  • Use the product from the first-round PCR as a template for a nested PCR.
  • Employ a new set of internal forward and reverse primers to increase the specificity and yield of the target amplicon.
  • Cycling Conditions (Example): 94°C for 2 min, followed by 30 cycles of 94°C for 30 s, 58°C for 30 s, and 72°C for 45 s, with a final extension at 72°C for 5 min.

4. PCR Product Purification and Sequencing:

  • Analyze the nested PCR product on an agarose gel to confirm the correct size and purity.
  • Purify the PCR product using a commercial kit (e.g., QIAquick PCR Purification Kit).
  • Quantify the purified DNA.
  • Perform bidirectional Sanger sequencing using the internal PCR primers.

5. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
  • Align the patient-derived sequence with a wild-type reference sequence for the corresponding HCV genotype (e.g., H77 for genotype 1a, Con1 for genotype 1b).
  • Identify amino acid substitutions at key resistance-associated positions (e.g., 421, 495, 496, 499).

Phenotypic Analysis of this compound RAVs (Replicon Assay)

This protocol describes the determination of the phenotypic susceptibility of HCV replicons containing specific NS5B mutations to this compound.

1. Site-Directed Mutagenesis:

  • Introduce the desired amino acid substitution(s) into an HCV subgenomic replicon plasmid containing the NS5B gene using a commercial site-directed mutagenesis kit.
  • Verify the presence of the intended mutation and the absence of off-target mutations by sequencing the entire NS5B coding region.

2. In Vitro Transcription:

  • Linearize the wild-type and mutant replicon plasmids.
  • Generate replicon RNA transcripts using an in vitro transcription kit (e.g., T7 RiboMAX Express Large Scale RNA Production System).
  • Purify and quantify the RNA transcripts.

3. Electroporation:

  • Culture Huh-7.5 cells (or a similar permissive cell line) to optimal confluency.
  • Harvest and wash the cells.
  • Electroporate the in vitro transcribed replicon RNA into the Huh-7.5 cells.

4. Drug Treatment and Replicon Replication Assessment:

  • Plate the electroporated cells into 96-well plates.
  • After cell adherence (typically 4-24 hours), add serial dilutions of this compound to the culture medium. Include a no-drug control.
  • Incubate the cells for 72 hours to allow for replicon replication and drug activity.
  • Measure HCV replication by quantifying the expression of a reporter gene (e.g., luciferase) encoded by the replicon or by quantifying HCV RNA levels using RT-qPCR.

5. Data Analysis:

  • Plot the dose-response curve for this compound for both wild-type and mutant replicons.
  • Calculate the 50% effective concentration (EC50) for each replicon using a non-linear regression analysis.
  • Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

Visualizations

Caption: HCV replication cycle and the mechanism of action of this compound.

Experimental_Workflow_RAV_Analysis cluster_Genotypic Genotypic Analysis cluster_Phenotypic Phenotypic Analysis Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR for NS5B RNA_Extraction->RT_PCR Sequencing Sanger Sequencing RT_PCR->Sequencing Sequence_Analysis Sequence Data Analysis Sequencing->Sequence_Analysis RAV_Identified RAV Identified Sequence_Analysis->RAV_Identified SDM Site-Directed Mutagenesis Sequence_Analysis->SDM Inform Mutation Design Replicon_Plasmid HCV Replicon Plasmid Replicon_Plasmid->SDM InVitro_Tx In Vitro Transcription SDM->InVitro_Tx Electroporation Electroporation into Huh-7.5 InVitro_Tx->Electroporation Drug_Assay This compound Susceptibility Assay Electroporation->Drug_Assay Fold_Change Calculate Fold-Change in EC50 Drug_Assay->Fold_Change

Caption: Workflow for genotypic and phenotypic analysis of this compound RAVs.

Troubleshooting_Logic Start Virologic Failure Observed Perform_Genotyping Perform NS5B Genotyping Start->Perform_Genotyping Known_RAV Known this compound RAV Detected? Perform_Genotyping->Known_RAV Yes_RAV Resistance is Likely Cause of Failure Known_RAV->Yes_RAV Yes No_RAV No Known RAV Detected Known_RAV->No_RAV No Consider_Other Consider Other Causes No_RAV->Consider_Other Other_Causes Novel RAVs Poor Adherence Drug-Drug Interactions Assay Sensitivity Consider_Other->Other_Causes

Caption: Troubleshooting logic for investigating this compound treatment failure.

References

Technical Support Center: Circumventing Deleobuvir-Induced Cytotoxicity in Hepatocyte Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Deleobuvir in hepatocyte assays. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our hepatocyte assays with this compound, which is masking the results of our primary endpoint (e.g., CYP induction). How can we mitigate this?

A1: this compound-induced cytotoxicity can be a challenge in standard hepatocyte assays. A primary strategy to circumvent this is to shorten the incubation time. For assays like cytochrome P450 (CYP) induction, a short-incubation protocol (e.g., 10 hours) has been successfully used to assess induction while avoiding significant cell death. This approach allows for the measurement of early-response gene induction before the cascade of cytotoxic events fully manifests.

Troubleshooting Guide:

  • Problem: Complete cell death in culture when treated with this compound.

  • Solution: Reduce the incubation time significantly. For endpoints like CYP induction mRNA analysis, a 6 to 12-hour incubation may be sufficient.

  • Experimental Validation: It is crucial to validate that the shorter incubation period is sufficient to detect a response for your specific endpoint (e.g., induction of a positive control compound).

Q2: What is the expected cytotoxic concentration (IC50) of this compound in hepatocytes?

Recommended Action:

Perform a dose-response curve for this compound in your chosen hepatocyte model (e.g., HepG2, HepaRG, or primary human hepatocytes) using a 24-hour or 48-hour incubation period. Assess cytotoxicity using at least two different methods, such as an ATP-based viability assay and an LDH release assay, to get a comprehensive understanding of the cytotoxic profile.

Troubleshooting Guides

Issue 1: High background cytotoxicity in vehicle control wells.
  • Possible Cause: Solvent toxicity (e.g., DMSO).

  • Troubleshooting Steps:

    • Reduce Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is at the lowest possible level that maintains compound solubility, typically ≤0.1%.

    • Solvent Toxicity Curve: Run a dose-response curve for your solvent to determine the concentration at which it becomes toxic to your hepatocytes.

    • Alternative Solvents: If DMSO toxicity is persistent, explore other less toxic solvents.

Issue 2: Discrepancy between different cytotoxicity assay results.
  • Possible Cause: Different assays measure different aspects of cell death (e.g., membrane integrity vs. metabolic activity). This compound might be inducing apoptosis at lower concentrations and necrosis at higher concentrations.

  • Troubleshooting Steps:

    • Mechanism of Cell Death Analysis: Perform assays that can distinguish between apoptosis and necrosis, such as a Caspase-3/7 assay for apoptosis and an LDH assay for necrosis.

    • Time-Course Experiment: Measure cytotoxicity at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of cell death.

Quantitative Data Summary

As specific quantitative data for this compound's cytotoxicity is limited in public literature, the following table provides a general overview of expected outcomes from cytotoxicity assays with a hypothetical cytotoxic compound. Researchers should generate their own data for this compound.

Cell ModelAssayIncubation Time (hours)Hypothetical IC50 (µM)
HepG2ATP Viability2425
HepG2LDH Release2450
Primary Human HepatocytesATP Viability2415
Primary Human HepatocytesLDH Release2430

Experimental Protocols & Methodologies

Protocol 1: Short-Incubation Cytotoxicity Assay

This protocol is designed to assess cytotoxicity over a shorter duration to identify a time window where primary endpoints can be measured before significant cell death.

  • Cell Plating: Plate hepatocytes at a desired density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 4, 6, 8, 10, and 12 hours at 37°C and 5% CO₂.

  • Cytotoxicity Assessment: At each time point, perform an ATP-based cell viability assay and an LDH release assay according to the manufacturer's instructions.

  • Data Analysis: Determine the time point at which your primary assay can be conducted with minimal impact on cell viability.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis plate_cells Plate Hepatocytes overnight Incubate Overnight plate_cells->overnight add_this compound Add this compound Concentrations overnight->add_this compound incubate Incubate (4-12h) add_this compound->incubate atp_assay ATP Viability Assay incubate->atp_assay ldh_assay LDH Release Assay incubate->ldh_assay data_analysis Determine Optimal Time Window atp_assay->data_analysis ldh_assay->data_analysis

Short-Incubation Cytotoxicity Assay Workflow

Protocol 2: ATP-Based Cell Viability Assay

This assay quantifies the amount of ATP, an indicator of metabolically active cells.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's protocol.

  • Cell Lysis: After the desired incubation with this compound, add the cell lysis buffer to each well and incubate as recommended.

  • Luminescence Reaction: Add the luciferase substrate to each well.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control to determine the percentage of cell viability.

Protocol 3: LDH Release Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Supernatant Collection: After incubation with this compound, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature, protected from light, for the time specified in the manufacturer's protocol.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Protocol 4: Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Reagent Addition: After this compound treatment, add the Caspase-Glo® 3/7 reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for the time specified by the manufacturer to allow for cell lysis and the caspase reaction.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Potential Mechanisms and Advanced Troubleshooting

Mitochondrial Dysfunction

Drug-induced mitochondrial dysfunction is a common mechanism of hepatotoxicity.[1][2][3] This can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cell death.

Experimental Approach:

  • Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 or TMRM to assess changes in MMP. A decrease in MMP is an early indicator of mitochondrial dysfunction.

  • Reactive Oxygen Species (ROS) Assay: Employ fluorescent probes like DCFDA to measure intracellular ROS levels. An increase in ROS suggests oxidative stress.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Dysfunction ATP_Depletion ATP Depletion Mitochondria->ATP_Depletion ROS_Increase ROS Increase Mitochondria->ROS_Increase Necrosis Necrosis ATP_Depletion->Necrosis Apoptosis Apoptosis ROS_Increase->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Potential Mitochondrial Toxicity Pathway

Involvement of Drug Transporters (BCRP)

The Breast Cancer Resistance Protein (BCRP or ABCG2) is an efflux transporter highly expressed in the liver that can play a role in drug disposition and toxicity.[4][5][6] this compound's interaction with BCRP is not well-characterized but could influence its intracellular concentration and, consequently, its cytotoxicity.

Experimental Approach:

  • BCRP Inhibition Assay: Use BCRP-overexpressing vesicles or cell lines to determine if this compound inhibits BCRP-mediated transport of a known substrate.

  • BCRP Substrate Assay: Determine if this compound is a substrate of BCRP by measuring its transport in BCRP-overexpressing cells.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a key regulator of cellular processes, including immune response and cell survival.[7][8] As this compound is an HCV polymerase inhibitor, its effects on STAT3 signaling, a pathway often modulated by viral infections, could be relevant to its overall cellular impact.[7]

Experimental Approach:

  • Western Blotting: Analyze the phosphorylation status of STAT3 in hepatocytes treated with this compound to determine if the pathway is activated or inhibited.

  • Reporter Gene Assay: Use a STAT3-responsive luciferase reporter assay to quantify the transcriptional activity of STAT3 in the presence of this compound.

G This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte STAT3 STAT3 Hepatocyte->STAT3 Activation/ Inhibition? Gene_Expression Gene Expression (Survival, Inflammation) STAT3->Gene_Expression

References

Deleobuvir Technical Support Center: A Guide to Solubility and Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the solubility and optimal preparation of Deleobuvir (BI 207127) for experimental use. This compound, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, is characterized as a poorly soluble compound, which can present challenges in experimental settings. This resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results.

This compound Solubility Data

The following table summarizes the known solubility of this compound in various solvents. It is important to note that for organic solvents, specific conditions such as warming and sonication may be necessary to achieve maximum solubility.

SolventConcentration (w/v)Molar ConcentrationConditions
Dimethyl Sulfoxide (DMSO)6.6 mg/mL10.10 mMUltrasonic and warming required. Use of non-hygroscopic DMSO is recommended.[1]
Aqueous Buffer (pH 7)11 µg/mL~16.8 µMN/A
EthanolData not availableData not availableN/A
MethanolData not availableData not availableN/A

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

This protocol details the recommended procedure for preparing a concentrated stock solution of this compound using DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass or polypropylene vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Determine the Desired Stock Concentration: Aim for a stock concentration that is at least 1000 times higher than the final working concentration in your assay. This minimizes the final DMSO concentration in the cell culture medium, which should ideally be kept below 0.5% (and preferably ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Weighing the Compound: Accurately weigh the required amount of this compound powder and transfer it to a sterile vial. If the compound is handled in an open environment, it is advisable to do so in a chemical fume hood.

  • Adding the Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in a water bath sonicator. Sonicate for 10-15 minutes.

    • If solids persist, warm the solution to 37°C for 10-20 minutes, followed by vortexing and/or sonication.

  • Visual Inspection: Carefully inspect the solution to ensure that all particulate matter has dissolved and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots in tightly sealed amber vials at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Troubleshooting Guide and FAQs

This section addresses common issues that may arise when working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous cell culture medium?

A1: This is a common occurrence for hydrophobic compounds like this compound. Precipitation happens when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses, and the compound "crashes out" of the solution.

Q2: What is the maximum concentration of DMSO that is safe for my cells?

A2: The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5%, with 0.1% or lower being preferable to avoid impacting cell viability and function. It is highly recommended to perform a vehicle control experiment to determine the effect of the intended DMSO concentration on your specific cell line.

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: Given its very low aqueous solubility (11 µg/mL at pH 7), dissolving this compound directly in aqueous buffers to achieve a usable stock concentration for most cell-based assays is not feasible. An organic solvent is necessary to create a concentrated stock solution.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Precipitation upon addition to media - High final concentration of this compound.- High percentage of DMSO in the final solution.- Lower the final concentration of this compound.- Prepare a more concentrated stock solution to reduce the volume added to the media.- Use a stepwise dilution method: first, dilute the DMSO stock in a small volume of serum-free media, mix well, and then add this to the final volume of complete media.
Cloudiness or precipitate in the stock solution - Incomplete dissolution.- Use of hygroscopic (wet) DMSO.- Exceeded solubility limit.- Repeat the dissolution procedure, ensuring adequate vortexing, sonication, and warming.- Use a fresh, unopened bottle of anhydrous DMSO.- Prepare a lower concentration stock solution.
Precipitate forms over time in the incubator - Temperature shift affecting solubility.- Interaction with media components (e.g., proteins in serum).- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- If using serum-free media, consider that the absence of proteins can increase the likelihood of precipitation.

Visualizing Experimental Workflows and Pathways

This compound Stock Solution Preparation Workflow

G This compound Stock Solution Preparation Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate, and/or Warm add_dmso->dissolve inspect Visually Inspect for Complete Dissolution dissolve->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot Clear Solution troubleshoot Troubleshoot: Re-dissolve or Prepare Lower Concentration inspect->troubleshoot Precipitate Present store Store at -20°C or -80°C aliquot->store end End store->end troubleshoot->dissolve

Caption: Workflow for preparing a this compound stock solution in DMSO.

Troubleshooting this compound Precipitation in Cell Culture

G Troubleshooting this compound Precipitation in Cell Culture start Precipitation Observed in Cell Culture check_conc Is the final this compound concentration too high? start->check_conc lower_conc Lower Final Concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration >0.5%? check_conc->check_dmso No end Re-attempt Experiment lower_conc->end increase_stock Increase Stock Concentration and Use a Smaller Volume check_dmso->increase_stock Yes check_dilution How was the stock solution diluted? check_dmso->check_dilution No increase_stock->end stepwise_dilution Use Stepwise Dilution Method check_dilution->stepwise_dilution Recommended direct_dilution Direct Dilution check_dilution->direct_dilution Not Recommended stepwise_dilution->end direct_dilution->stepwise_dilution

Caption: Logical steps for troubleshooting this compound precipitation.

Simplified Mechanism of Action of this compound

G Simplified Mechanism of Action of this compound HCV_RNA HCV RNA Genome NS5B HCV NS5B RNA Polymerase HCV_RNA->NS5B Template Replication Viral RNA Replication NS5B->Replication This compound This compound This compound->NS5B Inhibition Inhibition This compound->Inhibition Inhibition->Replication

Caption: this compound inhibits HCV RNA replication by targeting NS5B polymerase.

References

Proper storage and handling to prevent Deleobuvir inactivation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Deleobuvir to prevent its inactivation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical to maintain the stability and activity of this compound. Storage conditions vary depending on whether the compound is in solid form or dissolved in a solvent.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: To prevent degradation and inactivation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[1] For long-term stability, dissolve this compound in a suitable solvent and store it at -80°C.[1][2]

Q3: What factors can lead to the inactivation of this compound during my experiments?

A3: this compound's stability can be compromised by several factors, including improper storage, exposure to incompatible substances, and inappropriate handling. Key factors that can lead to inactivation include:

  • Repeated Freeze-Thaw Cycles: This can degrade the compound. It is advisable to store this compound in single-use aliquots.[1]

  • Exposure to Light: this compound should be protected from light.[1][2]

  • Incompatible Materials: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as they are incompatible with this compound.

  • Improper pH: Extreme pH conditions can lead to the degradation of the compound.

Q4: I am observing lower than expected potency in my cell-based assay. Could my this compound be inactive?

A4: Yes, a loss of potency is a common indicator of compound degradation. If you suspect inactivation, several factors in your cell culture setup could be contributing. The elevated temperature of incubation (e.g., 37°C) can accelerate the degradation of thermally sensitive compounds. Additionally, components in the cell culture media, such as serum, may contain enzymes that could metabolize this compound.

Q5: How can I test the stability of this compound in my specific experimental conditions?

A5: To determine if your experimental setup is causing this compound to degrade, you can perform a stability study. This involves incubating this compound in your experimental medium under the same conditions as your experiment (e.g., 37°C, 5% CO2) for various durations. At different time points, you can collect aliquots and analyze the concentration of the intact compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration of the parent compound over time is an indication of instability.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to this compound inactivation.

Observed Problem Potential Cause Recommended Action
Reduced or no antiviral activity Inactivation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (see table below). 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock immediately before use. 3. Review Handling Procedures: Confirm that the compound has not been exposed to light for extended periods or to incompatible substances.[1]
Inconsistent results between experiments Degradation of stock solution due to repeated freeze-thaw cycles.1. Use Aliquots: Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.[1] 2. Check Aliquot Age: If using older aliquots, consider preparing a fresh stock solution.
Precipitation observed in working solution Poor solubility in the experimental medium.1. Optimize Solvent Concentration: Ensure the final concentration of the stock solvent (e.g., DMSO) is low enough to not be toxic to cells and to maintain solubility. 2. Test Different Media: If possible, test the solubility of this compound in different cell culture media.
Gradual loss of activity in long-term experiments Degradation of this compound in the cell culture medium at 37°C.1. Conduct a Time-Course Stability Study: Determine the rate of degradation under your specific experimental conditions. 2. Replenish the Compound: For longer experiments, consider refreshing the medium with freshly prepared this compound at appropriate intervals.

Data Presentation

Recommended Storage Conditions for this compound
Form Temperature Duration Additional Notes
Powder -20°C3 yearsKeep container tightly sealed in a cool, well-ventilated area.[3]
In Solvent -80°C6 months to 1 yearProtect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.[1][2][3]
In Solvent -20°C1 monthProtect from light and store under nitrogen. Aliquot to avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

    • Dissolve the powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes.

    • Store the aliquots at -80°C for long-term storage.[1][2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your experimental medium immediately before use.

    • Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <0.5% for cell-based assays).

Visualizations

G start Start: Inconsistent or Low this compound Activity check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage check_handling Review Solution Prep & Handling start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage Issue Found stability_test Conduct In-Medium Stability Test (HPLC/LC-MS) check_storage->stability_test No Issue improper_handling Handling Issue Identified check_handling->improper_handling Issue Found check_handling->stability_test No Issue remedy_storage Action: Use New Aliquot, Order New Compound improper_storage->remedy_storage remedy_handling Action: Prepare Fresh Solutions, Aliquot Stocks improper_handling->remedy_handling degradation_detected Degradation Detected stability_test->degradation_detected >10% loss no_degradation No Degradation Detected stability_test->no_degradation <10% loss remedy_stability Action: Refresh Medium During Experiment degradation_detected->remedy_stability other_factors Investigate Other Experimental Factors no_degradation->other_factors

Caption: Troubleshooting workflow for investigating this compound inactivation.

G start Start: Prepare this compound Working Solution incubate Incubate in Experimental Medium at 37°C start->incubate timepoint_0 Timepoint 0 hr incubate->timepoint_0 timepoint_x Timepoint X hr incubate->timepoint_x timepoint_y Timepoint Y hr incubate->timepoint_y analyze Analyze Aliquots by HPLC or LC-MS timepoint_0->analyze timepoint_x->analyze timepoint_y->analyze compare Compare Peak Area of Parent Compound analyze->compare result Result: Determine Rate of Degradation compare->result

Caption: Experimental workflow for assessing this compound stability.

References

Optimizing Deleobuvir dosage to avoid supraproportional plasma exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Deleobuvir dosage to prevent supraproportional plasma exposure. This phenomenon, where plasma concentrations increase more than proportionally with the dose, can lead to unexpected toxicity and complicate dose selection in clinical trials.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing higher than expected plasma concentrations of this compound in our preclinical studies at higher doses. What could be the cause?

A1: This phenomenon is known as supraproportional plasma exposure or non-linear pharmacokinetics. For this compound, this has been observed in clinical studies at doses of 400 mg and higher administered every 8 hours.[1] The likely causes for this include the saturation of metabolic enzymes or drug transporters involved in its absorption, distribution, metabolism, or excretion (ADME). When these systems become saturated, the drug's clearance rate does not increase in proportion to the dose, leading to a disproportionate rise in plasma levels.

Q2: How can we experimentally determine the cause of the observed supraproportional exposure of this compound?

A2: To investigate the mechanism behind the non-linear pharmacokinetics of this compound, a series of in vitro experiments can be conducted. These include:

  • Metabolic Stability Assays: Using human liver microsomes to determine if the metabolism of this compound is saturable. At high concentrations, a decrease in the rate of metabolism would suggest enzyme saturation.

  • Transporter Interaction Assays: Employing cell lines that overexpress specific drug transporters (e.g., P-gp, BCRP, OATPs) to assess if this compound is a substrate or inhibitor of these transporters. Saturation of these transporters at higher concentrations can lead to altered absorption or efflux, contributing to supraproportional exposure.

Q3: What are the potential consequences of supraproportional plasma exposure in our ongoing studies?

A3: Supraproportional plasma exposure can have significant implications for your research. It can lead to an increased risk of dose-related toxicities that may not be predicted from lower dose studies. This complicates the establishment of a safe and effective dose for clinical trials and may necessitate more complex dosing regimens. Furthermore, it can increase inter-individual variability in drug exposure, making it difficult to predict patient responses.

Q4: Are there any known patient populations that are more susceptible to this compound's supraproportional exposure?

A4: Yes, clinical data has shown that patients with liver cirrhosis have approximately two-fold higher plasma exposure to this compound compared to patients without cirrhosis.[1] This is likely due to impaired metabolic capacity in these patients, which can exacerbate the saturation of metabolic pathways. Therefore, caution and potentially lower doses should be considered in patient populations with hepatic impairment.

Data Presentation: this compound Pharmacokinetics

The following table summarizes the observed pharmacokinetic parameters of this compound from a clinical study in patients with chronic Hepatitis C. Note the supraproportional increase in exposure (AUC) at doses of 400 mg and above.

Dosage (every 8h)Cmax (ng/mL)AUC (ng·h/mL)Fold-Increase in DoseFold-Increase in AUC
100 mgIllustrative ValueIllustrative Value--
200 mgIllustrative ValueIllustrative Value2~2
400 mgIllustrative ValueIllustrative Value2>2
800 mgIllustrative ValueIllustrative Value2>>2
1200 mgIllustrative ValueIllustrative Value1.5>>>2

Actual Cmax and AUC values are not publicly available in a tabulated format. The fold-increase in AUC becomes greater than the fold-increase in dose at 400 mg and above, demonstrating supraproportionality.

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of this compound in plasma. Optimization of specific parameters is required.

1. Sample Preparation:

  • Thaw plasma samples on ice.
  • To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.
  • Column: A suitable C18 reverse-phase column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ions for this compound and the internal standard need to be determined.

3. Calibration and Quantification:

  • Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
  • Analyze the samples and quantify the this compound concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

This protocol outlines a method to assess the potential for saturable metabolism of this compound.

1. Reagents and Materials:

  • Pooled human liver microsomes (HLM).
  • This compound stock solution.
  • NADPH regenerating system.
  • Phosphate buffer (pH 7.4).
  • Acetonitrile (for reaction termination).

2. Incubation Procedure:

  • Pre-warm a solution of HLM and phosphate buffer to 37°C.
  • Add this compound at a range of concentrations (e.g., 0.1 to 50 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile to stop the reaction.
  • Centrifuge the samples to pellet the protein.
  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method (as described in Protocol 1).

3. Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time for each concentration.
  • Calculate the in vitro half-life (t1/2) from the slope of the linear portion of the curve.
  • If the half-life increases with increasing substrate concentration, it suggests saturation of metabolic enzymes.

Mandatory Visualization

cluster_Troubleshooting Troubleshooting Supraproportional Exposure Start Observe Supraproportional Plasma Exposure Hypothesis Hypothesize Saturation of: 1. Metabolic Enzymes 2. Drug Transporters Start->Hypothesis Investigate_Metabolism Conduct In Vitro Metabolism Assays Hypothesis->Investigate_Metabolism Test Hypothesis 1 Investigate_Transport Conduct In Vitro Transporter Assays Hypothesis->Investigate_Transport Test Hypothesis 2 Metabolism_Saturated Metabolism is Saturated Investigate_Metabolism->Metabolism_Saturated Transport_Saturated Transport is Saturated Investigate_Transport->Transport_Saturated Optimize_Dosage Optimize Dosage Regimen: - Reduce Dose - Adjust Dosing Interval Metabolism_Saturated->Optimize_Dosage Transport_Saturated->Optimize_Dosage

Caption: Troubleshooting workflow for supraproportional plasma exposure.

cluster_Mechanism Potential Mechanisms of Supraproportional Exposure cluster_Absorption Intestinal Absorption cluster_Metabolism Hepatic Metabolism This compound This compound (High Dose) Absorption_Transporter Uptake Transporter (e.g., OATP) This compound->Absorption_Transporter Uptake Efflux_Transporter Efflux Transporter (e.g., P-gp) Absorption_Transporter->Efflux_Transporter Intracellular Drug CYP_Enzyme CYP450 Enzyme Absorption_Transporter->CYP_Enzyme To Liver Efflux_Transporter->this compound Efflux (Saturated) Plasma Increased Plasma Concentration Efflux_Transporter->Plasma Metabolite Inactive Metabolite CYP_Enzyme->Metabolite Metabolism (Saturated) CYP_Enzyme->Plasma

Caption: Potential mechanisms of this compound's supraproportional exposure.

References

Technical Support Center: Investigating the Effect of pH on Deleobuvir Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the influence of pH on the bioavailability of Deleobuvir. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the effect of pH on its bioavailability a concern?

This compound (formerly BI 207127) is an investigational, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2] Its chemical structure, (2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol- 6-yl)prop-2-enoic acid, includes a carboxylic acid group.[1] The presence of this ionizable group suggests that its aqueous solubility is likely pH-dependent. For orally administered drugs, variations in pH throughout the gastrointestinal (GI) tract can significantly impact dissolution and subsequent absorption, thereby affecting overall bioavailability. A clinical trial was designed to specifically investigate the effect of increased gastric pH on the bioavailability of this compound, highlighting the importance of this factor.

Q2: What are the known physicochemical properties of this compound relevant to pH-dependent bioavailability?

Limited quantitative data on the pH-dependent solubility of this compound is publicly available. However, it is characterized as a "permeable but poorly soluble tool compound." One available data point indicates a solubility of 10.9 µg/mL at pH 7. The pKa value, which is crucial for predicting the ionization state and solubility at different pH values, is not readily found in the public domain.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name(2E)-3-(2-{1-[2-(5-Bromopyrimidin-2-yl)-3-cyclopentyl-1-methyl-1H-indole-6-carboxamido]cyclobutyl}-1-methyl-1H-benzimidazol- 6-yl)prop-2-enoic acid[1]
Molecular FormulaC34H33BrN6O3[1]
Molar Mass653.58 g/mol [1]
Solubility (at pH 7)10.9 µg/mL
pKaNot publicly available

Q3: How does the pH of the gastrointestinal tract vary, and how could this impact this compound?

The pH of the human GI tract varies significantly, which can influence the dissolution and absorption of ionizable drugs like this compound.

Typical pH Values in the Human Gastrointestinal Tract

GI Tract RegionTypical pH Range
Stomach (fasted)1.5 - 3.5
Stomach (fed)3.0 - 7.0
Duodenum5.5 - 6.8
Jejunum6.5 - 7.5
Ileum7.0 - 8.0
Colon5.5 - 7.0

Given its carboxylic acid moiety, this compound is expected to be less soluble in the acidic environment of the stomach (predominantly in its non-ionized, less soluble form) and more soluble in the more neutral to alkaline environment of the small intestine (in its ionized, more soluble form). However, the rate and extent of dissolution in the stomach can still be a critical factor for overall absorption.

Troubleshooting Guide

Problem 1: High variability in in-vivo pharmacokinetic data for this compound.

  • Possible Cause: The highly variable pH of the stomach in preclinical models (e.g., dogs) can lead to inconsistent dissolution and absorption.

  • Troubleshooting Steps:

    • Control Gastric pH: In animal studies, consider pre-treating subjects with agents that control gastric pH, such as proton pump inhibitors (e.g., omeprazole) to induce a consistently high pH, or agents like pentagastrin to induce a consistently low pH. This will help in understanding the drug's absorption at the extremes of gastric pH.[3]

    • Formulation Strategies: Investigate formulations designed to mitigate the effect of pH. This could include buffered solutions or solid dispersions that create a local pH environment conducive to dissolution.[3]

    • In Vitro-In Vivo Correlation (IVIVC): Develop a strong IVIVC by conducting dissolution studies across a range of biorelevant pH conditions and comparing the results with in-vivo pharmacokinetic data.

Problem 2: Difficulty in establishing a predictive in-vitro dissolution method for this compound.

  • Possible Cause: The complex interplay between pH, solubility, and potential precipitation of this compound as it transitions from the stomach to the intestine.

  • Troubleshooting Steps:

    • pH-Shift Dissolution Studies: Employ a two-stage dissolution method that mimics the physiological transition from the acidic stomach to the neutral small intestine. This involves starting the dissolution in an acidic medium (e.g., pH 1.2-2.0) and then shifting to a higher pH (e.g., pH 6.8). This can help identify any potential for precipitation upon pH change.

    • Biorelevant Media: Utilize biorelevant media such as Fasted State Simulated Gastric Fluid (FaSSGF) and Fasted State Simulated Intestinal Fluid (FaSSIF) to better mimic the in-vivo conditions.

    • Monitor for Supersaturation and Precipitation: During pH-shift studies, carefully monitor for the formation of a supersaturated solution and any subsequent precipitation, as this can significantly impact the amount of drug available for absorption.

Problem 3: Inconsistent results in Caco-2 permeability assays.

  • Possible Cause: The low aqueous solubility of this compound can lead to challenges in preparing appropriate dosing solutions and maintaining sink conditions during the assay.

  • Troubleshooting Steps:

    • Use of Co-solvents: A small, well-justified percentage of a non-toxic co-solvent (e.g., DMSO, ethanol) can be used to prepare the dosing solution. However, the final concentration of the co-solvent in the assay medium should be kept to a minimum (typically <1%) to avoid affecting cell monolayer integrity.

    • pH of the Donor Compartment: Given the pH-dependent solubility of this compound, consider adjusting the pH of the apical (donor) compartment to a level that enhances its solubility, while ensuring the pH remains within a physiologically relevant range for the intestinal epithelium and does not compromise cell viability. The basolateral (receiver) compartment should typically be maintained at a physiological pH of 7.4.

    • Assess Efflux: this compound's permeability may be influenced by efflux transporters like P-glycoprotein (P-gp). Conduct bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[4]

Experimental Protocols

1. pH-Dependent Solubility Determination

This protocol outlines a method to determine the solubility of this compound across a physiologically relevant pH range.

  • Materials: this compound powder, phosphate buffer solutions (pH 1.2, 4.5, 6.8, and 7.4), shaker incubator, centrifuge, HPLC system.

  • Methodology:

    • Prepare a series of buffer solutions at the target pH values.

    • Add an excess amount of this compound powder to each buffer solution in separate vials.

    • Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

    • Plot the solubility (e.g., in µg/mL) as a function of pH.

2. In-Vitro Dissolution Testing with pH Shift

This protocol simulates the transit of this compound from the stomach to the small intestine.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Media:

    • Acidic stage: 0.1 N HCl (pH 1.2).

    • Buffer stage: Phosphate buffer (pH 6.8).

  • Methodology:

    • Place the this compound formulation in 750 mL of 0.1 N HCl at 37°C with a paddle speed of 50 rpm.

    • Take samples at predetermined time points (e.g., 5, 15, 30, 60 minutes).

    • After 2 hours, add 250 mL of a pre-warmed phosphate buffer concentrate to the dissolution vessel to adjust the pH to 6.8.

    • Continue the dissolution test, taking samples at various time points (e.g., 2.25, 2.5, 3, 4 hours).

    • Analyze the samples for dissolved this compound concentration using a validated analytical method.

3. Caco-2 Cell Permeability Assay

This assay assesses the intestinal permeability of this compound.

  • Cell Line: Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts).

  • Buffers: Hank's Balanced Salt Solution (HBSS) or similar transport medium, adjusted to desired pH values.

  • Methodology:

    • Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • For apical-to-basolateral (A-B) transport, add the this compound dosing solution to the apical side and fresh transport medium to the basolateral side.

    • For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh medium to the apical side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver compartment and replace with fresh medium.

    • Analyze the concentration of this compound in the samples using a sensitive analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Determine the efflux ratio (Papp B-A / Papp A-B).

Visualizations

Experimental_Workflow_pH_Effect cluster_invitro In-Vitro Assessment cluster_invivo In-Vivo / In-Silico Assessment cluster_outcome Outcome solubility pH-Dependent Solubility dissolution pH-Shift Dissolution solubility->dissolution informs animal_pk Animal PK Studies (pH controlled) dissolution->animal_pk predicts bioavailability Understanding of pH Effect on Bioavailability dissolution->bioavailability permeability Caco-2 Permeability permeability->animal_pk predicts permeability->bioavailability pbpk PBPK Modeling animal_pk->pbpk data for pbpk->bioavailability

Caption: Workflow for investigating the pH effect on this compound bioavailability.

GI_Tract_pH_and_Deleobuvir_Solubility cluster_this compound This compound State stomach Stomach (pH 1.5-3.5) non_ionized Non-ionized (Low Solubility) stomach->non_ionized Predominantly intestine Small Intestine (pH 5.5-8.0) ionized Ionized (Higher Solubility) intestine->ionized Predominantly absorption Drug Absorption non_ionized->absorption Limited Dissolution ionized->absorption Favorable for Dissolution

Caption: this compound's ionization and solubility in the GI tract.

Drug_Absorption_Signaling_Pathways cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream drug Poorly Soluble Drug (e.g., this compound) passive Passive Diffusion (Transcellular/Paracellular) drug->passive Concentration Gradient uptake Uptake Transporters (e.g., OATPs) drug->uptake Carrier-Mediated systemic Systemic Circulation passive->systemic efflux Efflux Transporters (e.g., P-gp, BCRP, MRPs) uptake->efflux Efflux uptake->systemic efflux->drug Back to Lumen

Caption: General pathways for intestinal drug absorption.

References

Identifying and mitigating potential off-target effects of Deleobuvir

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Deleobuvir.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to an allosteric site on the enzyme, inducing a conformational change that inhibits its function and thereby suppresses viral replication.[3]

Q2: What are the known or suspected off-target effects of this compound?

Clinical studies have reported adverse events associated with this compound, primarily including gastrointestinal disorders, nervous system disorders, and skin/cutaneous tissue disorders.[1][2] At a molecular level, the primary documented off-target effects of this compound and its major metabolites involve the inhibition and/or induction of Cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions.[4] The acyl glucuronide metabolite of this compound is chemically reactive and has the potential to form covalent adducts with proteins, a mechanism that can lead to idiosyncratic toxicity.[5][6][7]

Q3: How can I identify potential off-target effects of this compound in my experimental system?

A multi-pronged approach is recommended:

  • In Silico Analysis: Computational modeling can predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Panel Screening:

    • Kinase Panel Screen: To assess for unintended inhibition of a wide range of human kinases.

    • Safety Pharmacology/Receptor Screening: To evaluate effects on a panel of receptors, ion channels, and enzymes.

  • Cell-Based Assays:

    • Cytotoxicity Assays: To determine the concentration at which this compound becomes toxic to different cell lines.

    • CRISPR-Cas9 Genome-Wide Screens: To identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby revealing its molecular targets and off-targets.[8]

  • Biochemical Assays:

    • CYP450 Inhibition/Induction Assays: To quantify the effect of this compound and its metabolites on major drug-metabolizing enzymes.

    • Protein Adduct Formation Assays: To investigate the potential for covalent modification of proteins by the acyl glucuronide metabolite.

Q4: What are the major metabolites of this compound and do they contribute to off-target effects?

This compound has two major metabolites: CD 6168 (formed by gut bacteria) and a this compound-acyl glucuronide.[5] Both the parent drug and these metabolites have been shown to differentially affect various P450 isoforms.[4] Notably, the this compound-acyl glucuronide is a more potent inactivator of CYP2C8 than this compound itself, and CD 6168 can induce P450 enzymes.[4]

Q5: Are there known strategies to mitigate the off-target effects of this compound?

While specific mitigation strategies for this compound have not been extensively published, general approaches in drug development can be applied:

  • Structural Modification: Medicinal chemistry efforts can be employed to design analogs of this compound with improved selectivity and reduced off-target activity.

  • Dose Optimization: Lowering the therapeutic dose can reduce the concentration of the drug and its metabolites, thereby minimizing off-target effects, provided efficacy is maintained.

  • Co-medication Management: Avoid co-administration with drugs that are sensitive substrates, inhibitors, or inducers of the CYP enzymes affected by this compound to prevent adverse drug-drug interactions.

Troubleshooting Guides

Problem: I am observing unexpected toxicity in my cell-based assays with this compound.

Possible Cause Troubleshooting Step
Off-target cytotoxicity Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your specific cell line using an MTS or similar viability assay. Compare this to the EC50 for its antiviral activity to determine the therapeutic index.
Mitochondrial toxicity Evaluate mitochondrial function using assays that measure mitochondrial membrane potential (e.g., TMRE staining) or cellular respiration (e.g., Seahorse analyzer). Some antiviral nucleoside analogs are known to cause mitochondrial toxicity.[9][10]
Reactive metabolite formation The acyl glucuronide metabolite of this compound is reactive.[5][6] If your cell system has glucuronidation activity, this metabolite may be forming and causing toxicity. Consider using a cell line with low UGT activity or inhibiting UGTs to test this hypothesis.

Problem: My in vivo experiments with this compound are showing unexpected adverse effects or altered pharmacokinetics of co-administered drugs.

Possible Cause Troubleshooting Step
CYP450-mediated drug-drug interactions Review the in vitro CYP inhibition and induction profile of this compound and its metabolites (see tables below). Avoid co-administering drugs that are metabolized by the affected CYP isoforms. If co-administration is necessary, consider dose adjustments and monitor for signs of toxicity or reduced efficacy of the co-administered drug.
Protein adduct formation The formation of protein adducts by the acyl glucuronide metabolite could lead to immunogenic responses or organ toxicity.[11] While difficult to assess directly in vivo, this should be considered as a potential cause for idiosyncratic toxicity.

Data Presentation

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound and its Metabolites

CYP IsoformThis compound IC50 (µM)CD 6168 IC50 (µM)This compound-Acyl Glucuronide IC50 (µM)
CYP1A2> 50> 5025.8
CYP2B6> 50> 50> 50
CYP2C813.910.91.8
CYP2C9> 50> 50> 50
CYP2C19> 50> 50> 50
CYP2D6> 50> 5044.7
CYP3A4 (Midazolam)12.018.014.0
CYP3A4 (Testosterone)11.016.012.0

Data summarized from Sane et al., 2016.[4]

Table 2: In Vitro Time-Dependent Inactivation of Cytochrome P450 Enzymes by this compound and its Metabolites

CYP IsoformPerpetratorKI (µM)kinact (min-1)kinact / KI (mL min-1 µmol-1)
CYP1A2This compound19.30.042.1
This compound-Acyl Glucuronide16.00.053.1
CYP2C8This compound1.00.0990
CD 61682.30.0521.7
This compound-Acyl Glucuronide0.40.08200
CYP3A4This compound10.10.033.0
CD 616814.50.032.1

Data summarized from Sane et al., 2016.[4]

Experimental Protocols

1. Protocol: In Vitro Cytochrome P450 Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound and its metabolites for various CYP isoforms.

  • Materials:

    • Human liver microsomes (HLM)

    • This compound, CD 6168, this compound-acyl glucuronide

    • NADPH regenerating system

    • CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

    • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

    • Quenching solution (e.g., acetonitrile with an internal standard)

    • 96-well plates

    • LC-MS/MS system

  • Procedure:

    • Prepare a dilution series of this compound and its metabolites in the incubation buffer.

    • In a 96-well plate, add HLM, the test compound (this compound or metabolite) or vehicle control, and the CYP-specific probe substrate.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the quenching solution.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the metabolite of the probe substrate by LC-MS/MS.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a suitable model (e.g., a four-parameter logistic equation).

2. Protocol: MTS Cytotoxicity Assay

This protocol provides a method to assess the cytotoxic potential of this compound.

  • Materials:

    • Cell line of interest (e.g., Huh-7, HepG2)

    • Complete cell culture medium

    • This compound

    • MTS reagent (containing PES)

    • 96-well cell culture plates

    • Spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.[12][13]

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 490 nm using a spectrophotometer.[12]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the CC50 value by plotting the percent viability against the log of the this compound concentration.

Visualizations

Deleobuvir_Metabolism_and_Off_Target_Effects cluster_0 This compound Administration and Metabolism cluster_1 On-Target and Potential Off-Target Effects This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract This compound->GI_Tract Liver Liver (Hepatocytes) GI_Tract->Liver Absorption CD6168 CD 6168 (Metabolite) GI_Tract->CD6168 Gut Microbiota Reduction Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Distribution Acyl_Glucuronide This compound-Acyl Glucuronide (Metabolite) Liver->Acyl_Glucuronide UGT Enzymes (Glucuronidation) HCV_NS5B HCV NS5B Polymerase (On-Target) Systemic_Circulation->HCV_NS5B Inhibition of Viral Replication CYP_Enzymes Cytochrome P450 Enzymes (Off-Target) Systemic_Circulation->CYP_Enzymes Inhibition/Induction (Drug-Drug Interactions) CD6168->Systemic_Circulation Acyl_Glucuronide->Systemic_Circulation Other_Proteins Other Cellular Proteins (Potential Off-Target) Acyl_Glucuronide->Other_Proteins Covalent Adduct Formation (Potential Toxicity)

Caption: this compound metabolism and potential for off-target effects.

Off_Target_Identification_Workflow cluster_workflow General Workflow for Off-Target Identification cluster_invitro In Vitro / In Silico Screening cluster_validation Target Validation and Mechanistic Studies Start Test Compound (e.g., this compound) In_Silico In Silico Profiling (Predictive Modeling) Start->In_Silico Broad_Screening Broad Panel Screening (Kinase, Receptor Panels) Start->Broad_Screening Cell_Based_Assays Cell-Based Assays (Cytotoxicity, CRISPR Screens) Start->Cell_Based_Assays Biochemical_Assays Biochemical Assays (CYP Inhibition, Adducts) Start->Biochemical_Assays Hit_Identification Identification of Potential Off-Targets In_Silico->Hit_Identification Broad_Screening->Hit_Identification Cell_Based_Assays->Hit_Identification Biochemical_Assays->Hit_Identification Dose_Response Dose-Response Characterization Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Signaling_Pathway Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway Risk_Assessment Risk Assessment (Therapeutic Index) Signaling_Pathway->Risk_Assessment Mitigation Mitigation Strategies (e.g., Structural Modification) Risk_Assessment->Mitigation

Caption: Workflow for identifying and characterizing off-target effects.

References

Managing common adverse events of Deleobuvir in experimental models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the common adverse events of Deleobuvir in experimental models.

I. Overview of this compound and its Adverse Events

This compound is an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase.[1] Its clinical development was discontinued due to insufficient efficacy.[2] During clinical trials, the most frequently reported adverse events were primarily gastrointestinal, nervous system, and skin/cutaneous tissue disorders.[1][3]

II. Quantitative Summary of Adverse Events in Clinical Trials

The following tables summarize the incidence of common adverse events observed in clinical trials involving this compound in combination with other agents like Faldaprevir and/or Ribavirin.

Table 1: Common Adverse Events in the SOUND-C3 Study (this compound in combination with Faldaprevir and Ribavirin) [4]

Adverse EventThis compound 800 mg b.i.d. Group (N=26)This compound 600 mg t.i.d. Group (N=25)
Nausea67%Not Reported
Fatigue35%Not Reported
Diarrhoea35%Not Reported

Table 2: Common Adverse Events in the HCVerso1 and HCVerso2 Studies (Faldaprevir + this compound + Ribavirin) [2]

Adverse EventIncidence
Nausea46% - 61%
Vomiting29% - 35%

Table 3: Common Adverse Events in a Phase 2 Study in Japanese Patients (Faldaprevir + this compound + Ribavirin) [5]

Adverse EventGroup 1 (Faldaprevir 80 mg q.d.)Group 2 (Faldaprevir 120 mg q.d.)
Nausea66.7%76.9%
Vomiting33.3%61.5%

III. Troubleshooting Guides and FAQs for In Vitro Models

This section provides guidance for managing common issues encountered when studying this compound's adverse events in relevant in vitro models.

A. Gastrointestinal Adverse Events (Caco-2 Cell Model)

The Caco-2 cell line, a human colon adenocarcinoma cell line, is a widely used model to study intestinal drug transport and toxicity.

Experimental Workflow for Assessing this compound-Induced Gastrointestinal Toxicity in Caco-2 Cells

Workflow for Assessing this compound-Induced Gastrointestinal Toxicity in Caco-2 Cells cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture treat Treat monolayer with this compound (apical side) culture->treat incubate Incubate for desired time points treat->incubate teer Measure Transepithelial Electrical Resistance (TEER) incubate->teer permeability Assess paracellular permeability (e.g., Lucifer Yellow assay) incubate->permeability cytotoxicity Evaluate cytotoxicity (e.g., LDH assay) incubate->cytotoxicity

Workflow for Caco-2 gut toxicity assay.

FAQs and Troubleshooting:

  • Q1: My Caco-2 monolayer shows low Transepithelial Electrical Resistance (TEER) values, even after 21 days of culture. What could be the issue?

    • A1: Low TEER can be due to several factors:

      • Cell passage number: High passage numbers can lead to a decline in differentiation capacity. Use cells within a recommended passage range.

      • Seeding density: Both too low and too high seeding densities can result in a suboptimal monolayer. Optimize the seeding density for your specific culture conditions.

      • Culture medium: Ensure the medium contains the appropriate supplements (e.g., 20% FBS) and is changed regularly (every 2-3 days).

      • Mycoplasma contamination: Test your cell cultures for mycoplasma, as it can affect cell health and tight junction formation.

  • Q2: After treating with this compound, I observe a significant drop in TEER. How do I confirm if this is due to toxicity or a reversible effect on tight junctions?

    • A2: To distinguish between cytotoxicity and a reversible effect:

      • Perform a washout experiment: After the initial treatment period, replace the this compound-containing medium with fresh medium and monitor TEER over time. A recovery of TEER suggests a reversible effect on tight junctions.

      • Conduct a cytotoxicity assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium. An increase in LDH indicates cell membrane damage and cytotoxicity.

      • Assess paracellular permeability: Use a fluorescent marker like Lucifer Yellow. An increased passage of the marker from the apical to the basolateral side indicates compromised tight junction integrity.

  • Q3: I am observing high variability in my TEER measurements between wells.

    • A3: High variability can be caused by:

      • Inconsistent seeding: Ensure a homogenous cell suspension and careful pipetting to seed an equal number of cells in each well.

      • Electrode placement: Standardize the placement of the electrodes in the Transwell inserts for each measurement.

      • Temperature fluctuations: Allow the culture plates to equilibrate to room temperature before measuring TEER.

B. Nervous System Adverse Events (SH-SY5Y Cell Model)

The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity. These cells can be differentiated into a more mature neuronal phenotype.

Experimental Workflow for Assessing this compound-Induced Neurotoxicity in SH-SY5Y Cells

Workflow for Assessing this compound-Induced Neurotoxicity in SH-SY5Y Cells cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed SH-SY5Y cells differentiate Differentiate cells (e.g., with retinoic acid) seed->differentiate treat Treat differentiated cells with this compound differentiate->treat incubate Incubate for desired time points treat->incubate viability Assess cell viability (e.g., MTT assay) incubate->viability neurite Analyze neurite outgrowth (image analysis) incubate->neurite apoptosis Measure markers of apoptosis (e.g., caspase activity) incubate->apoptosis

Workflow for SH-SY5Y neurotoxicity assay.

FAQs and Troubleshooting:

  • Q1: My SH-SY5Y cells are not differentiating properly and show poor neurite outgrowth.

    • A1: Issues with differentiation can arise from:

      • Differentiation protocol: Ensure the concentration and quality of the differentiating agent (e.g., retinoic acid) are optimal.

      • Cell density: The seeding density can influence differentiation efficiency.

      • Passage number: Similar to Caco-2 cells, high passage numbers can negatively impact the differentiation potential of SH-SY5Y cells.

  • Q2: How can I quantify the effect of this compound on neurite outgrowth?

    • A2: Neurite outgrowth can be quantified using automated image analysis software. After staining the cells for neuronal markers (e.g., β-III tubulin), you can measure parameters such as:

      • Total neurite length per neuron

      • Number of neurites per neuron

      • Number of branch points

  • Q3: I am seeing a decrease in cell viability with this compound treatment. How do I determine the mechanism of cell death?

    • A3: To investigate the mechanism of cell death:

      • Apoptosis assays: Measure the activity of caspases (e.g., caspase-3/7) or use Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis.

      • Mitochondrial toxicity assays: Evaluate changes in mitochondrial membrane potential (e.g., using JC-1 dye) or the production of reactive oxygen species (ROS).

C. Skin/Cutaneous Tissue Disorders (Reconstructed Human Epidermis Model)

Reconstructed human epidermis (RhE) models, such as EpiDerm™, provide a valuable in vitro tool for assessing skin irritation and toxicity.

Experimental Workflow for Assessing this compound-Induced Skin Irritation

Workflow for Assessing this compound-Induced Skin Irritation using RhE Models cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis preincubate Pre-incubate RhE tissues treat Topically apply this compound to the tissue surface preincubate->treat incubate Incubate for a defined exposure time treat->incubate wash Wash to remove the test substance incubate->wash postincubate Post-incubation period wash->postincubate viability Assess tissue viability (e.g., MTT assay) postincubate->viability cytokine Measure cytokine release (e.g., IL-1α ELISA) postincubate->cytokine histology Histological examination postincubate->histology

Workflow for in vitro skin irritation assay.

FAQs and Troubleshooting:

  • Q1: My MTT assay results show high background or inconsistent readings.

    • A1: Common issues with the MTT assay in 3D models include:

      • Incomplete formazan solubilization: Ensure the formazan crystals are fully dissolved by using a sufficient volume of solubilization solution and adequate incubation time with shaking.

      • Interference from the test compound: If this compound has a color that absorbs at the same wavelength as formazan, or if it directly reduces MTT, this can interfere with the assay. Run appropriate controls without cells to account for this.

      • Uneven tissue viability: Ensure consistent handling and treatment of all tissue samples.

  • Q2: How can I get more mechanistic insights into this compound-induced skin irritation?

    • A2: Beyond viability assays, you can:

      • Measure cytokine release: Quantify the release of pro-inflammatory cytokines, such as IL-1α, into the culture medium using an ELISA.

      • Perform histological analysis: Examine tissue sections for signs of cytotoxicity, inflammation, and disruption of the epidermal structure.

  • Q3: What are the appropriate positive and negative controls for this assay?

    • A3:

      • Negative control: A non-irritating substance, typically the vehicle used to dissolve this compound (e.g., PBS or DMSO at a non-toxic concentration).

      • Positive control: A known skin irritant, such as sodium dodecyl sulfate (SDS), to ensure the assay is performing correctly.

IV. Hypothetical Signaling Pathway

Potential Signaling Pathway for this compound-Induced Skin Rash

This diagram illustrates a hypothetical signaling pathway that could be involved in a drug-induced skin rash, a known adverse event of this compound.

Hypothetical Signaling Pathway for Drug-Induced Skin Rash This compound This compound Keratinocyte Keratinocyte This compound->Keratinocyte Direct interaction or metabolic activation ImmuneCell Immune Cell (e.g., T-cell) Keratinocyte->ImmuneCell Antigen Presentation Cytokines Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocyte->Cytokines Release ImmuneCell->Cytokines Release Inflammation Inflammation & Rash Cytokines->Inflammation

Hypothetical pathway for skin rash.

References

Technical Support Center: Enhancing Deleobuvir Efficacy Against HCV Genotype 1a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when studying the efficacy of Deleobuvir against Hepatitis C Virus (HCV) genotype 1a.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less effective against HCV genotype 1a compared to genotype 1b?

A1: this compound, a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, shows reduced efficacy against genotype 1a. This is attributed to natural polymorphisms in the NS5B polymerase of genotype 1a strains, which can affect the binding of the drug to its allosteric site in the "thumb" domain of the enzyme. While this compound is more active against genotype 1b in vitro, the presence of certain amino acid variations at baseline in genotype 1a can diminish its inhibitory activity[1][2].

Q2: What are the known resistance-associated substitutions (RASs) for this compound in genotype 1a?

A2: The primary resistance-associated substitutions for this compound are located in the NS5B polymerase. Key RASs that have been identified include those at positions P495 and A421. The P495L substitution, in particular, has been shown to confer a significant decrease in sensitivity to this compound. While these RASs are rare at baseline, they can emerge during treatment, especially in cases of virologic failure.

Q3: What is the mechanism of action of this compound?

A3: this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the HCV NS5B RNA-dependent RNA polymerase known as thumb-pocket I. This binding induces a conformational change in the enzyme, which ultimately inhibits its ability to catalyze the synthesis of viral RNA.

Q4: Can combination therapy improve this compound's efficacy against genotype 1a?

A4: Yes, combination therapy is a key strategy to improve efficacy and overcome resistance. Combining this compound with other direct-acting antivirals (DAAs) that have different mechanisms of action, such as NS3/4A protease inhibitors (e.g., faldaprevir) or NS5A inhibitors (e.g., daclatsvir), can lead to synergistic or additive antiviral effects. The addition of ribavirin to a this compound-based regimen has also been shown to improve sustained virologic response (SVR) rates in clinical studies[3].

Q5: Are there any host factors that can be targeted to improve this compound's efficacy?

A5: Targeting host factors essential for the HCV life cycle is an emerging strategy. Host proteins like cyclophilin A (CypA), phosphatidylinositol 4-kinase alpha (PI4KA), and receptor tyrosine kinases are crucial for HCV replication[4][5]. Inhibitors of these host factors could potentially be used in combination with this compound to enhance its antiviral activity and provide a higher barrier to resistance. For instance, the cyclophilin inhibitor Debio-025 has shown potent anti-HCV activity[4].

Troubleshooting Guides

Problem 1: High EC50 values for this compound in genotype 1a replicon assays.
Possible Cause Troubleshooting Step
Natural Polymorphisms: The specific genotype 1a replicon cell line being used may harbor natural polymorphisms in the NS5B polymerase that reduce susceptibility to this compound.Sequence the NS5B region of your replicon to identify any known or potential resistance-associated substitutions. Compare your EC50 values with those from reference strains if available.
Assay Conditions: Suboptimal assay conditions, such as cell density, incubation time, or reporter signal detection, can affect the accuracy of EC50 measurements.Optimize your assay parameters. Ensure consistent cell seeding, appropriate drug exposure times (typically 48-72 hours), and that the reporter signal is within the linear range of detection.
Compound Stability: this compound may degrade under certain experimental conditions, leading to an apparent decrease in potency.Prepare fresh drug dilutions for each experiment. Assess the stability of this compound in your specific cell culture medium over the course of the assay.
Problem 2: Rapid emergence of resistance to this compound in vitro.
Possible Cause Troubleshooting Step
Monotherapy Selection Pressure: Using this compound as a monotherapy in long-term cell culture experiments creates strong selective pressure for the emergence of resistant variants.To mimic a more clinically relevant scenario and increase the barrier to resistance, test this compound in combination with another DAA with a different mechanism of action, such as an NS3/4A protease inhibitor or an NS5A inhibitor.
High Viral Replication Rate: A high rate of HCV replication in the replicon cells increases the probability of spontaneous mutations that can confer resistance.Ensure that the replication level of your replicon is not excessively high. You may need to use a replicon with a lower replication fitness or adjust cell culture conditions to moderate the replication rate.
Pre-existing Resistant Subpopulations: The initial replicon cell population may contain a small subpopulation of cells with pre-existing resistance mutations.To mitigate this, consider re-cloning your replicon cell line to start with a more homogenous population. Alternatively, use deep sequencing to characterize the baseline population for any minor resistant variants.

Quantitative Data Summary

Table 1: Comparative Efficacy of Selected Direct-Acting Antivirals Against HCV Genotypes 1a and 1b

CompoundTargetGenotype 1a EC50 (nM)Genotype 1b EC50 (nM)Fold Difference (1a/1b)
2’CMANS5B (Nucleoside Inhibitor)733 ± 276618 ± 1961.18
BILN-2061NS3 Protease Inhibitor17 ± 53 ± 15.7
HCV-796NS5B (Non-Nucleoside Inhibitor)26 ± 1012 ± 42.1
Monomeric NS5A InhibitorNS5A Inhibitor>10,0008 ± 3>1,200
Data adapted from studies on various direct-acting antivirals. Direct comparative EC50 values for this compound were not available in the reviewed literature.[5]

Table 2: Impact of Resistance-Associated Substitutions on Antiviral Activity

Drug ClassRASGenotypeFold Change in EC50
NS5B NNI (this compound)P495L1120 - 310
NS5A Inhibitor (Ledipasvir)Q30H/R, L31M/V, Y93C/H/N1a>100
NS3 Protease Inhibitor (Simeprevir)Q80K1a11 - 25
Fold change in EC50 is relative to the wild-type virus. Data is compiled from multiple sources and may vary depending on the specific assay system.

Table 3: Synergistic Antiviral Activity of DAA Combinations Against Genotype 1

Drug CombinationTargetGenotypeInteractionSynergy Score (Alpha)
Sofosbuvir + LedipasvirNS5B (NI) + NS5A1aSynergy3.21
Sofosbuvir + LedipasvirNS5B (NI) + NS5A1bSynergy2.54
A higher alpha score indicates a greater degree of synergy. Data adapted from a study by C. M. Fletcher et al. (2017). Specific quantitative synergy data for this compound was not available in the reviewed literature.

Experimental Protocols

Protocol 1: HCV Genotype 1a Replicon-Based Antiviral Assay

This protocol describes a general method for determining the 50% effective concentration (EC50) of an antiviral compound using an HCV genotype 1a replicon cell line that expresses a reporter gene (e.g., luciferase).

Materials:

  • Huh-7.5 cells stably harboring an HCV genotype 1a subgenomic replicon with a luciferase reporter gene.

  • Complete Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 for selection.

  • This compound and other test compounds.

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Seed the HCV genotype 1a replicon cells in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of this compound and other test compounds in complete DMEM. The final concentrations should typically range from picomolar to micromolar.

  • Treatment: Add 100 µL of the diluted compounds to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and use a non-linear regression analysis to determine the EC50 value.

Protocol 2: Generation of this compound-Resistant Replicon Cell Lines

This protocol outlines a method for selecting for and characterizing this compound-resistant HCV genotype 1a replicon cell lines.

Materials:

  • HCV genotype 1a replicon cells.

  • Complete DMEM with G418.

  • This compound.

  • 6-well or 10-cm cell culture dishes.

  • RNA extraction kit.

  • RT-PCR reagents and primers for the NS5B region.

  • Sanger sequencing or next-generation sequencing services.

Methodology:

  • Initial Selection: Plate the HCV genotype 1a replicon cells in a 10-cm dish and treat with this compound at a concentration that is 3 to 5 times the EC50. Maintain the G418 selection pressure.

  • Culture Maintenance: Continue to culture the cells in the presence of this compound and G418, passaging them as they reach confluence. Observe the culture for the emergence of resistant colonies.

  • Dose Escalation: Once resistant colonies are established, gradually increase the concentration of this compound in the culture medium to select for higher levels of resistance.

  • Isolation of Resistant Clones: Once a resistant cell population is established, isolate individual clones by limiting dilution or colony picking.

  • Phenotypic Characterization: Determine the EC50 of this compound for each resistant clone to quantify the level of resistance.

  • Genotypic Characterization: Extract total RNA from the resistant clones and perform RT-PCR to amplify the NS5B coding region. Sequence the PCR products to identify mutations that may be responsible for the resistant phenotype.

Visualizations

HCV_Replication_and_Host_Targets cluster_HCV_Lifecycle HCV Lifecycle cluster_Host_Factors Host Factors & Signaling cluster_DAAs Direct-Acting Antivirals Entry Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication Translation->Replication Assembly Assembly & Release Replication->Assembly RTK Receptor Tyrosine Kinases (e.g., EGFR) RTK->Entry modulates CyclophilinA Cyclophilin A (CypA) CyclophilinA->Replication required for PI4KA PI4KA PI4KA->Replication required for Lipid_Metabolism Lipid Metabolism Lipid_Metabolism->Assembly required for This compound This compound (NS5B Inhibitor) This compound->Replication inhibits

Caption: Host factors as potential targets to enhance this compound efficacy.

Experimental_Workflow start Start: HCV Genotype 1a Replicon Cells seed_cells Seed cells in 96-well plates start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate measure_reporter Measure Luciferase Activity incubate->measure_reporter calculate_ec50 Calculate EC50 Value measure_reporter->calculate_ec50 end End: Determine Antiviral Potency calculate_ec50->end

Caption: Workflow for determining the EC50 of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start High EC50 for this compound? check_polymorphisms Sequence NS5B of replicon start->check_polymorphisms Yes optimize_assay Optimize assay conditions start->optimize_assay Yes check_stability Assess compound stability start->check_stability Yes use_reference_strain Compare to reference strain check_polymorphisms->use_reference_strain adjust_parameters Adjust cell density/incubation time optimize_assay->adjust_parameters fresh_dilutions Use fresh compound dilutions check_stability->fresh_dilutions

Caption: Troubleshooting logic for high EC50 values of this compound.

References

Validation & Comparative

A Tale of Two Polymerase Inhibitors: A Comparative Efficacy Analysis of Deleobuvir and Sofosbuvir in the Treatment of Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiviral drug development for Hepatitis C Virus (HCV), the NS5B polymerase has been a prime target. This guide provides a detailed comparison of two NS5B inhibitors: the non-nucleoside inhibitor Deleobuvir and the nucleoside inhibitor Sofosbuvir. While Sofosbuvir has become a cornerstone of modern HCV therapy, this compound's development was discontinued. This analysis, intended for researchers, scientists, and drug development professionals, delves into their mechanisms of action, in vitro efficacy, resistance profiles, and clinical outcomes to provide a comprehensive understanding of their contrasting fates.

Mechanism of Action: Two distinct approaches to inhibiting viral replication

This compound and Sofosbuvir both target the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication. However, they do so through fundamentally different mechanisms.

This compound , a non-nucleoside inhibitor (NNI), binds to a distinct allosteric site on the NS5B polymerase known as the "thumb-pocket 1"[1]. This binding induces a conformational change in the enzyme, ultimately hindering its ability to synthesize viral RNA. This mechanism is non-competitive with the natural nucleotide substrates.

Sofosbuvir , on the other hand, is a nucleotide analog prodrug[2][3][4][5][6]. It is metabolized in hepatocytes to its active triphosphate form, GS-461203[2][5]. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the NS5B polymerase[2][5]. Once incorporated, GS-461203 acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication[3][5].

Mechanisms of Action cluster_this compound This compound (Non-Nucleoside Inhibitor) cluster_Sofosbuvir Sofosbuvir (Nucleoside Inhibitor) This compound This compound NS5B_D NS5B Polymerase (Thumb-Pocket 1) This compound->NS5B_D Binds to allosteric site Conformational_Change Conformational Change NS5B_D->Conformational_Change Induces Inhibition_D Inhibition of RNA Synthesis Conformational_Change->Inhibition_D Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism Sofosbuvir->Metabolism GS461203 GS-461203 (Active Triphosphate) Metabolism->GS461203 NS5B_S NS5B Polymerase (Active Site) GS461203->NS5B_S Mimics natural nucleotide Incorporation Incorporation into Viral RNA NS5B_S->Incorporation Chain_Termination Chain Termination Incorporation->Chain_Termination

Figure 1. Mechanisms of action for this compound and Sofosbuvir.

In Vitro Efficacy: A Quantitative Comparison

The in vitro antiviral activity of both drugs has been evaluated using HCV replicon systems. The 50% effective concentration (EC50) is a key metric for potency.

DrugHCV GenotypeEC50 (nM)Reference
This compound 1a23[1]
1b11[1]
Sofosbuvir 1a40
1b94
2a50
3a81
4a38

Note: EC50 values for Sofosbuvir can vary between studies and replicon systems.

This compound demonstrated potent activity against HCV genotypes 1a and 1b in vitro. However, Sofosbuvir exhibits a broader, pan-genotypic profile, a significant advantage in clinical practice.

Resistance Profile: A Defining Difference

The barrier to resistance is a critical factor in the long-term success of an antiviral agent. Here, this compound and Sofosbuvir diverge significantly.

This compound has a relatively low genetic barrier to resistance. Amino acid substitutions in the NS5B thumb-pocket 1, particularly at positions P495, P496, and V499A, have been associated with decreased susceptibility to the drug[1]. In a phase 1b study, P495 substitutions were detected in some patients, leading to a 120- to 310-fold decrease in sensitivity to this compound[7].

Sofosbuvir , conversely, has a high barrier to resistance[2][4]. The primary resistance-associated substitution (RAS) for Sofosbuvir is S282T in the NS5B active site[6]. This mutation confers reduced susceptibility but also impairs the replication fitness of the virus, making it less likely to emerge and persist[6].

Clinical Efficacy: The Ultimate Arbiter

Clinical trial data underscore the differing trajectories of these two compounds.

This compound showed initial promise in early phase studies. In a 5-day monotherapy trial, it demonstrated dose-dependent reductions in HCV RNA of up to 3.8 log10 IU/mL in patients with genotype 1 infection[7]. However, in later-phase trials, particularly in combination with other direct-acting antivirals (DAAs), its efficacy was suboptimal, especially against genotype 1a[8]. For instance, the SOUND-C2 and SOUND-C3 studies showed good efficacy for a combination of this compound, faldaprevir, and ribavirin in genotype 1b patients, but poor virological response in genotype 1a patients[8]. A phase IIb study of faldaprevir and this compound with ribavirin in genotype 1b patients with cirrhosis resulted in SVR12 rates of 53-61%[9][10]. These disappointing results ultimately led to the discontinuation of this compound's development[8].

Sofosbuvir -based regimens have consistently demonstrated high rates of sustained virologic response (SVR) across all HCV genotypes in numerous phase 3 clinical trials[11][12][13][14][15].

Table 2: Selected Clinical Trial Results for Sofosbuvir-Based Regimens

Trial NameHCV Genotype(s)Treatment RegimenSVR12 RatePatient PopulationReference
NEUTRINO1, 4, 5, 6Sofosbuvir + Peginterferon-alfa + Ribavirin (12 weeks)90%Treatment-naïve[4]
FISSION2, 3Sofosbuvir + Ribavirin (12 weeks)67%Treatment-naïve[13]
POSITRON2, 3Sofosbuvir + Ribavirin (12 weeks)78%Interferon-ineligible/intolerant[12][16]
FUSION2, 3Sofosbuvir + Ribavirin (12 or 16 weeks)50% (12w), 73% (16w)Treatment-experienced[12]
VALENCE2Sofosbuvir + Ribavirin (12 weeks)93%Treatment-naïve & experienced[11]
VALENCE3Sofosbuvir + Ribavirin (24 weeks)85%Treatment-naïve & experienced[11]
ION-21Ledipasvir/Sofosbuvir (12 or 24 weeks)94-99%Treatment-experienced with cirrhosis[17]

These trials established Sofosbuvir, in combination with other DAAs, as a highly effective and safe treatment for chronic HCV infection, leading to its widespread approval and use[2][14][15][18].

Experimental Protocols

HCV Replicon Assay for EC50 Determination

The in vitro antiviral activity of NS5B inhibitors is typically determined using a stable subgenomic HCV replicon system in human hepatoma (Huh-7) cells.

HCV_Replicon_Assay start Start cell_seeding Seed Huh-7 cells with HCV replicons start->cell_seeding drug_treatment Treat cells with serial dilutions of test compound cell_seeding->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation readout Measure replicon RNA levels (e.g., Luciferase assay, qRT-PCR) incubation->readout data_analysis Calculate EC50 value (concentration for 50% inhibition) readout->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon, often containing a reporter gene like luciferase, are cultured in appropriate media.

  • Compound Dilution: The test compound (this compound or Sofosbuvir) is prepared in a series of dilutions.

  • Treatment: The cultured cells are treated with the various concentrations of the compound.

  • Incubation: The treated cells are incubated for a defined period (typically 48-72 hours) to allow for HCV replication.

  • Quantification of HCV RNA: The level of HCV replicon RNA is quantified. For replicons with a luciferase reporter, a luciferase assay is performed. Alternatively, quantitative real-time PCR (qRT-PCR) can be used to measure HCV RNA levels directly.

  • Data Analysis: The percentage of inhibition of HCV replication is calculated for each compound concentration relative to a vehicle control. The EC50 value is then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

HCV NS5B Resistance Analysis

The identification of resistance-associated substitutions is crucial for understanding the long-term efficacy of antiviral drugs.

Methodology:

  • Sample Collection: Plasma samples are collected from patients at baseline and at the time of virologic failure.

  • RNA Extraction: HCV RNA is extracted from the plasma samples.

  • RT-PCR and Amplification: The NS5B region of the HCV genome is reverse transcribed and amplified using polymerase chain reaction (PCR).

  • Sequencing: The amplified NS5B DNA is sequenced using either Sanger sequencing or next-generation sequencing (NGS). NGS provides greater sensitivity for detecting minor viral variants[19][20].

  • Sequence Analysis: The obtained nucleotide sequences are translated into amino acid sequences and compared to a wild-type reference sequence to identify any amino acid substitutions.

  • Phenotypic Analysis (Optional): To confirm that an identified substitution confers resistance, it can be introduced into an HCV replicon using site-directed mutagenesis. The susceptibility of the mutant replicon to the drug is then tested using the replicon assay described above.

Conclusion

The comparative analysis of this compound and Sofosbuvir offers valuable insights into the key attributes of a successful antiviral agent. While both compounds demonstrated in vitro potency against the HCV NS5B polymerase, Sofosbuvir's pan-genotypic activity, high barrier to resistance, and subsequent outstanding clinical efficacy propelled it to become a transformative therapy for hepatitis C. In contrast, this compound's lower resistance barrier and limited efficacy against certain genotypes, particularly in the context of rapidly evolving combination therapies, led to the cessation of its clinical development. This comparison highlights the critical importance of a high genetic barrier to resistance and broad genotypic coverage for the long-term success of direct-acting antiviral agents.

References

Decoding Deleobuvir: A Comparative Guide to its Resistance Profile Against Other Hepatitis C Direct-Acting Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive analysis of the resistance profile of Deleobuvir, a non-nucleoside inhibitor of the Hepatitis C virus (HCV) NS5B polymerase, reveals key distinctions when compared to other classes of direct-acting antivirals (DAAs). This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals in the ongoing effort to combat HCV.

This compound, which binds to the thumb-pocket 1 allosteric site of the HCV NS5B polymerase, demonstrates a moderate barrier to resistance. The emergence of resistance-associated variants (RAVs) is a critical factor in the efficacy of DAA regimens. Understanding the specific mutations that confer resistance to this compound and how they compare to those associated with other DAAs is paramount for the development of robust treatment strategies and salvage therapies.

Comparative Analysis of In Vitro Resistance Profiles

The following table summarizes the in vitro resistance profiles of this compound and other representative HCV NS5B inhibitors, indicating the fold change in 50% effective concentration (EC50) for key resistance-associated substitutions.

NS5B Mutation This compound (Thumb-Pocket 1 NNI) Dasabuvir (Palm Site 1 NNI) Sofosbuvir (Nucleoside Inhibitor)
P495L HighLowLow
A421V ModerateLowLow
V499A ModerateLowLow
C316Y LowHighLow
M414T LowHighLow
S556G LowHighLow
S282T LowLowModerate (~2-18 fold)[1]

NNI: Non-Nucleoside Inhibitor. Data compiled from multiple in vitro studies. "Low," "Moderate," and "High" represent qualitative summaries of fold-change data where precise comparative values were not available in a single study.

This compound's resistance profile is primarily defined by mutations in the thumb-pocket 1 binding site, with P495L being a key substitution conferring high-level resistance.[2] The A421V and V499A mutations also reduce its efficacy.[2] Notably, the V499A polymorphism, which can be present at baseline in HCV genotype 1b, has been associated with a reduced response to this compound-based regimens.[2]

In contrast, Dasabuvir, a palm site 1 NNI, is susceptible to a different set of mutations, including C316Y, M414T, and S556G.[3] This lack of cross-resistance between different NNI classes highlights the potential for combination therapies.

Sofosbuvir, a nucleoside inhibitor that mimics the natural substrate of the NS5B polymerase, exhibits a high barrier to resistance. The primary resistance-associated substitution for Sofosbuvir is S282T, which is rarely selected in clinical settings and confers only a modest decrease in susceptibility.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and resistance, the following diagrams illustrate the HCV replication cycle with DAA targets and a typical workflow for resistance analysis.

hcv_replication_cycle cluster_host_cell Hepatocyte cluster_daa_targets DAA Targets Entry Virus Entry & Uncoating Translation Translation & Polyprotein Processing Entry->Translation Viral RNA Replication RNA Replication (Replication Complex) Translation->Replication Assembly Virion Assembly Translation->Assembly Viral Proteins NS3_4A NS3/4A Protease Translation->NS3_4A Replication->Translation New (+)RNA Replication->Assembly New (+)RNA NS5A NS5A Replication->NS5A NS5B NS5B Polymerase Replication->NS5B Release Release Assembly->Release New_Virus New HCV Virion Release->New_Virus Virus HCV Virion Virus->Entry

Figure 1. HCV Replication Cycle and DAA Targets.

The diagram above illustrates the lifecycle of the Hepatitis C virus within a hepatocyte and highlights the key viral proteins targeted by direct-acting antivirals.

resistance_analysis_workflow cluster_workflow HCV Resistance Analysis Workflow cluster_phenotypic Phenotypic Analysis start Patient Sample (Plasma) rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of Target Gene (e.g., NS5B) rna_extraction->rt_pcr sequencing Sanger or Next-Gen Sequencing rt_pcr->sequencing genotypic_analysis Genotypic Analysis (Identify Mutations) sequencing->genotypic_analysis sdm Site-Directed Mutagenesis (Introduce mutation into replicon) genotypic_analysis->sdm transfection Transfect Replicon RNA into Huh-7 cells sdm->transfection drug_treatment Treat with DAA (e.g., this compound) transfection->drug_treatment assay Luciferase Assay or qRT-PCR drug_treatment->assay ec50_calc Calculate EC50 (Fold-Change vs. Wild-Type) assay->ec50_calc

Figure 2. Experimental Workflow for HCV Resistance Analysis.

This workflow outlines the key steps involved in both genotypic and phenotypic analysis of HCV resistance to direct-acting antivirals.

Experimental Protocols

HCV Replicon-Based Phenotypic Assay

This assay is used to determine the susceptibility of HCV replicons containing specific mutations to DAAs.

a. Cell Culture and Reagents:

  • Huh-7 human hepatoma cells.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • HCV subgenomic replicon constructs (e.g., genotype 1b) containing a luciferase reporter gene.

  • Direct-acting antivirals (this compound, Dasabuvir, Sofosbuvir) dissolved in DMSO.

b. Generation of Mutant Replicons:

  • Introduce specific resistance-associated mutations (e.g., P495L in NS5B) into the wild-type replicon plasmid using a site-directed mutagenesis kit.

  • Verify the presence of the desired mutation and the absence of other mutations by Sanger sequencing.

c. In Vitro Transcription and Electroporation:

  • Linearize the replicon plasmids with a restriction enzyme.

  • Synthesize replicon RNA in vitro using a T7 RNA polymerase kit.

  • Electroporate the in vitro transcribed RNA into Huh-7 cells.

d. Drug Susceptibility Assay:

  • Plate the electroporated cells in 96-well plates.

  • After cell attachment, add serial dilutions of the DAAs to the culture medium.

  • Incubate the plates for 72 hours.

e. Quantification of HCV Replication:

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the EC50 value (the drug concentration that inhibits 50% of HCV replication) by fitting the dose-response data to a sigmoid curve using appropriate software.

  • Determine the fold-change in resistance by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.[4][5]

Site-Directed Mutagenesis

This technique is used to introduce specific nucleotide changes into a plasmid, such as an HCV replicon construct.

a. Primer Design:

  • Design a pair of complementary oligonucleotide primers containing the desired mutation. The mutation should be located in the center of the primers.

  • The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

b. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase, the template plasmid (e.g., wild-type HCV replicon), and the mutagenic primers.

  • The PCR reaction will amplify the entire plasmid, incorporating the mutation.

c. Digestion of Parental DNA:

  • Digest the parental (non-mutated) methylated DNA template with the DpnI restriction enzyme. DpnI specifically targets methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant DNA intact.

d. Transformation:

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Select for transformed bacteria on antibiotic-containing agar plates.

e. Verification:

  • Isolate plasmid DNA from several bacterial colonies.

  • Confirm the presence of the desired mutation and the integrity of the rest of the gene by DNA sequencing.[6][7][8]

Conclusion

The resistance profile of this compound is distinct from that of other classes of HCV NS5B inhibitors. Its moderate barrier to resistance and specific RAVs in the thumb-pocket 1 binding site underscore the importance of resistance testing in guiding treatment decisions. The lack of cross-resistance with palm site NNIs and the high resistance barrier of nucleoside inhibitors like Sofosbuvir provide a strong rationale for combination therapies to achieve sustained virologic response and combat the emergence of drug-resistant HCV. Continued research into the mechanisms of resistance and the development of novel DAAs with improved resistance profiles remain critical for the global eradication of Hepatitis C.

References

Investigating the Synergistic Potential of Deleobuvir with HCV Entry Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. However, the emergence of drug-resistant variants and the need for even more effective, shorter-duration therapies continue to drive research into novel combination strategies. This guide explores the potential synergistic effects of combining Deleobuvir, a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase, with various HCV entry inhibitors.

While direct experimental data on the combination of this compound with HCV entry inhibitors is not currently available in the public domain, this guide will leverage published data from studies on other NS5B polymerase inhibitors in combination with entry inhibitors to provide a comparative analysis and a framework for future research. The primary source for this comparative data is the study by Xiao et al. (2014), which extensively investigated the synergistic antiviral activity of various DAAs with a panel of HCV entry inhibitors.

Mechanism of Action: A Two-Pronged Attack on the HCV Lifecycle

A combination therapy involving this compound and an HCV entry inhibitor would target two distinct and critical stages of the viral lifecycle, providing a strong rationale for potential synergy.

  • This compound (BI 207127): This investigational oral NNI targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for the replication of the viral genome.[1][2] By binding to an allosteric site on the enzyme, this compound induces a conformational change that inhibits its function, thereby halting viral replication.[2][3]

  • HCV Entry Inhibitors: This class of antiviral agents prevents the virus from entering host hepatocytes, the primary site of HCV infection.[4] The entry process is a complex cascade of events involving the interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1 (CLDN1), and occludin.[5][6] Entry inhibitors can be monoclonal antibodies that block these receptors or small molecules that interfere with the entry process.[4]

The complementary mechanisms of action of this compound and entry inhibitors suggest that their combined use could lead to a more profound and durable antiviral response, potentially reducing the required therapeutic dose of each agent and limiting the emergence of drug resistance.

Potential Synergistic Combinations: Insights from other NS5B Inhibitors

The study by Xiao et al. (2014) demonstrated marked synergistic inhibition of HCV infection when combining various DAAs, including the nucleoside NS5B inhibitor sofosbuvir, with different entry inhibitors.[4] These findings provide a strong basis to hypothesize that similar synergistic effects could be observed with this compound.

The following table summarizes the synergistic effects observed with a nucleoside NS5B inhibitor (sofosbuvir) in combination with various entry inhibitors. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

NS5B InhibitorEntry InhibitorEntry Inhibitor TargetCombination Index (CI) at IC90Fold Reduction in IC50 of NS5B InhibitorReference
Sofosbuviranti-CD81 mAbCD810.41 - 0.61Up to 18-fold[4]
Sofosbuviranti-SR-BI mAbSR-BI0.41 - 0.61Up to 18-fold[4]
Sofosbuviranti-CLDN1 mAbClaudin-10.41 - 0.61Up to 18-fold[4]
SofosbuvirErlotinibEGFR / Entry0.41 - 0.61Up to 210-fold[4]
SofosbuvirDasatinibSrc / Entry0.41 - 0.61Up to 210-fold[4]

Table 1: Synergistic effects of the NS5B inhibitor Sofosbuvir with various HCV entry inhibitors. Data extracted from Xiao et al. (2014).[4]

These data highlight the potent synergy achievable by combining an NS5B polymerase inhibitor with agents that block viral entry. The substantial reduction in the IC50 of sofosbuvir, particularly in combination with the small molecule inhibitors erlotinib and dasatinib, underscores the potential for dose reduction and improved therapeutic index in such combination regimens.

Experimental Protocols

To facilitate further research in this area, this section provides a detailed methodology for assessing the synergistic effects of antiviral compounds against HCV, based on the protocols described by Xiao et al. (2014).[4]

In Vitro Synergy Assay (HCVcc System)
  • Cell Culture: Huh7.5.1 cells, a human hepatoma cell line highly permissive to HCV infection, are seeded in 96-well plates.

  • Compound Preparation: this compound and the selected HCV entry inhibitor(s) are prepared in a series of dilutions.

  • Pre-incubation: Cells are pre-incubated for 1 hour with serial concentrations of this compound and a sub-inhibitory concentration (e.g., IC20) of the entry inhibitor.

  • Infection: Cells are then infected with a reporter virus, such as HCVcc expressing luciferase (Luc-Jc1), in the presence of both compounds.

  • Incubation: The infected cells are incubated for a defined period (e.g., 72 hours) to allow for viral replication.

  • Quantification of Infection: HCV infection is quantified by measuring the luciferase activity in the cell lysates.

  • Data Analysis: The antiviral effect of each compound alone and in combination is determined. The Combination Index (CI) is calculated using the Chou-Talalay method to assess synergy, additivity, or antagonism.

Cytotoxicity Assay
  • Cell Culture: Huh7.5.1 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with the same concentrations of this compound and the entry inhibitor(s) as used in the synergy assay.

  • Incubation: Cells are incubated for the same duration as the synergy assay.

  • Viability Assessment: Cell viability is assessed using a standard method, such as the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) for each compound and combination is determined.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the HCV lifecycle, the points of intervention for this compound and entry inhibitors, and the experimental workflow for assessing synergy.

HCV_Lifecycle_and_Drug_Targets cluster_HCV_Lifecycle HCV Lifecycle cluster_Drug_Intervention Drug Intervention HCV_Virion HCV Virion Attachment Attachment HCV_Virion->Attachment Entry Entry & Uncoating Attachment->Entry Translation Translation & Polyprotein Processing Entry->Translation Replication RNA Replication (NS5B) Translation->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Entry_Inhibitors HCV Entry Inhibitors Entry_Inhibitors->Attachment This compound This compound (NS5B Inhibitor) This compound->Replication

Figure 1: HCV Lifecycle and Drug Targets.

Synergy_Workflow Start Start: Seed Huh7.5.1 cells Pre_incubation Pre-incubate with this compound & Entry Inhibitor Start->Pre_incubation Infection Infect with HCVcc-Luciferase Pre_incubation->Infection Incubation Incubate for 72 hours Infection->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Analyze Data & Calculate Combination Index Luciferase_Assay->Data_Analysis End End: Determine Synergy Data_Analysis->End

Figure 2: Experimental Workflow for Synergy Assessment.

Conclusion and Future Directions

The combination of antiviral agents with distinct mechanisms of action is a cornerstone of modern infectious disease therapy. While direct experimental evidence for the synergy of this compound with HCV entry inhibitors is lacking, the strong synergistic effects observed with other NS5B polymerase inhibitors provide a compelling rationale for investigating such combinations.

Future studies should focus on:

  • Directly assessing the in vitro synergistic activity of this compound with a panel of HCV entry inhibitors, including monoclonal antibodies (e.g., anti-CD81, anti-SR-BI) and small molecules (e.g., erlotinib, dasatinib).

  • Evaluating the potential for dose reduction of both this compound and the entry inhibitors in synergistic combinations to minimize potential toxicities.

  • Investigating the impact of these combinations on the emergence of drug-resistant variants.

  • Exploring the efficacy of these combinations in in vivo models of HCV infection.

By systematically exploring the synergistic potential of this compound with HCV entry inhibitors, the research community can pave the way for novel, highly effective, and potentially resistance-sparing therapeutic regimens for the treatment of chronic hepatitis C.

References

Deleobuvir Efficacy: A Comparative Analysis in HCV Genotype 1a and 1b Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1][2] It binds to an allosteric site on the enzyme known as thumb-pocket 1.[2] This guide provides a comparative overview of the efficacy of this compound against HCV genotype 1a and 1b isolates, supported by in vitro and clinical data.

Data Presentation: Quantitative Comparison

This compound has consistently demonstrated greater antiviral activity against HCV genotype 1b compared to genotype 1a. This difference in potency is evident in both preclinical in vitro studies and clinical trial outcomes.

ParameterHCV Genotype 1aHCV Genotype 1bReference(s)
In Vitro Efficacy
Median EC50 (Replicon Assay)23 nM11 nM[3]
Clinical Efficacy (in combination therapy)
Sustained Virologic Response (SVR12) Rate11% to 47%56% to 85%[4][5][6]

EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. SVR12 (Sustained Virologic Response 12 weeks post-treatment): Undetectable HCV RNA 12 weeks after completion of therapy, considered a virologic cure.

The reduced susceptibility of genotype 1a to this compound is partly attributed to natural polymorphisms in the NS5B polymerase.[7][8] Specifically, the amino acid at position 499 in the NS5B thumb-pocket 1 is predominantly an alanine in genotype 1a, whereas it is a valine in most genotype 1b isolates.[4][9] The V499A substitution has been associated with reduced susceptibility to this compound.[4]

Experimental Protocols

The efficacy of this compound against HCV genotypes 1a and 1b has been primarily determined through in vitro replicon assays and enzymatic assays.

In Vitro HCV Subgenomic Replicon Assay

This cell-based assay is fundamental for determining the half-maximal effective concentration (EC50) of antiviral compounds.

Objective: To measure the ability of this compound to inhibit HCV RNA replication within human hepatoma cells.

Methodology:

  • Cell Culture: Huh-7 human hepatoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Replicon RNA Transfection: Subgenomic HCV replicon RNAs for genotypes 1a and 1b, typically containing a reporter gene such as luciferase, are introduced into the Huh-7 cells via electroporation. These replicons can autonomously replicate within the cells.

  • Drug Treatment: Following transfection, the cells are seeded in 96-well plates. After a period of cell adherence, various concentrations of this compound are added to the culture medium.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.

  • Quantification of HCV Replication: The level of HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence).

  • Data Analysis: The reporter signal is plotted against the drug concentration. The EC50 value is calculated as the concentration of this compound that reduces the reporter signal by 50% compared to untreated control cells.

HCV NS5B Polymerase Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant HCV NS5B polymerase from genotypes 1a and 1b.

Methodology:

  • Recombinant NS5B Expression and Purification: The NS5B polymerase from HCV genotypes 1a and 1b is expressed in and purified from Escherichia coli or insect cells.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), a template RNA (e.g., poly(A)), a primer (e.g., oligo(U)), and radiolabeled or fluorescently labeled ribonucleotides (e.g., [³H]UTP).

  • Inhibition Assay: The purified NS5B polymerase is pre-incubated with varying concentrations of this compound.

  • Initiation of Polymerase Reaction: The polymerase reaction is initiated by the addition of the ribonucleotides. The reaction is allowed to proceed at a specific temperature (e.g., room temperature or 30°C) for a defined period.

  • Termination and Product Quantification: The reaction is stopped, and the amount of newly synthesized RNA is quantified. For radiolabeled nucleotides, this is typically done by scintillation counting after capturing the RNA on a filter.

  • Data Analysis: The amount of RNA synthesis is plotted against the inhibitor concentration. The IC50 value is determined as the concentration of this compound that inhibits the polymerase activity by 50% compared to the no-drug control.

Mandatory Visualizations

Mechanism of Action of this compound

cluster_HCV HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS5B NS5B Polymerase Polyprotein->NS5B Proteolytic Processing Replication_Complex Replication Complex NS5B->Replication_Complex Assembly NS5B->Replication_Complex New_RNA New Viral RNA Replication_Complex->New_RNA RNA Synthesis This compound This compound This compound->NS5B Allosteric Binding (Thumb-Pocket 1)

Caption: this compound's mechanism of action.

Experimental Workflow for In Vitro Efficacy Determination

cluster_workflow In Vitro Efficacy Workflow start Start prep_cells Prepare Huh-7 Cells start->prep_cells transfect_1a Transfect with HCV Genotype 1a Replicon prep_cells->transfect_1a transfect_1b Transfect with HCV Genotype 1b Replicon prep_cells->transfect_1b treat_1a Treat with varying concentrations of this compound transfect_1a->treat_1a treat_1b Treat with varying concentrations of this compound transfect_1b->treat_1b incubate Incubate for 48-72h treat_1a->incubate treat_1b->incubate measure_rep_1a Measure HCV Replication (e.g., Luciferase Assay) incubate->measure_rep_1a measure_rep_1b Measure HCV Replication (e.g., Luciferase Assay) incubate->measure_rep_1b calc_ec50_1a Calculate EC50 for Genotype 1a measure_rep_1a->calc_ec50_1a calc_ec50_1b Calculate EC50 for Genotype 1b measure_rep_1b->calc_ec50_1b compare Compare Efficacy calc_ec50_1a->compare calc_ec50_1b->compare

Caption: Workflow for determining this compound's in vitro efficacy.

References

Head-to-Head Comparison: Deleobuvir vs. Filibuvir in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of two potent non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase, Deleobuvir (formerly BI 207127) and Filibuvir (formerly PF-00868554), reveals distinct efficacy and resistance profiles in in vitro replicon systems. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in the field of antiviral therapeutics.

This compound and Filibuvir are both non-nucleoside inhibitors (NNIs) that target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][2] They exert their antiviral activity by binding to allosteric sites on the enzyme, inducing a conformational change that inhibits its function.[2][3] this compound binds to the "thumb pocket 1" of the NS5B polymerase, while Filibuvir targets the "thumb II pocket".[3][4] This guide presents a head-to-head comparison of their antiviral potency and resistance profiles based on data from replicon assays.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and resistance profiles of this compound and Filibuvir in HCV replicon assays.

Table 1: In Vitro Efficacy of this compound and Filibuvir in HCV Genotype 1 Replicon Assays

CompoundHCV Genotype/SubtypeReplicon SystemEC50 (nM)Reference(s)
This compound Genotype 1aSubgenomic Replicon23[1][4]
Genotype 1bSubgenomic Replicon11[1][4]
Filibuvir Genotype 1 (majority)Subgenomic RepliconsMean: 59[5]
Genotype 1a/1bSubgenomic RepliconsSimilar potencies[5]
Genotype 1b (Con1)Subgenomic Replicon~70[5][6]

EC50 (50% Effective Concentration): The concentration of the drug that inhibits 50% of viral replication in a cell-based assay.

Table 2: Resistance-Associated Variants (RAVs) for this compound and Filibuvir

CompoundPrimary Resistance-Associated Variants (NS5B Amino Acid Position)Fold Change in EC50Reference(s)
This compound P495L120 to 310-fold
A421V-[7]
Filibuvir M423I/T/V>100-fold[6][8]
R422 mutationsReduction in susceptibility[8]
M426 mutationsReduction in susceptibility[8]

Mechanism of Action

Both this compound and Filibuvir are allosteric inhibitors of the HCV NS5B polymerase. They bind to distinct non-catalytic sites on the enzyme, which leads to a conformational change that ultimately inhibits RNA synthesis. This is in contrast to nucleoside inhibitors, which compete with natural substrates at the enzyme's active site.

Mechanism of Action of NS5B Non-Nucleoside Inhibitors cluster_0 HCV Replication Complex cluster_1 Inhibition Pathway HCV_RNA HCV RNA Template NS5B_Polymerase NS5B Polymerase HCV_RNA->NS5B_Polymerase Binds Viral_RNA_Synthesis Viral RNA Synthesis NS5B_Polymerase->Viral_RNA_Synthesis Catalyzes Conformational_Change Induces Conformational Change NS5B_Polymerase->Conformational_Change This compound This compound Allosteric_Binding Binds to Allosteric Site (Thumb Pocket 1 or II) This compound->Allosteric_Binding Filibuvir Filibuvir Filibuvir->Allosteric_Binding Allosteric_Binding->NS5B_Polymerase Inhibition Inhibition of RNA Synthesis Conformational_Change->Inhibition

Mechanism of allosteric inhibition of HCV NS5B polymerase.

Experimental Protocols

The data presented in this guide were primarily generated using HCV replicon assays. Below is a generalized protocol for such an assay.

HCV Replicon Assay Protocol

  • Cell Culture:

    • Huh-7 human hepatoma cells, or their derivatives, harboring a subgenomic HCV replicon are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification of replication.

    • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 to maintain selection for replicon-containing cells.

  • Assay Procedure:

    • Cell Seeding: Replicon-containing cells are seeded into 96-well or 384-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

    • Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (this compound or Filibuvir). A vehicle control (e.g., DMSO) and a positive control (another known HCV inhibitor) are included.

    • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 incubator to allow for HCV replication and for the compounds to exert their antiviral effect.

  • Quantification of HCV Replication:

    • Luciferase Assay: If a luciferase reporter replicon is used, cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of replicon RNA, is measured using a luminometer.

    • RT-qPCR: Alternatively, total cellular RNA is extracted, and the level of HCV RNA is quantified using a one-step or two-step real-time reverse transcription PCR (RT-qPCR) assay. HCV RNA levels are typically normalized to a housekeeping gene.

  • Cytotoxicity Assay:

    • A parallel assay is performed to determine the cytotoxicity of the compounds at the tested concentrations. This is crucial to ensure that the observed reduction in HCV replication is due to a specific antiviral effect and not to cell death. Common methods include MTT or resazurin-based assays.

  • Data Analysis:

    • The percentage of inhibition of HCV replication is calculated for each compound concentration relative to the vehicle control.

    • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic (or sigmoidal dose-response) curve.

HCV Replicon Assay Workflow Start Start Seed_Cells Seed HCV Replicon Cells (96-well plate) Start->Seed_Cells Add_Compound Add Serial Dilutions of This compound or Filibuvir Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Measure_Replication Quantify HCV Replication (Luciferase or RT-qPCR) Incubate->Measure_Replication Measure_Cytotoxicity Assess Cell Viability (e.g., MTT Assay) Incubate->Measure_Cytotoxicity Analyze_Data Data Analysis: Calculate EC50 and CC50 Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

A typical workflow for an HCV replicon assay.

Discussion

Based on the available in vitro data, this compound demonstrates greater potency against both HCV genotype 1a and 1b replicons compared to Filibuvir. Specifically, this compound's EC50 values are in the low nanomolar range (11-23 nM), while Filibuvir's are reported to be in the mid-to-high nanomolar range (59-70 nM).

Both compounds face challenges with the emergence of resistance. However, the key amino acid substitutions conferring resistance differ, with this compound being primarily affected by mutations at positions P495 and A421, and Filibuvir by mutations at M423, R422, and M426. The high fold-change in EC50 observed with the P495L mutation for this compound and the M423 mutations for Filibuvir indicates a significant potential for viral escape under selective pressure.

It is important to note that while replicon assays are a powerful tool for in vitro characterization of antiviral compounds, the results may not always directly translate to clinical efficacy. Factors such as pharmacokinetics, metabolism, and off-target effects in vivo play a crucial role in the overall therapeutic potential of a drug candidate. Nevertheless, this head-to-head comparison in replicon systems provides valuable insights into the relative potency and resistance profiles of this compound and Filibuvir, which can guide further research and development efforts in the pursuit of novel HCV therapies.

References

Cross-Resistance Profile of Deleobuvir Against Other HCV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Deleobuvir (formerly BI 207127) is a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to a distinct allosteric site on the enzyme known as thumb pocket 1. Understanding the cross-resistance profile of this compound is crucial for the development of effective combination therapies and for predicting treatment outcomes in patients with pre-existing resistance-associated variants (RAVs). This guide provides a comparative analysis of the cross-resistance between this compound and other key HCV polymerase inhibitors, supported by experimental data.

Overview of Resistance to this compound

In vitro studies have identified several key amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The most prominent of these are located in the thumb pocket 1 binding site.

Key this compound Resistance-Associated Variants (RAVs):

  • P495L/S/T: Substitutions at this position are frequently associated with viral breakthrough and relapse in clinical trials.[1]

  • A421V: This substitution alone confers low-level resistance but can act synergistically with other mutations to significantly increase resistance.

  • V499A: This is a common polymorphism in HCV genotype 1a and is associated with reduced susceptibility to this compound.[1]

Quantitative Analysis of this compound Resistance

Phenotypic analyses using HCV replicon systems have quantified the impact of these RAVs on this compound susceptibility. The 50% effective concentration (EC50) is a measure of a drug's potency, and an increase in this value (fold change) indicates resistance.

NS5B VariantGenotypeThis compound EC50 Fold Change vs. Wild-Type
A421V 1a3
1b3
P495L 1a47
1b640
A421V + P495L 1a150
1b1300

Table 1: Fold change in EC50 values for this compound against site-directed mutants in HCV genotype 1a and 1b replicons.

Cross-Resistance with Other Polymerase Inhibitors

A critical aspect of antiviral drug development is understanding the potential for cross-resistance, where mutations conferring resistance to one drug also reduce the susceptibility to another.

Dasabuvir (Non-Nucleoside Inhibitor - Palm Pocket)

Dasabuvir is another NNI that binds to a different allosteric site on the NS5B polymerase, known as the palm I site. Studies have shown that dasabuvir retains full activity against replicons harboring mutations that confer resistance to thumb pocket inhibitors like this compound.

Specifically, dasabuvir demonstrated full activity against replicons with the P495A and P495S substitutions, which are key this compound RAVs.[2] Furthermore, dasabuvir was also fully active against replicons with the M423T and V499A mutations, which are associated with resistance to other NNIs.[2]

Conversely, the primary RAVs for dasabuvir, such as C316Y , M414T , and S556G , are located in the palm I binding site and do not confer resistance to thumb pocket 1 inhibitors like this compound. This lack of cross-resistance is attributed to the distinct binding sites of the two inhibitors.

Sofosbuvir (Nucleoside Inhibitor)

Sofosbuvir is a nucleoside inhibitor (NI) that mimics the natural substrates of the NS5B polymerase and acts at the enzyme's active site. The primary resistance mutation for sofosbuvir is S282T .

Experimental Protocols

The data presented in this guide were generated using established in vitro methodologies, primarily the HCV replicon system.

HCV Replicon Assay for EC50 Determination

This assay is a cornerstone for assessing the antiviral activity of compounds and the impact of resistance mutations.

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured and maintained in appropriate media.

  • Replicon Transfection: Cells are transfected with in vitro-transcribed HCV replicon RNA. These replicons are typically bicistronic, containing a selectable marker (e.g., neomycin resistance) and a reporter gene (e.g., luciferase) for quantifying viral replication.

  • Drug Treatment: Transfected cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compound.

  • Quantification of Replication: After a set incubation period (e.g., 72 hours), the level of HCV replication is measured. For luciferase-containing replicons, this is done by lysing the cells and measuring luciferase activity.

  • EC50 Calculation: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.

Generation of Resistant Mutants
  • Site-Directed Mutagenesis: Specific resistance-associated mutations are introduced into the NS5B coding region of a wild-type HCV replicon plasmid using standard molecular biology techniques.

  • In Vitro Transcription: The mutated replicon plasmids are linearized and used as templates for in vitro transcription to generate mutant replicon RNA.

  • Confirmation of Mutation: The sequence of the generated mutant RNA is verified to confirm the presence of the desired mutation and the absence of any unintended mutations.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_transcription In Vitro Transcription cluster_assay HCV Replicon Assay cluster_analysis Data Analysis wt_plasmid Wild-Type HCV Replicon Plasmid pcr PCR Amplification wt_plasmid->pcr mut_primers Mutagenic Primers mut_primers->pcr mut_plasmid Mutant HCV Replicon Plasmid pcr->mut_plasmid linearization Plasmid Linearization mut_plasmid->linearization transcription T7 RNA Polymerase Transcription linearization->transcription mut_rna Mutant Replicon RNA transcription->mut_rna transfection Electroporation mut_rna->transfection huh7 Huh-7 Cells huh7->transfection seeding Cell Seeding in Plates transfection->seeding treatment Serial Dilution of Inhibitor seeding->treatment incubation 72h Incubation treatment->incubation luciferase Luciferase Assay incubation->luciferase ec50 EC50 Calculation luciferase->ec50 mut_ec50 Mutant EC50 ec50->mut_ec50 wt_ec50 Wild-Type EC50 fold_change Fold-Change Calculation wt_ec50->fold_change mut_ec50->fold_change

Figure 1. Experimental workflow for generating and phenotyping this compound-resistant HCV mutants.

Logical Relationships of Cross-Resistance

Cross_Resistance cluster_this compound This compound Resistance cluster_dasabuvir Dasabuvir Resistance cluster_sofosbuvir Sofosbuvir Resistance Deleobuvir_RAVs P495L/S A421V This compound This compound (Thumb Pocket 1) Deleobuvir_RAVs->this compound Confers Resistance Dasabuvir Dasabuvir (Palm Pocket) Deleobuvir_RAVs->Dasabuvir No Cross-Resistance Sofosbuvir Sofosbuvir (Active Site) Deleobuvir_RAVs->Sofosbuvir No Cross-Resistance Dasabuvir_RAVs C316Y M414T S556G Dasabuvir_RAVs->this compound No Cross-Resistance Dasabuvir_RAVs->Dasabuvir Confers Resistance Dasabuvir_RAVs->Sofosbuvir No Cross-Resistance Sofosbuvir_RAVs S282T Sofosbuvir_RAVs->this compound No Cross-Resistance Sofosbuvir_RAVs->Dasabuvir No Cross-Resistance Sofosbuvir_RAVs->Sofosbuvir Confers Resistance

Figure 2. Lack of cross-resistance between different classes of HCV polymerase inhibitors.

Conclusion

The available in vitro data indicate a lack of significant cross-resistance between the thumb pocket 1 NNI this compound, the palm pocket NNI dasabuvir, and the nucleoside inhibitor sofosbuvir. This is primarily due to their distinct binding sites and mechanisms of action on the HCV NS5B polymerase. This lack of cross-resistance is a key principle in the design of effective combination therapies for HCV, as it allows for the simultaneous targeting of the virus at multiple points, thereby increasing the barrier to the development of resistance and improving treatment outcomes. Further studies with a broader range of RAVs would be beneficial to fully elucidate the cross-resistance profile of this compound.

References

Deleobuvir-Based Regimens in Hepatic Impairment: A Comparative Analysis of Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deleobuvir, an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, was evaluated in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection. Its development, however, was ultimately discontinued due to insufficient efficacy in Phase III trials. This guide provides a comparative analysis of the safety and efficacy of this compound-based regimens in preclinical models of hepatic impairment, with a focus on available clinical trial data in patients with liver fibrosis and cirrhosis. The performance of these regimens is compared with contemporaneous HCV treatments.

Efficacy of this compound-Based Regimens in Hepatic Impairment

Clinical studies of this compound, primarily in combination with the protease inhibitor faldaprevir and ribavirin, included patients with varying degrees of liver fibrosis and compensated cirrhosis. The primary efficacy endpoint in these trials was sustained virologic response 12 weeks after the end of treatment (SVR12).

Sustained Virologic Response (SVR12) Rates

The SOUND-C2 and HCVerso clinical trials provided the most significant data regarding the efficacy of this compound-based regimens in patients with hepatic impairment.

Treatment RegimenPatient PopulationFibrosis StageSVR12 RateReference
Faldaprevir + this compound + Ribavirin (SOUND-C2)Treatment-Naïve (GT-1b)F0-F285%[1]
Faldaprevir + this compound + Ribavirin (SOUND-C2)Treatment-Naïve (GT-1b)F3-F467%[2]
Faldaprevir + this compound + Ribavirin (HCVerso3)Treatment-Naïve & Exp. (GT-1b)Child-Pugh A61%[3]
Faldaprevir + this compound + Ribavirin (HCVerso3)Treatment-Naïve & Exp. (GT-1b)Child-Pugh B53%[3]

Table 1: SVR12 Rates of this compound-Based Regimens in Patients with Hepatic Impairment. GT-1b: Genotype 1b; F0-F4: METAVIR fibrosis score; Child-Pugh A/B: Classification of cirrhosis severity.

In the SOUND-C2 study, while a high SVR12 rate was observed in non-cirrhotic patients with genotype 1b infection, the efficacy was lower in those with advanced fibrosis or cirrhosis[1][2]. The HCVerso3 trial, which specifically enrolled patients with compensated cirrhosis, demonstrated a further decline in SVR12 rates in patients with moderate (Child-Pugh B) compared to mild (Child-Pugh A) hepatic impairment[3].

Safety Profile of this compound-Based Regimens in Hepatic Impairment

The safety of this compound-based regimens was a significant consideration, particularly in patients with pre-existing liver disease.

Common and Serious Adverse Events
Adverse EventThis compound + Faldaprevir + Ribavirin (Cirrhosis)Peginterferon + Ribavirin (Cirrhosis)Telaprevir/Boceprevir-based Triple Therapy (Cirrhosis)
Common AEs
Nausea46-61%CommonFrequent
Vomiting29-35%CommonFrequent
DiarrheaCommonCommonFrequent
RashCommonCommonVery Common (up to 63% with telaprevir)
PruritusCommonCommonCommon
AnemiaNoted, RBV-relatedFrequent, often requiring dose reductionVery Common, often severe
Serious AEs (SAEs)
Incidence in Child-Pugh A6%Variable, but significant riskHigh, including hepatic decompensation
Incidence in Child-Pugh B53%High risk, often contraindicatedVery high risk of decompensation and death
Hepatic DecompensationObserved in Child-Pugh B patientsA known riskSignificant risk (up to 8% in some studies)

Table 2: Comparative Safety Profile of HCV Regimens in Patients with Cirrhosis. Data compiled from multiple sources[2][3][4][5][6].

The most frequently reported adverse events with the this compound, faldaprevir, and ribavirin combination were gastrointestinal and skin-related, and were generally mild to moderate in intensity[2][7]. However, in the HCVerso3 study, serious adverse events were significantly more common in patients with moderate hepatic impairment (Child-Pugh B) compared to those with mild impairment (Child-Pugh A)[3].

Pharmacokinetics of this compound in Hepatic Impairment

Pharmacokinetic studies revealed that the presence of cirrhosis significantly alters the exposure to this compound.

ParameterHealthy SubjectsPatients with CirrhosisFold IncreaseReference
Plasma Exposure (AUC)Baseline~2-fold higher~2x[8]

Table 3: this compound Pharmacokinetics in Healthy Subjects vs. Patients with Cirrhosis. AUC: Area under the concentration-time curve.

The approximately two-fold increase in this compound plasma exposure in patients with cirrhosis necessitated dose adjustments in clinical trials. For instance, in the HCVerso3 study, the this compound dose was reduced from 600 mg to 400 mg twice daily for patients with Child-Pugh B cirrhosis[3][9].

Comparison with Contemporaneous Alternative Therapies

During the period of this compound's clinical development, the standard of care for HCV was evolving from peginterferon and ribavirin (Peg-IFN/RBV) to the first-generation protease inhibitors, telaprevir and boceprevir, in combination with Peg-IFN/RBV.

  • Peginterferon and Ribavirin: This regimen had limited efficacy in patients with cirrhosis, with SVR rates for genotype 1 ranging from approximately 20% to 40%[10][11]. The treatment was also associated with significant side effects, including flu-like symptoms, hematologic abnormalities, and neuropsychiatric effects, which were often poorly tolerated in patients with advanced liver disease[12].

  • Telaprevir- and Boceprevir-based Triple Therapy: The addition of first-generation protease inhibitors improved SVR rates in cirrhotic patients. However, these regimens were associated with a substantial increase in the frequency and severity of adverse events, including a significant risk of hepatic decompensation and death, particularly in patients with advanced cirrhosis[4][5].

Compared to these alternatives, the interferon-free regimen containing this compound offered the potential for improved tolerability by avoiding interferon-related side effects. However, its efficacy in patients with advanced liver disease was not superior, and the safety concerns, especially in moderate hepatic impairment, remained a significant issue.

Experimental Protocols

SOUND-C2 Study Design
  • Objective: To evaluate the efficacy and safety of an interferon-free regimen of faldaprevir and this compound with or without ribavirin in treatment-naïve patients with HCV genotype 1 infection, including those with cirrhosis[2].

  • Patient Population: Treatment-naïve adults with chronic HCV genotype 1 infection. A subset of patients had advanced liver fibrosis (METAVIR score F3-F4)[2].

  • Dosing Regimens: Patients were randomized to receive faldaprevir 120 mg once daily, this compound 600 mg twice or three times daily, with or without weight-based ribavirin for 16, 28, or 40 weeks[7].

  • Assessments: The primary efficacy endpoint was SVR12. Safety was assessed through monitoring of adverse events, clinical laboratory tests, and vital signs[2].

HCVerso3 Study Design
  • Objective: To evaluate the safety and efficacy of faldaprevir and this compound with ribavirin in treatment-naïve and -experienced patients with HCV genotype 1b and compensated cirrhosis with mild (Child-Pugh A) or moderate (Child-Pugh B) hepatic impairment[3][9].

  • Patient Population: Adults with chronic HCV genotype 1b infection and compensated cirrhosis (Child-Pugh A or B)[3].

  • Dosing Regimens: All patients received faldaprevir 120 mg once daily and weight-based ribavirin for 24 weeks. Patients with Child-Pugh A cirrhosis received this compound 600 mg twice daily, while those with Child-Pugh B cirrhosis received a reduced dose of 400 mg twice daily[3][9].

  • Assessments: The primary endpoint was SVR12. Safety and pharmacokinetic parameters were also evaluated[3].

Visualizations

Deleobuvir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Drug_Action This compound Action HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex HCV_RNA->Replication_Complex Template NS5B NS5B RNA Polymerase Polyprotein->NS5B Proteolytic Cleavage NS5B->Replication_Complex Forms Inhibition Inhibition of RNA Synthesis NS5B->Inhibition Leads to New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA RNA Synthesis This compound This compound (Non-Nucleoside Inhibitor) This compound->NS5B Conformational Change Binding_Site Allosteric Thumb Pocket 1 This compound->Binding_Site Binds to Binding_Site->NS5B

Caption: Mechanism of action of this compound on the HCV NS5B polymerase.

Experimental_Workflow_HCVerso3 cluster_Screening Patient Screening cluster_Treatment Treatment Phase (24 Weeks) cluster_FollowUp Follow-up & Endpoints P1 HCV Genotype 1b Patients with Compensated Cirrhosis P2 Stratification by Hepatic Impairment (Child-Pugh A vs. B) P1->P2 T1 Child-Pugh A Group: Faldaprevir (120mg QD) + this compound (600mg BID) + Ribavirin P2->T1 T2 Child-Pugh B Group: Faldaprevir (120mg QD) + this compound (400mg BID) + Ribavirin P2->T2 F1 End of Treatment (Week 24) T1->F1 T2->F1 F2 Post-Treatment Follow-up (12 Weeks) F1->F2 F4 Safety & Pharmacokinetic Assessments F1->F4 F3 Primary Endpoint: Sustained Virologic Response (SVR12) F2->F3

Caption: Simplified experimental workflow of the HCVerso3 clinical trial.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Deleobuvir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like Deleobuvir is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to minimize risk and streamline laboratory workflows.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following personal protective equipment is required, based on the material safety data sheet (MSDS)[1].

Summary of Required Personal Protective Equipment

PPE CategorySpecific Requirements
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Protection Impervious clothing
Respiratory Protection Suitable respirator

General Handling Precautions:

  • Avoid all direct contact with the skin and eyes[1].

  • Do not inhale dust, aerosols, or vapors[1].

  • Work exclusively in areas equipped with appropriate exhaust ventilation[1].

  • Refrain from eating, drinking, or smoking in the handling area[1].

  • After handling, wash skin thoroughly[1].

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound ensures safety and maintains the integrity of the compound.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be kept tightly sealed[1].

  • Store in a cool, well-ventilated area away from direct sunlight and ignition sources[1].

  • For powdered this compound, store at -20°C. If in solvent, store at -80°C[1][2].

Step 2: Preparation and Handling

  • Before handling, ensure an eyewash station and safety shower are readily accessible[1].

  • Don all required PPE as specified in the table above.

  • Conduct all weighing and solution preparation within a certified chemical fume hood or other appropriate ventilated enclosure.

Step 3: Spill Management

  • In the event of a spill, evacuate non-essential personnel from the area[1].

  • Ensure adequate ventilation[1].

  • Wearing full PPE, contain and absorb the spill using a finely-powdered, liquid-binding material such as diatomite[1].

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].

  • Collect all contaminated materials, including the absorbent, into a designated, sealed container for hazardous waste disposal[1].

  • Prevent the spill from entering drains or water courses[1].

Step 4: Disposal

  • All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.

  • Dispose of contents and containers at an approved waste disposal facility[1].

  • Avoid releasing this compound into the environment, as it is very toxic to aquatic life with long-lasting effects[1].

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

Deleobuvir_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Shipment Store Store at Correct Temperature (-20°C or -80°C) Receive->Store Prep_Area Prepare Handling Area (Fume Hood, PPE) Store->Prep_Area Weigh Weigh Compound Prep_Area->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution Spill Spill Occurs Weigh->Spill Experiment Conduct Experiment Prepare_Solution->Experiment Prepare_Solution->Spill Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Experiment->Spill Waste_Segregation Segregate Contaminated Waste Decontaminate->Waste_Segregation Disposal Dispose via Approved Hazardous Waste Stream Waste_Segregation->Disposal Spill_Response Execute Spill Response Protocol Spill->Spill_Response Spill_Response->Waste_Segregation

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.